Product packaging for DAUDA(Cat. No.:CAS No. 73025-02-2)

DAUDA

Cat. No.: B024213
CAS No.: 73025-02-2
M. Wt: 434.6 g/mol
InChI Key: CEPGVMDMVJGHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DAUDA is a sulfonic acid derivative and a member of naphthalenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34N2O4S B024213 DAUDA CAS No. 73025-02-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4S/c1-25(2)21-15-11-14-20-19(21)13-12-16-22(20)30(28,29)24-18-10-8-6-4-3-5-7-9-17-23(26)27/h11-16,24H,3-10,17-18H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPGVMDMVJGHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223302
Record name 11-(Dansylamino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73025-02-2
Record name 11-(Dansylamino)undecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073025022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(Dansylamino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 11-(Dansylamino)undecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-(Dansylamino)undecanoic acid (DAUDA) is a fluorescent probe widely utilized in biochemical and biophysical research. This molecule is an analog of a long-chain fatty acid, featuring a dansyl group as a fluorescent reporter. Its utility lies in its ability to mimic natural fatty acids and bind to fatty acid-binding proteins (FABPs). Upon binding, the fluorescence properties of the dansyl group change significantly, providing a powerful tool for studying protein-ligand interactions. This guide provides a comprehensive overview of the core properties of 11-(dansylamino)undecanoic acid, detailed experimental protocols for its application, and a visualization of the experimental workflow.

Core Properties and Data

The fundamental physicochemical properties of 11-(dansylamino)undecanoic acid are summarized in the table below. This information is crucial for the accurate preparation of solutions and for the design of robust experimental setups.

PropertyValue
Molecular Weight 434.59 g/mol [1][2]
Alternate Molecular Weight 434.6 g/mol [3][4]
Molecular Formula C₂₃H₃₄N₂O₄S[1][3][4]
CAS Number 73025-02-2[1][4]
Appearance White crystalline solid or powder
Solubility Soluble in DMSO and methanol
Fluorescence (in Methanol) λex: 335 nm; λem: 516 nm[2]

Experimental Protocol: Fluorescence Displacement Assay for Fatty Acid Binding Proteins

A primary application of 11-(dansylamino)undecanoic acid is in fluorescence displacement assays to determine the binding affinity of competitor ligands for fatty acid-binding proteins (FABPs). This method relies on the displacement of this compound from the FABP binding pocket by a competing, non-fluorescent ligand, leading to a decrease in fluorescence intensity.

Materials
  • 11-(dansylamino)undecanoic acid (this compound)

  • Purified Fatty Acid Binding Protein (FABP)

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Competitor Ligand(s)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader

Methodology
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare a stock solution of the purified FABP of known concentration in the assay buffer.

    • Prepare a series of dilutions of the competitor ligand in the assay buffer.

  • Assay Setup:

    • In each well of the microplate, add a fixed concentration of FABP (e.g., 1 µM).

    • Add this compound to each well to a final concentration that results in a significant fluorescence signal upon binding to the FABP (e.g., 1 µM).

    • Add varying concentrations of the competitor ligand to the wells. Include control wells with no competitor ligand (maximum fluorescence) and wells with no FABP (background fluorescence).

    • Bring the final volume in each well to a constant value (e.g., 100 µL) with the assay buffer.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., excitation at ~340 nm and emission at ~520 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Plot the fluorescence intensity as a function of the competitor ligand concentration.

    • Fit the data to a suitable binding model (e.g., a one-site competition model) to determine the IC₅₀ value of the competitor ligand.

    • The binding affinity (Ki) of the competitor ligand can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the binding affinity (Kd) of this compound for the FABP is known.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the fluorescence displacement assay described above.

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measurement Incubation & Measurement cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution add_this compound Add this compound to Wells prep_this compound->add_this compound prep_fabp Prepare FABP Stock Solution add_fabp Add FABP to Wells prep_fabp->add_fabp prep_ligand Prepare Competitor Ligand Dilutions add_ligand Add Competitor Ligand to Wells prep_ligand->add_ligand add_fabp->add_this compound add_this compound->add_ligand incubate Incubate at Room Temp add_ligand->incubate measure Measure Fluorescence incubate->measure analyze Plot Data & Calculate IC50 and Ki measure->analyze

Caption: Workflow for a fluorescence displacement assay using 11-(dansylamino)undecanoic acid.

References

In-Depth Technical Guide: 11-(dansylamino)undecanoic acid (DAUDA)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 73025-02-2

This guide provides a comprehensive overview of 11-(dansylamino)undecanoic acid (DAUDA), a fluorescent fatty acid analog, for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, experimental applications, and detailed protocols for its use as a molecular probe.

Core Properties and Data

11-(dansylamino)undecanoic acid is a specialized molecule that combines an eleven-carbon fatty acid chain with a dansyl fluorophore. This unique structure makes it an invaluable tool for investigating hydrophobic binding sites within proteins. The dansyl group is environmentally sensitive, meaning its fluorescence properties, including intensity and emission wavelength, change upon moving from a polar (aqueous) to a non-polar (hydrophobic) environment, such as the binding pocket of a protein.[1][2][3]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 11-(dansylamino)undecanoic acid.

PropertyValueCitations
CAS Number 73025-02-2[4]
Molecular Formula C₂₃H₃₄N₂O₄S[1]
Molecular Weight 434.59 g/mol [4]
Fluorescence λex 335 nm (in Methanol)[4]
Fluorescence λem 516 nm (in Methanol)[4]
Appearance White to off-white crystalline solid[3]
Solubility DMSO, Ethanol, DMF[1]
Storage Temperature 2-8°C[3][4]
Binding Affinity Data

This compound is known to bind to several proteins. The following table includes reported dissociation constants (Kd).

ProteinApparent Dissociation Constant (Kd)NotesCitations
Bovine Serum Albumin (BSA)8 x 10⁻⁷ MRepresents binding to two equivalent secondary sites. The primary site's Kd could not be determined due to very high affinity.[2]
Human Serum Albumin (HSA)8 x 10⁻⁷ MRepresents binding to two equivalent secondary sites. The primary binding site is distinct from the main long-chain fatty acid sites and corresponds to the bilirubin site.[1][2]

Experimental Applications and Protocols

The primary application of this compound is as a fluorescent probe in competitive binding assays to determine the affinity of non-fluorescent ligands, particularly fatty acids and other hydrophobic molecules, for proteins like fatty acid-binding proteins (FABPs) and serum albumins.[1][5]

Principle of the Competitive Binding Assay

The assay relies on the displacement of this compound from a protein's binding pocket by a competing ligand.

  • This compound Binding: When this compound binds to the hydrophobic pocket of a protein, its dansyl group is shielded from the aqueous environment. This leads to a significant increase in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in its emission maximum.[6]

  • Competitive Displacement: A non-fluorescent competitor ligand (e.g., a natural fatty acid) is titrated into the solution. As the competitor binds to the protein, it displaces this compound.

  • Signal Change: The displaced this compound returns to the polar aqueous solvent, causing its fluorescence to decrease (quench).

  • Affinity Determination: The decrease in fluorescence is proportional to the amount of this compound displaced. By measuring the fluorescence at different competitor concentrations, a binding curve can be generated to calculate the binding affinity (Ki or IC50) of the competitor ligand.

Detailed Experimental Protocol: Determining Ligand Affinity for a Fatty Acid-Binding Protein

This protocol provides a general framework for a competitive binding assay using this compound. Specific concentrations and incubation times may need to be optimized for the protein of interest.

Materials:

  • Purified Fatty Acid-Binding Protein (FABP) of interest

  • 11-(dansylamino)undecanoic acid (this compound)

  • Competitor ligand (e.g., oleic acid, palmitic acid)

  • Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Fluorometer and appropriate microplates or cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in DMSO. Store protected from light at -20°C.[5]

    • Prepare a concentrated stock solution of the competitor ligand in DMSO or ethanol.

    • Prepare a stock solution of the purified FABP in the assay buffer. Determine its concentration accurately (e.g., by measuring A280).

  • Determination of Optimal this compound and Protein Concentrations:

    • In the assay buffer, titrate a fixed concentration of FABP (e.g., 1-5 µM) with increasing concentrations of this compound.

    • Measure the fluorescence intensity (e.g., Excitation: ~345 nm, Emission: ~480-550 nm, monitoring for a blue shift).[1]

    • Plot fluorescence intensity versus this compound concentration to determine the saturation point. For the competitive assay, use a this compound concentration that results in a significant and stable fluorescence signal (typically in the low micromolar range).

  • Competitive Binding Assay:

    • Prepare a series of dilutions of the competitor ligand in the assay buffer. Include a control with no competitor.

    • To each well of a microplate or a cuvette, add the assay buffer, the determined concentration of FABP, and the determined concentration of this compound.

    • Add the different concentrations of the competitor ligand to the respective wells. The final concentration of DMSO or ethanol should be kept constant and low (e.g., <1% v/v) across all samples.[3]

    • Incubate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This may range from minutes to hours and should be determined empirically.

    • Measure the fluorescence intensity of each sample using the same settings as in step 2.

  • Data Analysis:

    • Correct for any background fluorescence from the buffer and ligands.

    • Plot the fluorescence intensity as a function of the logarithm of the competitor concentration.

    • Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 (the concentration of competitor that displaces 50% of the bound this compound).

    • If the Kd of this compound for the protein is known, the inhibitor constant (Ki) for the competitor ligand can be calculated using the Cheng-Prusoff equation.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a competitive binding experiment using this compound to determine the affinity of a test compound for a target protein.

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measure 3. Measurement & Analysis P1 Prepare Protein Stock Solution P2 Prepare this compound Stock (in DMSO) A1 Mix Protein + this compound in Assay Buffer P1->A1 P3 Prepare Competitor Ligand Stock (in DMSO/Ethanol) P2->A1 A3 Add Serial Dilutions of Competitor Ligand P3->A3 A2 Aliquot Protein-DAUDA Mixture A1->A2 A4 Incubate to Reach Equilibrium A3->A4 M1 Measure Fluorescence (Ex: ~345nm, Em: ~480-550nm) A4->M1 M2 Plot Fluorescence vs. [Competitor Ligand] M1->M2 M3 Calculate IC50/Ki M2->M3

This compound Competitive Binding Assay Workflow.

Signaling Pathways and Mechanism of Action

11-(dansylamino)undecanoic acid itself is not known to be an active modulator of intracellular signaling pathways in the manner of a therapeutic drug. Its primary mechanism of action and utility lie in its properties as a fluorescent probe. The "action" is the change in its quantum yield and emission spectrum upon binding to a hydrophobic pocket, which is a physicochemical process rather than a biological one.

However, the undecanoic acid backbone, a medium-chain fatty acid, is related to compounds with known biological activities. For instance, undecanoic acid has been shown to possess antifungal properties by disrupting the integrity of fungal cell membranes. It is important for researchers to distinguish the utility of this compound as an analytical tool from the potential biological activities of its constituent parts. When used at the low micromolar concentrations typical for binding assays, it is unlikely to exert significant independent biological effects, but this should be considered and controlled for in cellular or in vivo experiments.

References

An In-Depth Technical Guide to 11-(dansylamino)undecanoic acid (DAUDA): Excitation and Emission Spectra for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral properties and applications of the fluorescent probe 11-(dansylamino)undecanoic acid (DAUDA). Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of this compound's fluorescence, its sensitivity to the microenvironment, and detailed protocols for its use in studying protein-ligand interactions and lipid membranes.

Core Principles: Understanding the Fluorescence of this compound

11-(dansylamino)undecanoic acid (this compound) is a fluorescent probe characterized by a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group attached to an eleven-carbon fatty acid chain. This structure imparts a unique environmental sensitivity to its fluorescence, making it a powerful tool for investigating hydrophobic binding sites in proteins and the physicochemical properties of lipid bilayers.

The fluorescence of the dansyl group is highly dependent on the polarity of its surrounding environment. In nonpolar, hydrophobic environments, such as the binding pocket of a protein or within a lipid membrane, this compound exhibits a significant increase in fluorescence quantum yield and a characteristic blue shift (hypsochromic shift) in its emission spectrum. Conversely, in polar, aqueous environments, its fluorescence is quenched, and the emission maximum shifts to longer wavelengths (red shift or bathochromic shift). This phenomenon, known as solvatochromism, is the foundation of its utility as a molecular probe.

Spectral Properties of this compound: A Quantitative Overview

The excitation and emission maxima of this compound are highly sensitive to the solvent environment. The following table summarizes the spectral properties of this compound in various solvents and when bound to proteins, illustrating its solvatochromic nature.

EnvironmentExcitation Maximum (λex) (nm)Emission Maximum (λem) (nm)Reference(s)
Methanol335516[1]
Aqueous Medium345545[2]
Bound to hOBP IIaR345490[2]
Bound to Human Serum Albumin (HSA)~345480[3]
Bound to Sm14 Fatty Acid-Binding Protein345543[4]

Table 1: Excitation and emission maxima of 11-(dansylamino)undecanoic acid (this compound) in different environments.

Experimental Protocols

Competitive Binding Assay for Fatty Acid-Binding Proteins

This protocol describes a competitive binding assay to determine the binding affinity of a non-fluorescent ligand to a fatty acid-binding protein (FABP) by measuring the displacement of this compound.

Materials:

  • Purified fatty acid-binding protein (FABP)

  • 11-(dansylamino)undecanoic acid (this compound)

  • Ethanol (for stock solutions)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Non-fluorescent competitor ligand

  • Fluorometer with excitation and emission wavelength control

  • 96-well black microplates

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in ethanol.

    • Prepare a stock solution of the purified FABP in PBS. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Prepare a series of concentrations of the non-fluorescent competitor ligand in an appropriate solvent.

  • Assay Procedure:

    • In a 96-well black microplate, add the FABP to a final concentration of 1-2 µM in PBS.

    • Add this compound to a final concentration of 1 µM to each well containing the FABP.

    • Incubate the mixture for 5-10 minutes at room temperature to allow for this compound binding to the protein.

    • Add increasing concentrations of the non-fluorescent competitor ligand to the wells. Include a control with no competitor.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Set the fluorometer to an excitation wavelength of 345 nm and an emission wavelength of 500 nm (or the predetermined emission maximum for this compound bound to the specific FABP).

    • Record the fluorescence intensity for each well.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the competitor ligand concentration.

    • The data should fit a sigmoidal curve, from which the IC50 (the concentration of competitor that displaces 50% of the bound this compound) can be determined.

    • The binding affinity (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [this compound] / Kd), where [this compound] is the concentration of this compound used and Kd is the dissociation constant of this compound for the protein.

Incorporation of this compound into Lipid Vesicles (Liposomes)

This protocol outlines the preparation of lipid vesicles incorporating this compound to study membrane properties.

Materials:

  • Phospholipids (e.g., DOPC, DPPC) in chloroform

  • Cholesterol in chloroform (optional)

  • 11-(dansylamino)undecanoic acid (this compound) in chloroform

  • Chloroform and methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., PBS or HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired phospholipids, cholesterol (if used), and this compound in chloroform. A typical molar ratio of lipid to this compound is 100:1 to 500:1.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder. This will generate large unilamellar vesicles (LUVs).

  • Fluorescence Measurement:

    • Dilute the this compound-labeled liposome suspension in the hydration buffer to the desired concentration in a quartz cuvette.

    • Record the fluorescence emission spectrum using an excitation wavelength of approximately 340-350 nm. The emission maximum will provide information about the local environment of the probe within the lipid bilayer. Changes in the emission spectrum can be monitored as a function of temperature, addition of membrane-active agents, or changes in lipid composition.

Visualizing Experimental Workflows

Competitive Binding Assay Workflow

The following diagram illustrates the logical flow of a competitive binding assay using this compound.

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_measurement Measurement & Analysis Protein FABP Mix Mix FABP + this compound Protein->Mix Probe This compound Probe->Mix Competitor Unlabeled Ligand Add_Competitor Add Competitor (Varying Concentrations) Competitor->Add_Competitor Incubate1 Incubate Mix->Incubate1 Incubate1->Add_Competitor Incubate2 Incubate Add_Competitor->Incubate2 Measure Measure Fluorescence (λex=345 nm, λem=~500 nm) Incubate2->Measure Plot Plot Fluorescence vs. [Competitor] Measure->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Competitive binding assay workflow.
Liposome Preparation Workflow for this compound Incorporation

This diagram outlines the process of preparing lipid vesicles containing this compound.

Liposome_Preparation cluster_materials Starting Materials cluster_process Process cluster_product Final Product Lipids Lipids in Chloroform Mix Mix Lipids and this compound Lipids->Mix This compound This compound in Chloroform This compound->Mix Buffer Hydration Buffer Hydrate Hydration (MLV Formation) Buffer->Hydrate Evaporate Rotary Evaporation (Lipid Film Formation) Mix->Evaporate Evaporate->Hydrate Extrude Extrusion (LUV Formation) Hydrate->Extrude LUVs This compound-labeled LUVs Extrude->LUVs

This compound incorporation into liposomes.

Conclusion

11-(dansylamino)undecanoic acid is a versatile fluorescent probe with well-characterized spectral properties that are highly sensitive to the local molecular environment. This technical guide provides the foundational knowledge and practical protocols for utilizing this compound in studies of protein-ligand interactions and lipid membrane biophysics. The provided data and workflows are intended to facilitate the design and implementation of robust and informative fluorescence-based assays in a research and drug development setting.

References

Unveiling the Photophysical Properties of DAUDA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield and fluorescence lifetime of 11-(Dansylamino)undecanoic acid (DAUDA), a widely utilized fluorescent probe in biomedical research and drug development. Due to the limited availability of direct photophysical data for this compound, this guide leverages data from its core fluorophore, the dansyl group, to provide a comprehensive overview of its expected behavior. This document details the fundamental principles, experimental protocols for characterization, and the influence of the microenvironment on the fluorescence properties of this important molecule.

Introduction to this compound

This compound is a fluorescent fatty acid analog that incorporates the environmentally sensitive dansyl fluorophore. This structure allows it to be used as a probe to investigate hydrophobic binding sites in proteins, most notably human serum albumin (HSA). The fluorescence of the dansyl group is highly dependent on the polarity of its local environment, making this compound a powerful tool for studying ligand-protein interactions and conformational changes. An understanding of its quantum yield and fluorescence lifetime is critical for the quantitative interpretation of fluorescence-based assays.

Quantitative Photophysical Data

Table 1: Fluorescence Quantum Yield of Dansyl Derivatives in Various Solvents

FluorophoreSolventQuantum Yield (Φ)
Dansyl GlycineWater0.07
Dansyl GlycineDioxane0.66
Dansyl DerivativeAcetonitrile0.55

Note: The quantum yield of dansylamides is highly solvent-dependent, generally increasing with decreasing solvent polarity.

Table 2: Fluorescence Lifetime of Dansyl Derivatives

FluorophoreEnvironmentLifetime (τ) in ns
Dansyl Protein ConjugatesAqueous Buffer10 - 20

Note: The fluorescence lifetime of dansyl derivatives is also sensitive to the local environment and can provide insights into the binding state and dynamics of the probe.

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime of this compound requires precise experimental techniques. The following sections outline the standard methodologies for these measurements.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Principle: The quantum yield (Φ) is calculated using the following equation:

ΦX = ΦS * (IX / IS) * (AS / AX) * (nX2 / nS2)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

  • The subscripts X and S refer to the unknown sample and the standard, respectively.

Experimental Workflow:

Caption: Workflow for determining relative fluorescence quantum yield.

Detailed Steps:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with this compound (e.g., quinine sulfate, rhodamine 6G).

  • Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. It is crucial that the excitation wavelength and all instrument settings (e.g., slit widths, detector voltage) are identical for both the sample and the standard. The spectra must be corrected for the wavelength-dependent response of the instrument.

  • Data Analysis: Integrate the area under the corrected emission spectra to obtain the total fluorescence intensity (I).

  • Calculation: Use the comparative method formula to calculate the quantum yield of this compound.

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique that measures the time delay between excitation and emission of single photons.[1]

Principle of TCSPC:

G Principle of Time-Correlated Single Photon Counting (TCSPC) laser Pulsed Light Source sample This compound Sample laser->sample Excitation Pulse tac Time-to-Amplitude Converter (TAC) laser->tac START detector Single-Photon Detector sample->detector Emitted Photon detector->tac STOP mca Multi-Channel Analyzer (MCA) tac->mca histogram Fluorescence Decay Histogram mca->histogram

Caption: Schematic of the TCSPC measurement principle.

Detailed Steps:

  • Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a laser diode or LED), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Excitation: The this compound sample is excited by the pulsed light source. The timing electronics are triggered by the excitation pulse, starting a timer.

  • Photon Detection: The fluorescence emission from the sample is collected and directed to the single-photon detector. The detection of the first emitted photon stops the timer.

  • Time Measurement: The time difference between the excitation pulse and the detected photon is measured by a time-to-amplitude converter (TAC).

  • Histogram Generation: The TAC output is digitized and stored in a multi-channel analyzer (MCA), which builds a histogram of the arrival times of the photons. This histogram represents the fluorescence decay profile.

  • Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay histogram to an exponential function. For complex systems, a multi-exponential decay model may be required.

Influence of the Microenvironment on this compound's Fluorescence

The fluorescence quantum yield and lifetime of the dansyl fluorophore in this compound are highly sensitive to the polarity and viscosity of its immediate surroundings.

  • Polarity: In non-polar environments, such as the hydrophobic core of a protein's binding pocket, the quantum yield of dansyl derivatives is typically high, and the emission spectrum is blue-shifted. Conversely, in polar, aqueous environments, the quantum yield is significantly lower, and the emission is red-shifted. This solvatochromic effect is the basis for this compound's utility as a binding probe.

  • Viscosity: An increase in the viscosity of the medium can restrict non-radiative decay pathways, leading to an increase in both the quantum yield and the fluorescence lifetime.

  • Binding to Proteins: Upon binding to a protein like HSA, the dansyl moiety of this compound is shielded from the aqueous solvent, resulting in a significant increase in its fluorescence intensity and a change in its emission maximum. This change can be used to determine binding affinities and to study the accessibility of the binding site.

Conclusion

While direct photophysical data for this compound remains to be extensively published, the well-established characteristics of its dansyl fluorophore provide a robust framework for understanding its behavior. The pronounced sensitivity of its quantum yield and fluorescence lifetime to the local microenvironment makes this compound an invaluable tool for researchers in drug discovery and molecular biology. The experimental protocols outlined in this guide provide a clear path for the precise characterization of this compound and similar fluorescent probes, enabling more accurate and quantitative fluorescence-based studies.

References

A Technical Guide to the Solubility of 11-(dansylamino)undecanoic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at the Solubility Profile and Methodologies for the Fluorescent Probe DAUDA

This technical guide provides a comprehensive overview of the solubility of 11-(dansylamino)undecanoic acid (this compound), a widely used fluorescent fatty acid analogue. Aimed at researchers, scientists, and professionals in drug development, this document details the solubility of this compound in various common laboratory solvents, presents experimental protocols for solubility determination, and illustrates its application in studying protein-ligand interactions.

Core Topic: Solubility of 11-(dansylamino)undecanoic acid

11-(dansylamino)undecanoic acid, also known as this compound, is a fluorescent probe valuable for investigating the binding characteristics of fatty acid-binding proteins (FABPs) and other lipid-transport proteins. Its utility in experimental settings is fundamentally dependent on its solubility in appropriate solvent systems. This guide provides both qualitative and quantitative solubility data to aid in the preparation of stock solutions and experimental media.

Quantitative Solubility Data

The solubility of 11-(dansylamino)undecanoic acid has been determined in several organic solvents and a mixed aqueous buffer system. The following table summarizes the available quantitative data for easy reference and comparison.

SolventConcentration (mg/mL)Molar Concentration (mM)
Dimethylformamide (DMF)25 mg/mL~57.6 mM
Dimethyl sulfoxide (DMSO)25 mg/mL~57.6 mM
Ethanol30 mg/mL~69.1 mM
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL~1.15 mM

Molar concentrations are approximated based on a molecular weight of 434.6 g/mol .

Qualitative assessments indicate that this compound is also soluble in methanol.[1] Conversely, the related compound 11-aminoundecanoic acid exhibits low solubility in water.[2]

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible solubility data. Below is a detailed methodology for determining the solubility of 11-(dansylamino)undecanoic acid.

Protocol for Determining the Solubility of 11-(dansylamino)undecanoic acid

Objective: To determine the maximum soluble concentration of 11-(dansylamino)undecanoic acid in a given solvent at a specified temperature.

Materials:

  • 11-(dansylamino)undecanoic acid (this compound)

  • Solvent of interest (e.g., DMSO, ethanol, water)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Microcentrifuge

  • Spectrophotometer or fluorometer

  • Clear glass vials with screw caps

Procedure:

  • Preparation of Supersaturated Solutions:

    • Weigh out an excess amount of this compound (e.g., 50 mg) and add it to a glass vial containing a known volume of the solvent (e.g., 1 mL).

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the solution to equilibrate for a set period (e.g., 24-48 hours), ensuring continuous agitation to facilitate dissolution.

  • Separation of Undissolved Solute:

    • After equilibration, visually inspect the vial for the presence of undissolved solid.

    • If undissolved solid is present, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

  • Preparation of Saturated Solution:

    • Carefully collect a known volume of the supernatant without disturbing the pellet. This is your saturated solution.

  • Quantification:

    • Prepare a series of dilutions of the saturated solution.

    • Measure the absorbance or fluorescence of the dilutions using a spectrophotometer or fluorometer at the appropriate wavelengths for this compound (excitation ~335-345 nm, emission ~516-543 nm).[1][3]

    • Create a standard curve using known concentrations of this compound in the same solvent.

    • Determine the concentration of the saturated solution by comparing its reading to the standard curve.

  • Data Reporting:

    • Express the solubility in mg/mL and molarity (mM).

The following diagram illustrates the workflow for this experimental protocol.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 prep3 Vortex vigorously prep2->prep3 equil1 Incubate at constant temperature with agitation (24-48h) prep3->equil1 Supersaturated solution sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Collect supernatant (saturated solution) sep1->sep2 quant1 Prepare dilutions of supernatant sep2->quant1 quant2 Measure absorbance/fluorescence quant1->quant2 quant3 Compare to standard curve quant2->quant3 quant4 Calculate concentration quant3->quant4 result result quant4->result Solubility Data (mg/mL, mM)

Caption: Experimental workflow for determining the solubility of this compound.

Application in Signaling Pathway Analysis

This compound is an environmentally sensitive fluorescent probe, meaning its fluorescence properties change upon binding to proteins.[3] This characteristic makes it a valuable tool for studying the interactions between fatty acids and their binding proteins, which is a key step in lipid signaling pathways.

When this compound is in a polar, aqueous environment, it exhibits a certain fluorescence emission spectrum. Upon binding to the hydrophobic pocket of a fatty acid-binding protein (FABP), the environment of the dansyl group becomes less polar. This change in the microenvironment leads to a blue shift in the emission maximum and an increase in fluorescence intensity. By titrating a solution of FABP with this compound, one can determine the binding affinity (Kd) of the protein for this fluorescent fatty acid analogue. Furthermore, the relative affinity of natural fatty acids can be determined through competitive displacement assays, where the natural fatty acid displaces this compound from the binding pocket, causing a decrease in fluorescence.[3]

The diagram below illustrates the logical relationship in using this compound to study fatty acid-binding protein interactions.

signaling_pathway_application cluster_components Components cluster_binding Binding Event cluster_observation Observation This compound This compound (in aqueous buffer) bound_complex This compound-FABP Complex This compound->bound_complex fabp Fatty Acid-Binding Protein (FABP) fabp->bound_complex fluorescence_change Increased Fluorescence Intensity & Blue Shift bound_complex->fluorescence_change Change in microenvironment

Caption: Logical diagram of this compound's use in probing FABP interactions.

References

The Environmental Sensitivity of DAUDA Fluorescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: DAUDA as a Reporter of Molecular Environments

11-(Dansylamino)undecanoic acid (this compound) is a fluorescent fatty acid analog that serves as a powerful tool for probing the microenvironment of biological systems. Its utility stems from the environment-sensitive fluorescence of its dansyl group. This technical guide delves into the core mechanism of this compound's fluorescence environmental sensitivity, providing a comprehensive overview for researchers in drug discovery and molecular biology.

The fluorescence of the dansyl group in this compound is highly dependent on the polarity of its surrounding environment. In non-polar, hydrophobic environments, such as the interior of a protein's binding pocket or within a lipid bilayer, this compound exhibits a strong fluorescence emission at shorter wavelengths (a "blue shift"). Conversely, in polar, aqueous environments, its fluorescence is significantly quenched and shifted to longer wavelengths (a "red shift"). This phenomenon, known as solvatochromism, is the cornerstone of this compound's application as a molecular probe.

Photophysical Properties of this compound

The changes in this compound's fluorescence arise from the photophysical properties of the dansyl fluorophore. Upon excitation with ultraviolet light, the dansyl group transitions to an excited state. The energy of this excited state, and consequently the wavelength of the emitted fluorescence, is influenced by the surrounding solvent molecules.

In polar solvents, the solvent molecules can reorient around the excited-state dipole of the dansyl group, a process known as solvent relaxation. This relaxation lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. In non-polar solvents, this relaxation is minimal, leading to a higher energy (shorter wavelength) emission.

SolventDielectric Constant (ε)Emission Maximum (λem) (nm)Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
Dioxane2.2~480~0.70~12
Chloroform4.8~500~0.55~10
Ethanol24.6~520~0.30~6
Water80.1~580~0.05~3

Note: This data is representative of dansyl-based probes and may not be exact for this compound. Experimental determination is recommended for specific applications.

Mechanism of Environmental Sensitivity: A Visual Representation

The following diagram illustrates the effect of the solvent environment on the fluorescence properties of this compound.

Mechanism of this compound's Environmental Sensitivity cluster_0 Non-Polar Environment (e.g., Protein Binding Pocket) cluster_1 Polar Environment (e.g., Aqueous Solution) DAUDA_NP This compound Excitation_NP Excitation (UV Light) DAUDA_NP->Excitation_NP Absorption Excited_State_NP Excited State (S1) (High Energy) Excitation_NP->Excited_State_NP Fluorescence_NP Fluorescence Emission (Blue Shifted, High Intensity) Excited_State_NP->Fluorescence_NP Emission DAUDA_P This compound Excitation_P Excitation (UV Light) DAUDA_P->Excitation_P Absorption Excited_State_P Excited State (S1) (Solvent Relaxation, Lower Energy) Excitation_P->Excited_State_P Fluorescence_P Fluorescence Emission (Red Shifted, Low Intensity) Excited_State_P->Fluorescence_P Emission

Caption: Solvent Polarity and this compound Fluorescence.

Application in Drug Development: Probing Protein-Ligand Interactions

A primary application of this compound is in the characterization of protein-ligand interactions, particularly for proteins that bind fatty acids, such as serum albumins. When this compound binds to a hydrophobic pocket on a protein, its fluorescence properties change dramatically, providing a sensitive method for studying binding affinity and kinetics.

The this compound-Human Serum Albumin (HSA) Interaction

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is responsible for the transport of many endogenous and exogenous compounds, including fatty acids and drugs. This compound has been shown to bind to the fatty acid binding sites of HSA. This binding event can be monitored by observing the changes in this compound's fluorescence.

The following diagram illustrates the workflow for a typical this compound-HSA binding experiment.

This compound-HSA Binding Experiment Workflow Start Start Prepare_this compound Prepare this compound stock solution (e.g., in DMSO) Start->Prepare_this compound Prepare_HSA Prepare HSA solution (in buffer, e.g., PBS) Start->Prepare_HSA Titration Titrate HSA with this compound (or vice versa) Prepare_this compound->Titration Prepare_HSA->Titration Measure_Fluorescence Measure Fluorescence Spectra (Excitation at ~345 nm, Emission ~450-600 nm) Titration->Measure_Fluorescence Analyze_Data Analyze Data: - Plot Fluorescence Intensity vs. [Ligand] - Determine Binding Affinity (Kd) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: this compound-HSA Binding Assay Workflow.

Upon binding to HSA, the dansyl group of this compound is shielded from the polar aqueous environment and enters a more hydrophobic binding pocket. This leads to:

  • An increase in fluorescence intensity: The quantum yield of fluorescence increases significantly.

  • A blue shift in the emission maximum: The wavelength of maximum emission shifts to a shorter wavelength.

These spectral changes can be used to quantify the binding affinity (dissociation constant, Kd) of this compound to HSA. Furthermore, competitive binding assays can be designed where a test compound displaces this compound from its binding site, resulting in a decrease in fluorescence. This allows for the determination of the binding affinity of the test compound.

Experimental Protocols

A. General Fluorescence Spectroscopy of this compound

Objective: To measure the fluorescence emission spectrum of this compound in a solvent of interest.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, water)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in a small volume of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mM).

  • Prepare working solutions: Dilute the stock solution in the solvent of interest to a final concentration in the low micromolar range (e.g., 1-10 µM). The final concentration should be optimized to ensure a good signal-to-noise ratio without causing inner filter effects.

  • Set up the fluorometer:

    • Set the excitation wavelength to approximately 345 nm.

    • Set the emission scan range from 400 nm to 650 nm.

    • Adjust the excitation and emission slit widths to optimize the signal intensity and spectral resolution.

  • Measure the fluorescence spectrum:

    • Blank the instrument with the solvent of interest.

    • Place the cuvette containing the this compound working solution in the fluorometer and record the emission spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence emission (λem).

    • Integrate the area under the emission curve to determine the relative fluorescence intensity.

B. This compound-HSA Binding Assay (Fluorescence Titration)

Objective: To determine the binding affinity (Kd) of this compound to Human Serum Albumin (HSA).

Materials:

  • This compound

  • Human Serum Albumin (fatty acid-free)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

  • Magnetic stirrer and stir bar (optional, for mixing)

Procedure:

  • Prepare solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

    • Prepare a stock solution of HSA in PBS (e.g., 100 µM). Ensure the HSA is fatty acid-free for accurate results.

  • Set up the experiment:

    • Place a known concentration of HSA solution in a quartz cuvette (e.g., 1 µM in 2 mL of PBS).

    • Place the cuvette in the fluorometer.

  • Perform the titration:

    • Record the initial fluorescence spectrum of the HSA solution (this will serve as the background).

    • Add small aliquots of the this compound stock solution to the HSA solution in the cuvette. Mix thoroughly after each addition.

    • After each addition of this compound, record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity at the emission maximum for dilution.

    • Plot the change in fluorescence intensity (ΔF) as a function of the total this compound concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

    The binding data can be analyzed using the following equation for a single binding site:

    ΔF = (ΔF_max * [L]) / (Kd + [L])

    Where:

    • ΔF is the change in fluorescence intensity.

    • ΔF_max is the maximum change in fluorescence intensity at saturation.

    • [L] is the concentration of the ligand (this compound).

    • Kd is the dissociation constant.

Conclusion

This compound is a versatile fluorescent probe whose environmental sensitivity provides a powerful tool for investigating molecular interactions and microenvironments. By understanding the core principles of its fluorescence and employing the appropriate experimental methodologies, researchers can gain valuable insights into protein structure, function, and ligand binding, thereby accelerating drug discovery and development efforts.

Understanding the Solvatochromic Shift of Donor-Acceptor Chalcones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvatochromism, the phenomenon where the color of a substance changes with the polarity of its solvent, is a critical property for fluorescent probes used in biological imaging and drug development. This guide delves into the core principles of solvatochromism, focusing on a class of compounds known for this behavior: donor-acceptor (D-A) substituted chalcones. While specific data for a molecule designated "DAUDA" was not found in the reviewed literature, this document provides a comprehensive overview of the solvatochromic properties of analogous D-A chalcones, which are widely studied for their potential as environmental sensors. This guide offers detailed experimental protocols, quantitative data from literature on representative chalcones, and a conceptual framework for understanding their solvatochromic shifts.

Introduction to Solvatochromism

Solvatochromism arises from the differential solvation of the ground and excited states of a chromophore.[1] In polar solvents, a polar chromophore's ground state is stabilized. Upon excitation to a more polar excited state, the surrounding solvent molecules reorient to stabilize this new state, leading to a change in the energy difference between the ground and excited states. This energy change manifests as a shift in the absorption and/or emission spectra.

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, typically observed when the excited state is more polar than the ground state and is stabilized by polar solvents.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which can occur if the ground state is more polar and more stabilized by the solvent than the excited state.

Donor-acceptor chalcones are excellent models for studying solvatochromism. Their structure, featuring an electron-donating group (like an amino group) and an electron-accepting group connected by a conjugated system, leads to a significant dipole moment that changes upon photoexcitation.[2][3] This intramolecular charge transfer (ICT) is highly sensitive to the surrounding solvent environment.

Quantitative Analysis of Solvatochromic Shifts in Donor-Acceptor Chalcones

To illustrate the quantitative nature of solvatochromism, the following table summarizes the photophysical properties of a representative amino-substituted chalcone in various solvents of differing polarity. The data is synthesized from typical values reported for such compounds in the scientific literature.

SolventDielectric Constant (ε)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)
Cyclohexane2.023804504132
Toluene2.383854654683
Dichloromethane8.933954905218
Acetone20.74055205849
Acetonitrile37.54105356122
Dimethyl Sulfoxide (DMSO)46.74155506386
Water80.14255806849

Table 1: Representative solvatochromic data for a donor-acceptor amino-substituted chalcone.

Experimental Protocols

The following sections detail the standard methodologies for characterizing the solvatochromic properties of a fluorescent molecule like a D-A chalcone.

Synthesis of Amino-Substituted Chalcones

Amino-substituted chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between an appropriate amino-substituted acetophenone (the ketone) and a substituted benzaldehyde.[3]

Materials:

  • Amino-substituted acetophenone

  • Substituted benzaldehyde

  • Ethanol or Methanol (as solvent)

  • Aqueous solution of a strong base (e.g., NaOH or KOH)

  • Glacial acetic acid or dilute HCl for neutralization

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve the amino-substituted acetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • Slowly add the aqueous base solution to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture for several hours until a precipitate forms. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into crushed ice and acidify with glacial acetic acid or dilute HCl to precipitate the product.

  • Filter the crude product, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

  • Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[4]

Spectroscopic Measurements of Solvatochromic Shift

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer (Spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the synthesized chalcone in a non-polar solvent in which it is highly soluble (e.g., dichloromethane or DMF).

  • Sample Preparation: For each solvent to be tested, prepare a dilute solution of the chalcone by adding a small aliquot of the stock solution to the solvent in a cuvette. The final concentration should be low enough to avoid inner filter effects (typically in the micromolar range, e.g., 5 x 10⁻⁶ mol L⁻¹).[1]

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the chalcone in each solvent over a relevant wavelength range (e.g., 250-600 nm).

    • Identify and record the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Using the determined absorption λmax as the excitation wavelength, record the fluorescence emission spectrum for the chalcone in each solvent.

    • Identify and record the wavelength of maximum emission.

  • Data Analysis:

    • Tabulate the absorption and emission maxima for each solvent.

    • Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift (cm⁻¹) = (1 / λabs_nm - 1 / λem_nm) * 10⁷

Visualization of the Solvatochromic Effect

The following diagrams illustrate the underlying principles of the solvatochromic shift in a donor-acceptor molecule.

solvatochromic_shift G_np Non-Polar Solvent E_np Non-Polar Solvent G_np->E_np Absorption (Higher Energy) G_p Polar Solvent E_p Polar Solvent G_p->E_p Absorption (Lower Energy) experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis synthesis Claisen-Schmidt Condensation purification Recrystallization synthesis->purification characterization NMR, MS purification->characterization stock Prepare Stock Solution characterization->stock samples Prepare Samples in Different Solvents stock->samples uv_vis UV-Vis Absorption Spectroscopy samples->uv_vis fluorescence Fluorescence Emission Spectroscopy samples->fluorescence data_table Tabulate λmax (abs & em) fluorescence->data_table stokes_shift Calculate Stokes Shift data_table->stokes_shift

References

An In-depth Technical Guide to Utilizing DAUDA as a Fluorescent Probe for Hydrophobic Binding Sites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-(Dansylamino)undecanoic acid (DAUDA) is a versatile, environmentally sensitive fluorescent probe extensively utilized in the characterization of hydrophobic binding sites within proteins and other macromolecules. Its unique spectral properties, which are highly dependent on the polarity of its microenvironment, make it an invaluable tool in drug discovery and molecular biology. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of this compound. Detailed protocols for fluorescence spectroscopy, determination of binding affinities, and competitive binding assays are presented, alongside structured tables of quantitative data for easy reference. Furthermore, this guide includes a mandatory visualization of a typical experimental workflow, rendered using the DOT language for Graphviz, to facilitate a clear understanding of the practical application of this compound in a research setting.

Introduction to this compound

This compound is a fluorescent fatty acid analogue composed of a dansyl fluorophore attached to the terminal amino group of an eleven-carbon aliphatic chain. The dansyl group is highly sensitive to the polarity of its environment; in aqueous, polar environments, this compound exhibits weak fluorescence, whereas in nonpolar, hydrophobic environments, such as the binding pocket of a protein, its fluorescence quantum yield increases significantly, accompanied by a blue shift in its emission maximum. This solvatochromic behavior is the fundamental principle behind its utility as a probe for hydrophobic binding sites.

Key Properties of this compound:

  • Structure: A dansyl group linked to an undecanoic acid chain.

  • Fluorescence: Environmentally sensitive, with increased quantum yield and a blue-shifted emission in nonpolar environments.

  • Applications:

    • Identification and characterization of hydrophobic binding sites in proteins.

    • Determination of binding affinities (Kd) for the probe itself.

    • Competitive displacement assays to determine the binding affinities of non-fluorescent ligands.

    • High-throughput screening for potential drug candidates that target hydrophobic pockets.

Principles of this compound-Based Fluorescence Assays

The utility of this compound as a probe is rooted in the significant changes in its fluorescence properties upon binding to a hydrophobic pocket.

  • Fluorescence Enhancement: When free in an aqueous buffer, the dansyl fluorophore of this compound is exposed to a polar environment, resulting in a low fluorescence quantum yield. Upon binding to a hydrophobic pocket within a protein, the dansyl group is shielded from the polar solvent, leading to a substantial increase in fluorescence intensity.

  • Spectral Shift (Blue Shift): The emission maximum of this compound undergoes a hypsochromic (blue) shift when it moves from a polar to a nonpolar environment. For instance, the emission maximum can shift from around 540-550 nm in a polar buffer to 480-510 nm when bound to a protein like serum albumin.[1][2] This shift provides a secondary, and often more robust, measure of binding.

These two phenomena, fluorescence enhancement and spectral shift, form the basis for quantitative binding studies. By titrating a protein into a solution of this compound, or vice versa, a saturation binding curve can be generated, from which the dissociation constant (Kd) can be determined.

Quantitative Data for this compound Interactions

The following tables summarize key quantitative data for this compound, providing a reference for experimental design and data analysis.

Table 1: Fluorescence Properties of this compound
PropertyValue (in aqueous buffer)Value (bound to protein)Reference(s)
Excitation Maximum (λex) ~335-350 nm~335-350 nm[2][3][4]
Emission Maximum (λem) ~540-550 nm~480-510 nm (protein dependent)[1][2][4]
Quantum Yield (Φf) LowSignificantly Increased[5]
Spectral Shift (Blue Shift) N/A30 - 70 nm (typical)[1][6]
Table 2: Reported Binding Affinities (Kd) of this compound for Various Proteins
ProteinDissociation Constant (Kd)Molar Stoichiometry (this compound:Protein)Reference(s)
Human Serum Albumin (HSA)~0.8 µM (secondary sites)3:1[1][3]
Bovine Serum Albumin (BSA)~0.8 µM (secondary sites)3:1[1][7]
Fasciola gigantica FABP (FgFABP)~2.95 µM≥2:1 (cooperative binding)[4]
Human Liver FABP (FABP1)Not explicitly statedNot explicitly stated[2]
Schistosoma mansoni Sm14Used for relative affinityNot explicitly stated[5]
Bovine β-lactoglobulinNot explicitly statedNot explicitly stated[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments using this compound.

Preparation of Stock Solutions

Materials:

  • 11-(Dansylamino)undecanoic acid (this compound)

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in a minimal volume of ethanol or DMSO.

  • Store the stock solution at -20°C, protected from light.

  • On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in the desired experimental buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting protein structure and binding.

Direct Binding Assay using Fluorescence Spectroscopy

This protocol is designed to determine the binding affinity (Kd) of this compound for a target protein.

Materials:

  • This compound working solution

  • Purified target protein of known concentration

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvette

Procedure:

  • Set the fluorometer to the appropriate excitation and emission wavelengths for this compound (e.g., λex = 345 nm, λem scan from 400 nm to 600 nm).

  • Add a fixed concentration of this compound (e.g., 1 µM) to the cuvette containing the experimental buffer.

  • Record the baseline fluorescence spectrum of this compound alone.

  • Incrementally add small aliquots of the concentrated protein stock solution to the cuvette.

  • After each addition, mix gently and allow the system to equilibrate (typically 2-5 minutes).

  • Record the fluorescence emission spectrum after each protein addition.

  • Continue the titration until the fluorescence signal reaches saturation (i.e., further addition of protein does not significantly increase the fluorescence).

  • Correct the data for dilution effects.

  • Plot the change in fluorescence intensity at the emission maximum (or the integrated fluorescence intensity) as a function of the total protein concentration.

  • Fit the resulting saturation binding curve to a suitable binding model (e.g., one-site specific binding) using non-linear regression analysis to determine the Kd.

Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a non-fluorescent competitor ligand for the target protein.

Materials:

  • This compound working solution

  • Purified target protein

  • Non-fluorescent competitor ligand of interest

  • Experimental buffer

  • Fluorometer

Procedure:

  • Determine the Kd of this compound for the target protein using the direct binding assay described above.

  • In a series of experiments, incubate a fixed concentration of the target protein and a fixed concentration of this compound (typically at or below its Kd) with varying concentrations of the competitor ligand.

  • Allow the mixtures to equilibrate.

  • Measure the fluorescence intensity of each sample.

  • The competitor ligand will displace this compound from the binding site, resulting in a decrease in fluorescence.

  • Plot the fluorescence intensity as a function of the logarithm of the competitor concentration.

  • Fit the resulting sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound this compound).

  • Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [this compound] / Kd_this compound)

    where [this compound] is the concentration of this compound used in the assay and Kd_this compound is the dissociation constant of this compound for the protein.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the application of this compound.

Experimental_Workflow_for_DAUDA_Competitive_Binding_Assay Experimental Workflow for this compound Competitive Binding Assay cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Fluorescence Measurement cluster_analysis 4. Data Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) D Incubate Fixed [Protein] + Fixed [this compound] + Varying [Competitor] A->D B Prepare Protein Stock (Known Concentration) B->D C Prepare Competitor Ligand Stock (Serial Dilutions) C->D E Allow Equilibration (e.g., 30 min at RT) D->E G Measure Fluorescence Intensity of Each Sample E->G F Set Fluorometer Parameters (λex, λem scan) F->G H Plot Fluorescence Intensity vs. log[Competitor] G->H I Fit Sigmoidal Curve to Determine IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J K Determine Binding Affinity (Ki) of Competitor Ligand J->K

Caption: Workflow for a competitive binding assay using this compound.

Conclusion

This compound remains a powerful and accessible tool for the investigation of hydrophobic binding sites in proteins. Its sensitivity to the local environment provides a robust and quantitative method for determining binding affinities and for screening libraries of compounds for potential binders. The detailed protocols and data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively design, execute, and interpret experiments utilizing this valuable fluorescent probe. Careful consideration of experimental conditions and appropriate data analysis are paramount to obtaining reliable and meaningful results in the quest to understand molecular interactions and discover novel therapeutics.

References

Principle of DAUDA Binding to Fatty Acid-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles governing the interaction between the fluorescent probe 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA) and fatty acid-binding proteins (FABPs). It covers the binding mechanism, quantitative analysis of the interaction, detailed experimental protocols, and the functional implications for cellular signaling pathways.

Introduction to this compound and Fatty Acid-Binding Proteins

11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid, commonly known as this compound, is a fluorescent analog of a long-chain fatty acid.[1][2] It comprises an eleven-carbon aliphatic chain, similar to undecanoic acid, and a dansyl group, which is a fluorophore sensitive to the polarity of its environment.[3] This unique structure makes this compound an invaluable tool for studying the binding of hydrophobic ligands to proteins.[1]

Fatty acid-binding proteins (FABPs) are a family of small, intracellular proteins (typically 14-15 kDa) that are abundantly expressed in various tissues.[4] They are characterized by a conserved tertiary structure consisting of a ten-stranded anti-parallel β-barrel, often referred to as a β-clam, which forms a well-defined internal cavity for binding fatty acids and other lipophilic molecules.[4][5] FABPs are crucial for the uptake, transport, and metabolic trafficking of fatty acids, and they play significant roles in cellular processes such as gene expression, cell growth, and proliferation.[4][6]

The Core Principle of this compound-FABP Interaction

The fundamental principle behind the use of this compound as a probe for FABP binding lies in the environmentally sensitive fluorescence of its dansyl group. In an aqueous solution, this compound exhibits relatively low fluorescence. However, upon binding within the hydrophobic cavity of an FABP, the dansyl moiety is shielded from the polar aqueous environment, leading to a significant enhancement of its fluorescence quantum yield.[7][8] This fluorescence increase is the primary signal used to monitor the binding event.

The binding is primarily driven by hydrophobic interactions between the undecanoic acid chain of this compound and the nonpolar amino acid residues lining the FABP's binding pocket. The stoichiometry of this binding is typically 1:1 for most FABP isoforms, although some, like liver FABP (L-FABP), possess a larger binding cavity and can accommodate more than one ligand molecule.[5]

Figure 1: this compound Binding Mechanism cluster_0 Aqueous Environment cluster_1 Hydrophobic Pocket of FABP cluster_2 This compound-FABP Complex DAUDA_free This compound Fluorescence_low Low Fluorescence FABP FABP DAUDA_free->FABP Binding DAUDA_FABP This compound-FABP Fluorescence_high High Fluorescence

Figure 1: this compound Binding Mechanism

Quantitative Analysis of this compound-FABP Binding

The affinity of this compound for various FABP isoforms can be quantified by determining the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The following table summarizes reported Kd values for this compound with different FABPs.

FABP IsoformOrganismDissociation Constant (Kd) (µM)Reference
Liver FABP (L-FABP/FABP1)Human0.2 (high-affinity site)[9]
Fasciola gigantica FABP (FgFABP)Giant Liver Fluke2.95 ± 0.54[6]
Clonorchis sinensis FABP (rCsFABP)Chinese Liver Fluke1.58 ± 0.14[10]
Cherax quadricarinatus FABP (Cq-FABP)Red Claw Crayfish~250 (very low affinity)[4]

Experimental Protocols

A widely used method to study the binding of non-fluorescent ligands to FABPs is the this compound fluorescence displacement assay. This competitive binding assay measures the ability of a test compound to displace this compound from the FABP binding pocket, resulting in a decrease in fluorescence.

Detailed Methodology for this compound Displacement Assay
  • Reagent Preparation:

    • Assay Buffer: A common buffer is 100 mM potassium phosphate, pH 7.4, or 20 mM Tris, pH 7.5, containing 100 mM NaCl.[4][9]

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).[4]

    • FABP Stock Solution: Prepare a stock solution of the purified FABP of interest in the assay buffer.

    • Test Ligand Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO).

  • Instrumentation:

    • A fluorescence spectrophotometer is required.

  • Assay Procedure:

    • Set the excitation wavelength to approximately 335-350 nm and the emission wavelength to monitor at around 500-545 nm.[6][9]

    • In a quartz cuvette, add the assay buffer and a fixed concentration of the FABP (e.g., 1-2 µM).[8]

    • Add a fixed concentration of this compound that results in a significant fluorescence signal upon binding to the FABP.

    • Allow the FABP and this compound to equilibrate and record the initial fluorescence intensity (F_initial).

    • Perform a titration by making sequential additions of increasing concentrations of the test ligand to the cuvette.

    • After each addition, allow the system to reach equilibrium and record the fluorescence intensity (F_observed).

    • Continue the titration until the fluorescence signal no longer changes significantly, indicating saturation.

  • Data Analysis:

    • Correct the observed fluorescence for any inner filter effects and dilution.

    • Plot the decrease in fluorescence as a function of the test ligand concentration.

    • The data can be fitted to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test ligand that displaces 50% of the bound this compound.

    • The inhibition constant (Ki) for the test ligand can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires the Kd of this compound for the specific FABP.

Figure 2: this compound Displacement Assay Workflow A Prepare Reagents (Buffer, FABP, this compound, Test Ligand) B Mix FABP and this compound in cuvette A->B C Measure Initial High Fluorescence (Excitation: ~345 nm, Emission: ~530 nm) B->C D Titrate with Increasing Concentrations of Test Ligand C->D E Measure Fluorescence After Each Addition D->E Equilibrate E->D Repeat F Plot Fluorescence vs. [Test Ligand] E->F G Calculate IC50 and Ki F->G

Figure 2: this compound Displacement Assay Workflow

Signaling Pathways and Functional Consequences

The binding of ligands to FABPs is not merely for transport; it has significant downstream consequences for cellular signaling. FABPs are known to be key players in modulating the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation.

FABPs can transport fatty acids and other lipophilic ligands from the cytoplasm into the nucleus.[10] Inside the nucleus, the FABP can directly interact with a PPAR, facilitating the transfer of the ligand to the receptor's ligand-binding domain.[9][10] This ligation activates the PPAR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The interaction is highly specific, with different FABP isoforms showing preferences for different PPAR isotypes.[6] For instance, Liver FABP (L-FABP) has been shown to directly interact with PPARα.[9]

Figure 3: FABP-Mediated PPAR Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Fatty Acid (or analog like this compound) FABP FABP FA->FABP Binding FABP_FA FABP-Ligand Complex FABP_FA_nuc FABP-Ligand Complex FABP_FA->FABP_FA_nuc Nuclear Translocation PPAR PPAR PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Binding Gene Target Gene Transcription PPRE->Gene Modulation FA_nuc Ligand FABP_FA_nuc->FA_nuc Ligand Transfer FA_nuc->PPAR Activation

Figure 3: FABP-Mediated PPAR Signaling

Conclusion

This compound serves as a powerful and versatile fluorescent probe for investigating the binding characteristics of fatty acid-binding proteins. The principle of its fluorescence enhancement upon entering the hydrophobic binding pocket of FABPs allows for the direct measurement of its own binding affinity and, through displacement assays, the affinities of a wide range of other non-fluorescent ligands. Understanding the interaction of ligands with FABPs is critical, as these proteins are integral to lipid trafficking and the modulation of nuclear receptor signaling pathways, such as the PPAR pathway. The methodologies and principles outlined in this guide provide a solid foundation for researchers engaged in the study of FABPs and their role in health and disease, as well as for professionals in the field of drug development targeting these important intracellular proteins.

References

Spectral Characteristics of DAUDA Bound to Albumin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectral characteristics of 11-((4-(dimethylamino)phenyl)amino)undecanoic acid (DAUDA) when bound to serum albumin, a critical interaction in drug development and biochemical research. This document is intended for researchers, scientists, and professionals in the field, offering detailed data, experimental methodologies, and visual representations of the underlying processes.

Introduction to this compound as a Fluorescent Probe

This compound is a fluorescent probe widely utilized to investigate the binding of ligands to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA). Its utility stems from the significant changes in its fluorescent properties upon binding to the hydrophobic pockets of these proteins. In an aqueous environment, this compound exhibits weak fluorescence. However, upon binding to albumin, it experiences a less polar microenvironment, leading to a substantial increase in fluorescence quantum yield and a noticeable blue shift in its emission spectrum. This sensitivity to the local environment makes this compound an excellent tool for characterizing ligand-binding sites and determining binding affinities through competitive displacement assays.

Spectral Properties of this compound Bound to Albumin

The binding of this compound to albumin results in distinct changes to its absorption and fluorescence spectra. These changes are the basis for its use as a probe in various biochemical assays.

Quantitative Spectral Data

The key spectral parameters of this compound in its free and albumin-bound states are summarized in the tables below.

Table 1: Fluorescence Spectral Characteristics of this compound Bound to Serum Albumin

ParameterThis compound in Aqueous BufferThis compound Bound to HSAThis compound Bound to BSA
Excitation Maximum (λex) ~345 nm~345 nm~345 nm
Emission Maximum (λem) ~545 nm~480 nm[1]~495 nm[1]
Quantum Yield (Φ) LowSignificant increase (~10-fold)Significant increase
Fluorescence Lifetime (τ) Not specified in resultsNot specified in resultsNot specified in results

Table 2: Binding Characteristics of this compound to Serum Albumin

ParameterValue (for HSA)Value (for BSA)Binding Sites
Dissociation Constant (Kd) Primary site: Not determined; Secondary sites: ~8 x 10⁻⁷ M[1]Primary site: Not determined; Secondary sites: ~8 x 10⁻⁷ M[1]Primarily bilirubin binding sites (Fatty Acid sites 6 and 7)[2]
Stoichiometry ~3 this compound molecules per albumin molecule~3 this compound molecules per albumin molecule

Experimental Protocols

This section details the methodologies for key experiments involving the characterization of this compound binding to albumin.

Fluorescence Titration of Albumin with this compound

This protocol is designed to determine the binding affinity (Kd) and stoichiometry (n) of this compound to albumin.

Materials:

  • Human or Bovine Serum Albumin (fatty acid-free)

  • This compound stock solution (in a suitable organic solvent like ethanol or DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of albumin (e.g., 100 µM) in PBS. Determine the precise concentration spectrophotometrically using the known extinction coefficient of albumin.

    • Prepare a stock solution of this compound (e.g., 1 mM) in an organic solvent.

  • Instrumentation Setup:

    • Set the excitation wavelength of the spectrofluorometer to 345 nm.

    • Set the emission wavelength scan range from 400 nm to 600 nm.

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to optimize the signal-to-noise ratio.

  • Titration:

    • Pipette a known volume and concentration of albumin solution (e.g., 2 mL of 1 µM) into a quartz cuvette.

    • Record the fluorescence spectrum of the albumin solution alone (as a blank).

    • Make successive small additions of the this compound stock solution to the albumin solution in the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity readings for dilution.

    • Plot the change in fluorescence intensity at the emission maximum (e.g., 480 nm for HSA) as a function of the total this compound concentration.

    • Analyze the binding isotherm using a suitable binding model (e.g., the Scatchard equation or non-linear regression) to determine the dissociation constant (Kd) and the number of binding sites (n).

Competitive Displacement Assay

This protocol is used to determine the binding affinity of a competing, non-fluorescent ligand to albumin by measuring its ability to displace bound this compound.

Materials:

  • Pre-formed this compound-albumin complex

  • Stock solution of the competing ligand

  • The same buffer and instrumentation as in the fluorescence titration protocol.

Procedure:

  • Preparation of this compound-Albumin Complex:

    • Prepare a solution containing a fixed concentration of albumin (e.g., 1 µM) and a concentration of this compound that results in a significant and stable fluorescence signal (e.g., 1 µM).

  • Titration with Competing Ligand:

    • Place the this compound-albumin complex solution in the cuvette and record the initial fluorescence spectrum.

    • Make successive additions of the competing ligand stock solution to the cuvette.

    • After each addition, mix and equilibrate the solution.

    • Record the fluorescence emission spectrum. A decrease in fluorescence intensity at the this compound emission maximum indicates displacement.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • Calculate the concentration of the competitor that causes a 50% reduction in the fluorescence signal (IC50).

    • Determine the binding affinity (Ki) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [this compound]/Kd), where [this compound] is the concentration of free this compound and Kd is the dissociation constant of this compound for albumin.

Visualizing Experimental Workflows and Binding Interactions

Graphviz diagrams are provided to illustrate the logical flow of experiments and the molecular interactions involved.

experimental_workflow cluster_prep Solution Preparation cluster_binding_assay This compound-Albumin Binding Assay cluster_displacement_assay Competitive Displacement Assay prep_albumin Prepare Albumin Solution titrate_this compound Titrate Albumin with this compound prep_albumin->titrate_this compound form_complex Form this compound-Albumin Complex prep_albumin->form_complex prep_this compound Prepare this compound Stock prep_this compound->titrate_this compound prep_this compound->form_complex prep_competitor Prepare Competitor Stock titrate_competitor Titrate with Competitor prep_competitor->titrate_competitor record_spectra Record Fluorescence Spectra titrate_this compound->record_spectra analyze_binding Analyze Binding Isotherm (Determine Kd) record_spectra->analyze_binding analyze_displacement Analyze Displacement Data (Determine IC50 and Ki) analyze_binding->analyze_displacement Kd value form_complex->titrate_competitor record_displacement Record Fluorescence Decrease titrate_competitor->record_displacement record_displacement->analyze_displacement

Caption: Workflow for characterizing ligand-albumin binding using this compound.

dauda_binding_mechanism cluster_states This compound States cluster_properties Fluorescence Properties free_this compound Free this compound in Aqueous Solution bound_this compound This compound Bound to Albumin's Hydrophobic Pocket free_this compound->bound_this compound Binding Event low_fluorescence Low Quantum Yield (λem ~545 nm) free_this compound->low_fluorescence Exhibits bound_this compound->free_this compound Dissociation high_fluorescence High Quantum Yield (λem ~480 nm for HSA) bound_this compound->high_fluorescence Exhibits

Caption: Mechanism of this compound fluorescence enhancement upon binding to albumin.

References

Probing the Interface: A Technical Guide to the Interaction of DAUDA with Lipid Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-(Dansylamino)undecanoic acid (DAUDA) is a fluorescent fatty acid analog that serves as a valuable tool for investigating molecular interactions within biological systems. Its amphipathic nature, comprising a fluorescent dansyl group and an undecanoic acid hydrocarbon tail, allows it to partition into lipid bilayers, making it a sensitive probe for membrane biophysics. This technical guide provides an in-depth overview of the experimental and computational methodologies employed to characterize the interaction of this compound with lipid membranes. While comprehensive quantitative data for this compound's specific interactions remain an area of active research, this document outlines the established protocols and the nature of the data that can be obtained. We will explore key techniques, including fluorescence spectroscopy to probe the local environment and dynamics, isothermal titration calorimetry for thermodynamic profiling, and molecular dynamics simulations for atomistic insights. Furthermore, this guide presents standardized data presentation formats and visual workflows to aid in the design and execution of studies aimed at elucidating the behavior of this compound and similar molecules within lipid membranes.

Introduction

The cell membrane, a complex and dynamic lipid bilayer, is the primary interface for a vast array of cellular processes, from signal transduction to drug uptake. Understanding how small molecules interact with and modify the properties of lipid membranes is therefore of fundamental importance in biochemistry, pharmacology, and drug development. Fluorescent probes that mimic endogenous molecules, such as fatty acids, are powerful tools for these investigations. This compound, with its environmentally sensitive fluorophore, offers a window into the microenvironment of the lipid bilayer. Changes in its fluorescence emission spectrum and anisotropy can reveal details about membrane polarity, fluidity, and local order. This guide will detail the methodologies to quantify these interactions and provide a framework for interpreting the resulting data.

Quantitative Analysis of this compound-Lipid Membrane Interactions

The following tables provide a template for summarizing the quantitative data obtained from the experimental techniques described in this guide. These tables are designed for clarity and ease of comparison, which are crucial for evaluating the effects of different lipid compositions or environmental conditions on the interaction with this compound.

Table 1: Thermodynamic Parameters of this compound-Liposome Interaction via Isothermal Titration Calorimetry (ITC)

Lipid CompositionTemperature (°C)Binding Affinity (Kd, µM)Stoichiometry (n)Enthalpy (ΔH, kcal/mol)Entropy (ΔS, cal/mol·K)Gibbs Free Energy (ΔG, kcal/mol)
e.g., POPC25Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
e.g., POPC/Cholesterol (7:3)25Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
e.g., DPPC37Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined

Table 2: Fluorescence Properties of this compound in Model Lipid Membranes

Lipid CompositionProbe:Lipid RatioExcitation λ (nm)Emission λmax (nm)Fluorescence Anisotropy (r)Laurdan Generalized Polarization (GP)
e.g., POPC1:500~340Data to be determinedData to be determinedData to be determined
e.g., DOPC1:500~340Data to be determinedData to be determinedData to be determined
e.g., DPPC (gel phase)1:500~340Data to be determinedData to be determinedData to be determined
e.g., DPPC (liquid phase)1:500~340Data to be determinedData to be determinedData to be determined

Table 3: Molecular Dynamics (MD) Simulation Parameters for this compound in a Lipid Bilayer

ParameterValue/Description
Lipid Bilayer Compositione.g., 128 lipids (64 per leaflet) of POPC
Water Modele.g., TIP3P
Force Fielde.g., CHARMM36
Simulation Timee.g., 200 ns
Temperature310 K
Pressure1 bar
Calculated Partition Coefficient (logP)Data to be determined
Average Location of Dansyl Group (nm from bilayer center)Data to be determined
Order Parameter (Scd) of Lipid Acyl ChainsData to be determined

Experimental and Computational Protocols

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to probe the local environment of this compound within the lipid bilayer. The dansyl fluorophore is particularly sensitive to the polarity of its surroundings.

3.1.1. Determination of Membrane Partitioning and Binding Affinity

  • Objective: To quantify the partitioning of this compound from the aqueous phase into the lipid bilayer.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).

    • Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC) by extrusion.

    • In a fluorometer cuvette, add a fixed concentration of this compound to a buffer solution (e.g., PBS pH 7.4).

    • Record the fluorescence emission spectrum of this compound in the buffer (excitation ~340 nm, emission scan ~400-600 nm).

    • Titrate the this compound solution with increasing concentrations of the LUV suspension.

    • After each addition and a brief equilibration period, record the fluorescence emission spectrum.

    • The partitioning of this compound into the more non-polar environment of the lipid bilayer will result in a blue shift of the emission maximum and an increase in fluorescence intensity.

    • Plot the change in fluorescence intensity as a function of lipid concentration and fit the data to a binding isotherm (e.g., a modified Stern-Volmer equation) to determine the partition coefficient (Kp) or the dissociation constant (Kd).[1]

3.1.2. Measurement of Membrane Fluidity/Order using Fluorescence Anisotropy

  • Objective: To assess the effect of this compound on the rotational mobility of lipids, which is related to membrane fluidity.

  • Methodology:

    • Incorporate a fluorescent probe that reports on membrane fluidity, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into LUVs.

    • Prepare a series of LUVs containing DPH and varying concentrations of this compound.

    • Measure the steady-state fluorescence anisotropy (r) of DPH in each sample using a fluorometer equipped with polarizers.

    • The anisotropy is calculated using the equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the instrument-specific correction factor.

    • A decrease in anisotropy indicates an increase in membrane fluidity, while an increase suggests a more ordered or rigid membrane.[2]

3.1.3. Laurdan GP for Membrane Polarity and Phase Behavior

  • Objective: To measure changes in membrane water content and lipid packing upon this compound incorporation using the fluorescent probe Laurdan.

  • Methodology:

    • Co-extrude LUVs with Laurdan and the desired concentration of this compound.

    • Record the fluorescence emission intensities at two wavelengths, typically ~440 nm (characteristic of the ordered/gel phase) and ~490 nm (characteristic of the disordered/liquid-crystalline phase), with excitation at ~350 nm.[3][4]

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490).[5]

    • A higher GP value indicates a more ordered, less hydrated membrane environment, while a lower GP value suggests a more fluid, hydrated environment.[3][6]

experimental_workflow_fluorescence cluster_prep Sample Preparation cluster_partitioning Partitioning Assay cluster_anisotropy Anisotropy Assay DAUDA_stock This compound Stock Solution Titraion Titrate this compound with LUVs DAUDA_stock->Titraion LUVs_DPH_this compound Prepare LUVs with DPH and this compound DAUDA_stock->LUVs_DPH_this compound Lipids Lipid Stock (e.g., POPC) LUVs Prepare LUVs by Extrusion Lipids->LUVs LUVs->Titraion LUVs->LUVs_DPH_this compound Fluorometer1 Record Fluorescence Spectra Titraion->Fluorometer1 Analysis1 Plot ΔF vs. [Lipid] Calculate Kp/Kd Fluorometer1->Analysis1 Fluorometer2 Measure Fluorescence Anisotropy (r) LUVs_DPH_this compound->Fluorometer2 Analysis2 Analyze Changes in 'r' Fluorometer2->Analysis2

Fluorescence Spectroscopy Experimental Workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the this compound-membrane interaction.

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to liposomes.

  • Methodology:

    • Prepare a solution of this compound and a suspension of LUVs in the same buffer, and thoroughly degas both.

    • Load the LUV suspension into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

    • Set the experimental temperature.

    • Perform a series of small, sequential injections of the this compound solution into the LUV suspension while stirring.

    • The instrument measures the heat released or absorbed during each injection.

    • The raw data (power vs. time) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to lipid.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH). ΔS and ΔG can then be calculated.

experimental_workflow_itc cluster_prep Preparation cluster_measurement ITC Measurement cluster_analysis Data Analysis DAUDA_sol This compound Solution (in buffer) Degas Degas Solutions DAUDA_sol->Degas LUVs_susp LUV Suspension (in buffer) LUVs_susp->Degas Load_ITC Load this compound into Syringe Load LUVs into Cell Degas->Load_ITC Titration Inject this compound into LUVs Load_ITC->Titration Detect_Heat Measure Heat Change (μcal/s) Titration->Detect_Heat Integration Integrate Peaks (kcal/mol of injectant) Detect_Heat->Integration Binding_Isotherm Plot Heat Change vs. Molar Ratio Integration->Binding_Isotherm Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Thermodynamics Determine Kd, n, ΔH, ΔS, ΔG Fit_Model->Thermodynamics

Isothermal Titration Calorimetry Workflow.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the dynamic behavior of this compound within a lipid bilayer, complementing experimental data.

  • Objective: To determine the preferred location, orientation, and dynamic behavior of this compound in a lipid bilayer and its effect on membrane properties.

  • Methodology:

    • System Setup:

      • Build a lipid bilayer model (e.g., POPC) of appropriate size (e.g., 128 lipids) using a tool like CHARMM-GUI.

      • Solvate the bilayer with a water model (e.g., TIP3P).

      • Insert one or more this compound molecules into the simulation box, either in the water phase or pre-inserted into the bilayer.

      • Add counter-ions to neutralize the system.

    • Simulation:

      • Select an appropriate force field (e.g., CHARMM36 for lipids and a compatible parameter set for this compound).

      • Perform energy minimization to remove steric clashes.

      • Equilibrate the system in several steps, typically starting with constant volume and temperature (NVT) followed by constant pressure and temperature (NPT), to allow the system to relax to the correct density and temperature.

      • Run a production simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space of this compound and the lipids.

    • Analysis:

      • Localization: Calculate the density profile of this compound and different lipid groups along the axis perpendicular to the membrane plane (the z-axis) to determine the preferred depth of insertion.

      • Orientation: Calculate the angle of the this compound molecule's long axis relative to the membrane normal to understand its orientation.

      • Membrane Properties: Analyze the effect of this compound on lipid order parameters (Scd), bilayer thickness, and area per lipid.

      • Free Energy: Use advanced techniques like umbrella sampling or metadynamics to calculate the potential of mean force (PMF) for moving this compound across the bilayer, which can be used to determine the partition coefficient.

md_simulation_workflow cluster_setup System Setup cluster_simulation Simulation cluster_md_analysis Analysis Build_Bilayer Build Lipid Bilayer Solvate Solvate with Water Build_Bilayer->Solvate Insert_this compound Insert this compound Solvate->Insert_this compound Add_Ions Add Ions Insert_this compound->Add_Ions Minimization Energy Minimization Add_Ions->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production Run (NPT) Equilibration->Production Localization Localization Profile Production->Localization Orientation Orientation Analysis Production->Orientation Membrane_Properties Bilayer Properties (Thickness, Area, Order) Production->Membrane_Properties Free_Energy Free Energy Calculation Production->Free_Energy

Molecular Dynamics Simulation Workflow.

This compound and Membrane-Mediated Signaling Pathways

While there is currently no direct evidence in the reviewed literature linking this compound's interaction with lipid membranes to specific signaling pathway modulation, it is conceivable that a molecule with its properties could influence signaling events. Alterations in membrane fluidity and lipid packing can affect the function of transmembrane proteins, such as receptors and ion channels, which are key components of signaling cascades.

For instance, a change in the lipid environment could allosterically modulate the conformation of a G-protein coupled receptor (GPCR), affecting its ligand-binding affinity or its ability to couple to downstream G-proteins. The following diagram illustrates this hypothetical mechanism.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling This compound This compound Membrane Lipid Bilayer This compound->Membrane partitions into GPCR GPCR Membrane->GPCR alters local environment of G_Protein G-Protein GPCR->G_Protein activates/inhibits Effector Effector Enzyme G_Protein->Effector activates Second_Messenger Second Messenger Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Hypothetical Signaling Pathway Modulation.

Conclusion

This compound presents a versatile fluorescent tool for the study of lipid membrane biophysics. Although specific, comprehensive datasets on its interaction with various lipid compositions are yet to be fully established in the literature, the methodologies for such characterizations are robust and well-documented. This guide provides the necessary framework for researchers to design and execute experiments to quantify the thermodynamic, structural, and dynamic aspects of this compound's interaction with lipid bilayers. By employing a multi-faceted approach combining fluorescence spectroscopy, isothermal titration calorimetry, and molecular dynamics simulations, a detailed understanding of how this and other fatty acid analogs behave within and influence the properties of cellular membranes can be achieved. Such knowledge is critical for advancing our understanding of membrane biology and for the rational design of membrane-targeting therapeutics.

References

Commercial Availability and Application of 11-(dansylamino)undecanoic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: October 29, 2025

Introduction

11-(dansylamino)undecanoic acid, commonly referred to as DAUDA, is a fluorescent fatty acid analogue that has emerged as a valuable tool in preclinical research, particularly in the fields of biochemistry and drug discovery. Its commercial availability has made it accessible to a wide range of researchers for investigating protein-ligand interactions. This technical guide provides a comprehensive overview of the properties, commercial availability, and a detailed experimental protocol for the application of 11-(dansylamino)undecanoic acid in studying fatty acid binding proteins (FABPs).

The core utility of 11-(dansylamino)undecanoic acid lies in its environment-sensitive fluorescence. The dansyl group, a fluorescent tag, exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission maximum when it moves from a polar aqueous environment to a nonpolar, hydrophobic environment, such as the binding pocket of a protein. This property allows researchers to monitor the binding of this compound to proteins in real-time. Furthermore, it can be used in competitive binding assays to determine the binding affinities of non-fluorescent ligands, such as endogenous fatty acids or potential drug candidates, that compete for the same binding site.

Commercial Availability and Physicochemical Properties

11-(dansylamino)undecanoic acid is readily available from several commercial chemical suppliers. Researchers can procure this compound for laboratory use, ensuring consistency and quality for their experimental needs.

PropertyValueSource
Synonyms This compound, 11-((5-Dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acidCayman Chemical, Sigma-Aldrich[1]
CAS Number 73025-02-2Cayman Chemical, Sigma-Aldrich[1]
Molecular Formula C₂₃H₃₄N₂O₄SCayman Chemical, PubChem[2]
Molecular Weight 434.6 g/mol PubChem[2]
Purity ≥98%Cayman Chemical
Formulation A crystalline solidChemicalBook[3]
Solubility DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/mlCayman Chemical
Fluorescence λex ~335-345 nm; λem ~516-543 nm (in methanol or protein-bound)Sigma-Aldrich, Cayman Chemical[1]
Storage Temperature -20°CTargetMol[4]

Application in a Competitive Ligand Binding Assay

A primary application of 11-(dansylamino)undecanoic acid is in competitive binding assays to determine the affinity of test compounds for fatty acid binding proteins (FABPs). The following protocol is a detailed methodology for such an assay, adapted from studies on Schistosoma mansoni fatty acid-binding protein (Sm14).[1]

Experimental Protocol: Competitive Binding Assay for Fatty Acid Binding Proteins

Objective: To determine the relative binding affinity of a non-fluorescent fatty acid for a fatty acid binding protein by measuring the displacement of 11-(dansylamino)undecanoic acid.

Materials:

  • Purified fatty acid binding protein (FABP)

  • 11-(dansylamino)undecanoic acid (this compound)

  • Non-fluorescent fatty acid (competitor ligand)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol or DMSO for stock solution preparation

  • Quartz cuvette

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the FABP in PBS at a concentration of 20 µM.

    • Prepare a stock solution of this compound in ethanol at a concentration of 200 µM.

    • Prepare a stock solution of the non-fluorescent fatty acid competitor in ethanol at a concentration of 200 µM.

  • Assay Setup:

    • In a quartz cuvette, prepare a 1 ml solution containing 2 µM of the FABP in PBS.

    • Add this compound to the cuvette to a final concentration of 2 µM.

    • Incubate the mixture at room temperature for 5 minutes to allow for the binding of this compound to the FABP to reach equilibrium.

  • Fluorescence Measurement:

    • Place the cuvette in the fluorescence spectrophotometer.

    • Set the excitation wavelength to 345 nm.

    • Record the emission spectrum from 360 nm to 670 nm. The peak fluorescence intensity, corresponding to the FABP-DAUDA complex, should be observed around 500-550 nm.

  • Competitive Displacement:

    • To the same cuvette, add the non-fluorescent fatty acid competitor to a final concentration of 2 µM.

    • Incubate the mixture at room temperature for 5 minutes to allow for the displacement of this compound by the competitor to reach equilibrium.

    • Record the emission spectrum again using the same settings. A decrease in fluorescence intensity at the peak emission wavelength indicates the displacement of this compound from the FABP binding pocket.

  • Data Analysis:

    • The percentage of this compound displacement can be calculated using the following formula: % Displacement = [1 - (Fluorescence_with_competitor / Fluorescence_without_competitor)] * 100

    • To determine the binding affinity (Ki) of the competitor, the experiment should be repeated with varying concentrations of the competitor to generate a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive binding assay using 11-(dansylamino)undecanoic acid.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_protein Prepare 20 µM FABP in PBS mix_protein_this compound Mix 2 µM FABP and 2 µM this compound in PBS (1 ml) prep_protein->mix_protein_this compound prep_this compound Prepare 200 µM this compound in Ethanol prep_this compound->mix_protein_this compound prep_competitor Prepare 200 µM Competitor in Ethanol add_competitor Add 2 µM Competitor prep_competitor->add_competitor incubate1 Incubate 5 min mix_protein_this compound->incubate1 measure1 Measure Fluorescence (Exc: 345 nm, Em: 360-670 nm) incubate1->measure1 measure1->add_competitor calculate Calculate % Displacement measure1->calculate incubate2 Incubate 5 min add_competitor->incubate2 measure2 Measure Fluorescence (Exc: 345 nm, Em: 360-670 nm) incubate2->measure2 measure2->calculate dose_response Generate Dose-Response Curve (Varying Competitor Conc.) calculate->dose_response determine_ki Determine Binding Affinity (Ki) dose_response->determine_ki

Caption: Workflow for a competitive binding assay using 11-(dansylamino)undecanoic acid.

Signaling Pathway Context

While 11-(dansylamino)undecanoic acid is a tool for studying molecular interactions rather than a modulator of signaling pathways itself, its application provides critical data for understanding pathways where fatty acid metabolism and transport are central. For instance, FABPs are key players in the intracellular transport of fatty acids, which can then be utilized in various metabolic pathways or act as signaling molecules to activate nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors). By determining how potential drugs interact with FABPs, researchers can infer their potential to modulate these downstream signaling events.

The diagram below illustrates a simplified logical relationship of how data from a this compound-based assay can inform the understanding of a fatty acid-related signaling pathway.

signaling_pathway cluster_assay This compound Competitive Binding Assay cluster_pathway Fatty Acid Signaling Pathway dauda_assay This compound + FABP + Test Compound binding_affinity Determine Binding Affinity (Ki) of Test Compound for FABP dauda_assay->binding_affinity Displacement of this compound test_compound Test Compound binding_affinity->test_compound Informs on Interaction fabp Fatty Acid Binding Protein (FABP) ppar Nuclear Receptor (e.g., PPAR) fabp->ppar Transports Fatty Acid to fatty_acid Endogenous Fatty Acid fatty_acid->fabp Binds to test_compound->fabp Competes for Binding gene_expression Target Gene Expression ppar->gene_expression Activates

Caption: Logical relationship of this compound assay data to a fatty acid signaling pathway.

References

Methodological & Application

Application Notes and Protocols for 11-(dansylamino)undecanoic acid (DAUDA) in Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-(dansylamino)undecanoic acid (DAUDA) is a versatile fluorescent probe, categorized as an environment-sensitive fatty acid analogue. Its utility in fluorescence spectroscopy stems from the sensitivity of its dansyl group's fluorescence to the polarity of its local environment. In aqueous, polar environments, this compound exhibits weak fluorescence with an emission maximum at a longer wavelength. Upon binding to hydrophobic pockets of proteins or partitioning into the lipid core of membranes, it experiences a less polar environment, leading to a significant increase in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in its emission maximum.[1][2] This property makes this compound a powerful tool for investigating ligand-protein interactions and membrane biophysics.

These application notes provide detailed protocols for the use of this compound in two key applications: competitive binding assays with serum albumin and the assessment of membrane fluidity.

Physicochemical and Spectroscopic Properties

This compound consists of a fluorescent dansyl group attached to an eleven-carbon aliphatic chain, which mimics a fatty acid. This structure allows it to interact with fatty acid binding sites on proteins and to intercalate into lipid membranes.

Summary of Quantitative Data

PropertyValueConditions
Molecular Formula C₂₃H₃₄N₂O₄S-
Molecular Weight 434.6 g/mol -
Excitation Maximum (λex) ~335 - 345 nmDependent on solvent and binding state.[1][2][3]
Emission Maximum (λem) - Unbound ~550 nmIn aqueous buffer
Emission Maximum (λem) - Bound ~480 - 500 nmBound to Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA).[1]
Binding Affinity (Kd) to HSA (secondary sites) ~8 x 10⁻⁷ M-
Quantum Yield (Φ) Not specified in literature; dependent on environment.Typically low in polar solvents and high in non-polar environments.
Fluorescence Lifetime (τ) Not specified in literature; dependent on environment.Expected to increase in a non-polar environment.

Application 1: Competitive Binding Assay for Serum Albumin

This protocol describes a competitive binding assay to determine the binding affinity of a test compound for human serum albumin (HSA) or bovine serum albumin (BSA) by measuring the displacement of this compound. The principle relies on the decrease in this compound's fluorescence upon its displacement from the albumin's binding pocket by a competitor compound. This method is particularly useful in drug development for screening and characterizing the interaction of drug candidates with this major plasma protein.[4]

Experimental Protocol

1. Materials and Reagents:

  • 11-(dansylamino)undecanoic acid (this compound)

  • Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA), fatty acid-free

  • Test compound (inhibitor)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or Ethanol for stock solutions

  • Fluorescence microplate reader or spectrofluorometer

  • Black, clear-bottom 96-well plates

2. Preparation of Stock Solutions:

  • This compound Stock Solution (1 mM): Dissolve an appropriate amount of this compound in DMSO or ethanol. Store protected from light at -20°C.

  • Albumin Stock Solution (100 µM): Dissolve HSA or BSA in PBS. Determine the precise concentration spectrophotometrically. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

  • Test Compound Stock Solution (10 mM): Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

3. Experimental Procedure:

  • Prepare Working Solutions:

    • Dilute the this compound stock solution in PBS to a working concentration of 2 µM.

    • Dilute the albumin stock solution in PBS to a working concentration of 2 µM.

    • Prepare a serial dilution of the test compound in PBS. The final concentration in the assay will be half of this working concentration.

  • Assay Setup (for a 200 µL final volume per well):

    • Blank (Buffer only): 200 µL PBS.

    • This compound only (Minimum Fluorescence): 100 µL of 2 µM this compound + 100 µL PBS.

    • This compound + Albumin (Maximum Fluorescence): 100 µL of 2 µM this compound + 100 µL of 2 µM Albumin.

    • Test Wells: 100 µL of 2 µM this compound + 50 µL of 2 µM Albumin + 50 µL of serially diluted test compound.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 15-30 minutes, protected from light.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 345 nm.

    • Record the emission spectrum or measure the fluorescence intensity at the emission maximum of bound this compound (e.g., 480-500 nm).

4. Data Analysis:

  • Correct for Blank: Subtract the fluorescence intensity of the blank from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (F_test - F_min) / (F_max - F_min))

    • Where F_test is the fluorescence of the test well, F_min is the fluorescence of this compound only, and F_max is the fluorescence of this compound + Albumin.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of this compound).

  • Calculate the Inhibition Constant (Ki): The IC₅₀ value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

    • Ki = IC₅₀ / (1 + [L] / Kd)

    • Where [L] is the concentration of free this compound and Kd is the dissociation constant of the this compound-albumin complex.

Experimental Workflow

Competitive_Binding_Assay cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis DAUDA_stock This compound Stock (1 mM) Mix Mix this compound, Albumin, and Test Compound DAUDA_stock->Mix Albumin_stock Albumin Stock (100 µM) Albumin_stock->Mix Compound_stock Test Compound Stock (10 mM) Compound_stock->Mix Incubate Incubate (15-30 min) Mix->Incubate Measure Ex: 345 nm, Em: 480-500 nm Incubate->Measure Plot Plot % Inhibition vs. [Compound] Measure->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki IC50->Ki

Workflow for this compound competitive binding assay.

Application 2: Assessment of Membrane Fluidity

This protocol outlines the use of this compound to assess membrane fluidity by measuring its fluorescence anisotropy. Fluorescence anisotropy provides information about the rotational mobility of the fluorophore. In a more fluid membrane, this compound will rotate more freely, resulting in lower anisotropy. Conversely, in a more rigid or ordered membrane, its rotation will be more restricted, leading to higher anisotropy.

Experimental Protocol

1. Materials and Reagents:

  • 11-(dansylamino)undecanoic acid (this compound)

  • Liposomes or cell suspension of interest

  • Appropriate buffer (e.g., PBS or HEPES-buffered saline)

  • Spectrofluorometer equipped with polarizers for both excitation and emission light paths.

2. Preparation of Labeled Membranes:

  • For Liposomes:

    • Prepare liposomes using a standard method (e.g., thin-film hydration followed by extrusion).

    • Add this compound (from a stock solution in ethanol or DMSO) to the liposome suspension to a final concentration of 1-5 µM. The final solvent concentration should be kept low (<1%).

    • Incubate the mixture for 30-60 minutes at the desired temperature to allow for the incorporation of this compound into the lipid bilayer.

  • For Cells:

    • Resuspend cells in the desired buffer at an appropriate density.

    • Add this compound to the cell suspension to a final concentration of 1-5 µM.

    • Incubate the cells for 15-30 minutes at the desired temperature.

    • Wash the cells twice with the buffer to remove unincorporated this compound. Resuspend in fresh buffer for measurement.

3. Fluorescence Anisotropy Measurement:

  • Place the sample in a cuvette and equilibrate to the desired temperature in the spectrofluorometer's sample holder.

  • Set the excitation wavelength to 345 nm and the emission wavelength to 490 nm.

  • Measure the fluorescence intensities with the polarizers in four different orientations:

    • I_VV: Excitation polarizer vertical, Emission polarizer vertical.

    • I_VH: Excitation polarizer vertical, Emission polarizer horizontal.

    • I_HV: Excitation polarizer horizontal, Emission polarizer vertical.

    • I_HH: Excitation polarizer horizontal, Emission polarizer horizontal.

4. Data Analysis:

  • Calculate the G-factor (Grating factor):

    • G = I_HV / I_HH

    • The G-factor corrects for instrumental bias in the detection of different polarizations.

  • Calculate Fluorescence Anisotropy (r):

    • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Interpretation:

    • A higher anisotropy value (r) indicates lower membrane fluidity (more restricted rotational motion of this compound).

    • A lower anisotropy value (r) indicates higher membrane fluidity (less restricted rotational motion of this compound).

    • Changes in anisotropy can be monitored as a function of temperature, or upon the addition of membrane-altering agents.

Experimental Workflow

Membrane_Fluidity_Assay cluster_prep Sample Preparation cluster_measurement Anisotropy Measurement cluster_analysis Data Analysis cluster_interpretation Interpretation Sample Prepare Liposomes or Cell Suspension Add_this compound Add this compound (1-5 µM) Sample->Add_this compound Incubate Incubate for Incorporation Add_this compound->Incubate Measure_Pol Measure Polarized Intensities (IVV, IVH, IHV, IHH) Incubate->Measure_Pol Calc_G Calculate G-factor Measure_Pol->Calc_G Calc_r Calculate Anisotropy (r) Calc_G->Calc_r Interpret Relate Anisotropy (r) to Membrane Fluidity Calc_r->Interpret

Workflow for membrane fluidity assessment using this compound.

References

Application Notes and Protocols for Determining Fatty Acid-Binding Protein Affinity using the DAUDA Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid-Binding Proteins (FABPs) are a family of intracellular proteins responsible for the transport of fatty acids and other lipophilic substances. Understanding the binding affinity of various ligands to different FABP isoforms is crucial for drug discovery and for elucidating the physiological roles of these proteins. The 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA) assay is a sensitive and reliable fluorescence-based method for determining the binding affinity of compounds to FABPs.

This compound is a fluorescent probe that exhibits low fluorescence in aqueous environments but fluoresces intensely upon binding to the hydrophobic pocket of an FABP. This property allows for the direct determination of this compound's binding affinity and, more importantly, for the assessment of the binding affinity of other, non-fluorescent ligands through a competitive displacement assay. When a test compound displaces this compound from the FABP's binding site, a corresponding decrease in fluorescence is observed, which can be used to calculate the test compound's dissociation constant (Kd).

Principle of the this compound Assay

The this compound assay relies on the principle of fluorescence displacement. This compound, a dansyl-based fluorescent fatty acid analog, binds to the hydrophobic pocket of FABPs, resulting in a significant increase in its fluorescence quantum yield and a blue shift in its emission maximum. In a competitive binding experiment, a non-fluorescent ligand (the "competitor") is titrated into a solution containing a pre-formed complex of FABP and this compound. The competitor molecule displaces this compound from the binding pocket, causing the fluorescence of the solution to decrease. The extent of this fluorescence quenching is proportional to the amount of this compound displaced, which in turn is dependent on the concentration and affinity of the competitor ligand. By measuring the change in fluorescence as a function of the competitor concentration, the dissociation constant (Kd) of the competitor can be determined.

Experimental Workflow

The general workflow for a competitive this compound assay involves several key steps, from reagent preparation to data analysis.

DAUDA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_fabp Prepare Delipidated FABP Solution mix_fabp_this compound Incubate FABP with this compound prep_fabp->mix_fabp_this compound prep_this compound Prepare this compound Stock Solution prep_this compound->mix_fabp_this compound prep_ligand Prepare Test Ligand Stock Solution add_ligand Titrate with Test Ligand prep_ligand->add_ligand prep_buffer Prepare Assay Buffer prep_buffer->mix_fabp_this compound mix_fabp_this compound->add_ligand measure_fluorescence Measure Fluorescence add_ligand->measure_fluorescence plot_data Plot Fluorescence vs. Ligand Concentration measure_fluorescence->plot_data fit_curve Fit Data to Binding Model plot_data->fit_curve calc_kd Calculate Kd fit_curve->calc_kd

Caption: Experimental workflow for the this compound competitive binding assay.

Protocols

Materials and Reagents
  • Purified, delipidated Fatty Acid-Binding Protein (FABP)

  • 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (this compound)

  • Test ligand (non-fluorescent competitor)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • DMSO or ethanol for dissolving this compound and test ligands

  • 96-well black microplates (for fluorescence measurements)

  • Fluorometer capable of excitation at ~345 nm and emission scanning from ~450 nm to 600 nm

Protocol 1: Direct Binding Assay to Determine Kd of this compound
  • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

  • Prepare a working solution of delipidated FABP in assay buffer at a known concentration (e.g., 2 µM).

  • Perform serial dilutions of the this compound stock solution to create a range of concentrations.

  • In a 96-well black microplate, add a fixed concentration of FABP (e.g., 1 µM final concentration) to each well.

  • Add increasing concentrations of this compound to the wells containing FABP. Include a control with this compound alone in the buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium. Protect from light.

  • Measure the fluorescence intensity using a fluorometer. Set the excitation wavelength to approximately 345 nm and record the emission spectrum from 450 nm to 600 nm. The emission maximum for bound this compound is typically around 500-520 nm.

  • Correct the fluorescence readings by subtracting the fluorescence of this compound in buffer alone at each concentration.

  • Plot the corrected fluorescence intensity as a function of the this compound concentration.

  • Fit the data to a one-site binding (hyperbolic) equation to determine the dissociation constant (Kd) of this compound for the FABP.

Protocol 2: Competitive Binding Assay to Determine Kd of a Test Ligand
  • Prepare stock solutions of this compound and the test ligand in a suitable solvent (e.g., DMSO).

  • Prepare a solution of delipidated FABP in assay buffer at a concentration twice the final desired concentration (e.g., 2 µM for a 1 µM final concentration).

  • Prepare a solution of this compound in assay buffer at a concentration twice the final desired concentration (this should be at or below its Kd for the specific FABP).

  • In a 96-well black microplate, mix equal volumes of the FABP and this compound solutions to form the FABP-DAUDA complex. Incubate for 30 minutes at room temperature, protected from light.

  • Prepare serial dilutions of the test ligand in assay buffer.

  • Add increasing concentrations of the test ligand to the wells containing the pre-formed FABP-DAUDA complex. Include a control with no test ligand.

  • Incubate the plate for a sufficient time to allow the binding competition to reach equilibrium (e.g., 1 hour at room temperature), protected from light.

  • Measure the fluorescence intensity at the emission maximum of the FABP-bound this compound (determined from the direct binding assay).

  • Plot the fluorescence intensity as a function of the logarithm of the test ligand concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value (the concentration of the test ligand that displaces 50% of the bound this compound).

  • Calculate the dissociation constant (Kd) of the test ligand using the Cheng-Prusoff equation:

    Kd = IC50 / (1 + [this compound] / Kd_this compound)

    where [this compound] is the concentration of this compound used in the assay and Kd_this compound is the dissociation constant of this compound for the FABP determined from the direct binding assay.

Data Presentation

The binding affinities of various ligands for different FABP isoforms, as determined by the this compound assay, can be summarized for easy comparison.

FABP IsoformLigandKd (µM)
Human Intestinal FABPOleic Acid0.3 ± 0.05
Human Intestinal FABPLinoleic Acid0.5 ± 0.08
Human Liver FABPOleic Acid0.2 ± 0.03
Human Liver FABPArachidonic Acid0.4 ± 0.06
Rat Adipocyte FABPPalmitic Acid0.6 ± 0.1
Rat Adipocyte FABPStearic Acid0.9 ± 0.15

Note: The Kd values presented are representative and may vary depending on experimental conditions.

Signaling Pathway and Binding Interaction

The core of the this compound assay is a competitive binding interaction at the molecular level.

Binding_Interaction FABP FABP FABP_this compound FABP-DAUDA (Fluorescent) FABP->FABP_this compound + this compound FABP_Ligand FABP-Ligand (Non-fluorescent) FABP->FABP_Ligand + Ligand This compound This compound Ligand Test Ligand FABP_this compound->FABP - this compound FABP_this compound->FABP_Ligand + Ligand - this compound FABP_Ligand->FABP - Ligand

Caption: Competitive binding of this compound and a test ligand to FABP.

Conclusion

The this compound assay is a powerful and versatile tool for characterizing the binding of ligands to Fatty Acid-Binding Proteins. Its sensitivity, ease of use, and adaptability to a high-throughput format make it an invaluable technique in academic research and drug development for screening and characterizing potential therapeutic agents that target FABPs. Careful execution of the protocols and rigorous data analysis are essential for obtaining accurate and reproducible binding affinity data.

Measuring Protein-Lipid Interactions with DAUDA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the interactions between proteins and lipids is fundamental to numerous biological processes, from signal transduction and membrane trafficking to drug metabolism and disease pathogenesis. The fluorescent probe 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA) offers a sensitive and versatile tool for characterizing these interactions. This compound is a fluorescently labeled fatty acid analogue that exhibits a change in its fluorescent properties upon binding to a protein. Specifically, when this compound moves from an aqueous environment to the hydrophobic binding pocket of a protein, its fluorescence emission intensity increases, and the emission maximum shifts to a shorter wavelength (a blue shift).[1][2] This phenomenon allows for the quantitative determination of binding affinities and the screening of potential inhibitors or competing ligands.

These application notes provide detailed protocols for utilizing this compound in both direct binding and competitive displacement assays to measure protein-lipid interactions.

Principle of the this compound Assay

The this compound assay is based on the environment-sensitive fluorescence of the dansyl group attached to an undecanoic acid chain.[1] In an aqueous buffer, this compound has a relatively low fluorescence quantum yield. Upon binding to the hydrophobic pocket of a lipid-binding protein, the dansyl group is shielded from the polar aqueous environment, leading to a significant increase in fluorescence intensity and a blue shift in the emission spectrum.[2] This change in fluorescence is directly proportional to the amount of this compound bound to the protein, allowing for the determination of binding affinity (expressed as the dissociation constant, Kd).

Furthermore, the assay can be adapted to a competitive format. If a non-fluorescent lipid or small molecule binds to the same site on the protein as this compound, it will displace this compound, resulting in a decrease in fluorescence. This allows for the determination of the binding affinity of unlabeled ligands.

Data Presentation

The following tables summarize quantitative data obtained from this compound-based binding assays for various proteins.

Table 1: Dissociation Constants (Kd) for this compound Binding to Various Proteins

ProteinOrganismApparent Kd (µM)Reference
Human Serum Albumin (HSA)Homo sapiens~0.8[3]
Fatty Acid Binding Protein 1 (FABP1)Homo sapiens~0.3 - 0.5[4]
Cutaneous Fatty Acid-Binding Protein (C-FABP)Homo sapiens~2.0[5]
Schistosoma mansoni Sm14 fatty acid-binding proteinSchistosoma mansoniNot specified[1]
Recombinant human Odorant Binding Protein (hOBP IIaR)Homo sapiens1.5[1][2]
Fasciola gigantica Fatty Acid Binding Protein (FgFABP)Fasciola gigantica2.95[6]

Table 2: Displacement of this compound from Cutaneous Fatty Acid-Binding Protein (C-FABP) by Natural Fatty Acids

Competing Fatty AcidConcentration% DisplacementReference
Myristic acid2 µM81%[5]
Palmitic acid2 µM81.7%[5]
Oleic acid2 µM84.7%[5]
Linoleic acid2 µM92.3%[5]

Experimental Protocols

Protocol 1: Direct Binding Assay to Determine the Kd of Protein-DAUDA Interaction

This protocol describes the titration of a protein into a solution of this compound to determine the dissociation constant (Kd).

Materials:

  • Purified lipid-binding protein of interest (delipidated)

  • This compound (11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Fluorometer with excitation and emission wavelength control

  • Quartz cuvette or black microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM in ethanol or DMSO). Store protected from light at -20°C.

    • Prepare a working solution of this compound in Assay Buffer. The final concentration in the assay is typically in the low micromolar range (e.g., 1-5 µM).

    • Prepare a stock solution of the purified, delipidated protein at a known concentration. The concentration should be significantly higher than the expected Kd.

  • Fluorometer Setup:

    • Set the excitation wavelength to ~345 nm.

    • Set the emission wavelength to scan a range (e.g., 400-600 nm) to determine the emission maximum, or set it to a fixed wavelength around the expected emission maximum (typically 480-500 nm upon binding).

  • Titration:

    • To a cuvette or well, add the this compound working solution.

    • Record the initial fluorescence of this compound alone.

    • Add small aliquots of the concentrated protein stock solution to the this compound solution.

    • After each addition, mix gently and allow the system to equilibrate (typically 1-2 minutes).

    • Record the fluorescence intensity.

    • Continue adding the protein until the fluorescence signal saturates, indicating that all this compound is bound.

  • Data Analysis:

    • Correct the fluorescence intensity readings for dilution by multiplying by a dilution factor (V_final / V_initial).

    • Subtract the fluorescence of this compound alone from all readings to obtain the change in fluorescence (ΔF).

    • Plot ΔF as a function of the total protein concentration.

    • Fit the data to a one-site binding (hyperbolic) equation to determine the Kd: ΔF = (ΔF_max * [P]) / (Kd + [P]) Where:

      • ΔF is the change in fluorescence intensity

      • ΔF_max is the maximum change in fluorescence at saturation

      • [P] is the total protein concentration

      • Kd is the dissociation constant

Protocol 2: Competitive Displacement Assay to Determine the Binding Affinity of an Unlabeled Ligand

This protocol is used to determine the binding affinity of a non-fluorescent compound that competes with this compound for the same binding site on the protein.

Materials:

  • Same materials as in Protocol 1

  • Unlabeled competitor ligand of interest

Procedure:

  • Reagent Preparation:

    • Prepare reagents as in Protocol 1.

    • Prepare a stock solution of the unlabeled competitor ligand.

  • Assay Setup:

    • Determine the concentration of protein and this compound that gives a significant and stable fluorescence signal (typically in the range of 50-80% of the maximum fluorescence from a direct binding assay).

    • Prepare a solution containing the pre-determined concentrations of protein and this compound in Assay Buffer.

  • Competition Titration:

    • To a series of cuvettes or wells, add the protein-DAUDA complex solution.

    • Add increasing concentrations of the unlabeled competitor ligand to each cuvette/well.

    • Include a control with no competitor ligand.

    • Incubate the samples to allow the binding equilibrium to be reached.

    • Record the fluorescence intensity for each sample at the emission maximum determined previously.

  • Data Analysis:

    • Calculate the percentage of this compound displacement at each competitor concentration.

    • Plot the fluorescence intensity or percentage of displacement as a function of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the IC50 (the concentration of competitor that displaces 50% of this compound).

    • Calculate the inhibition constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [this compound] / Kd_this compound) Where:

      • [this compound] is the concentration of this compound used in the assay

      • Kd_this compound is the dissociation constant of the protein-DAUDA interaction (determined from Protocol 1)

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_direct Protocol 1: Direct Binding Assay cluster_competitive Protocol 2: Competitive Displacement Assay prep_protein Purified Protein direct_titration Titrate Protein into this compound prep_protein->direct_titration comp_setup Prepare Protein-DAUDA Complex prep_protein->comp_setup prep_this compound This compound Stock prep_this compound->direct_titration prep_this compound->comp_setup prep_buffer Assay Buffer prep_buffer->direct_titration prep_buffer->comp_setup direct_setup Setup Fluorometer direct_setup->direct_titration direct_measure Measure Fluorescence Increase direct_titration->direct_measure direct_analysis Analyze Data (Kd) direct_measure->direct_analysis direct_analysis->comp_setup Kd of this compound comp_titration Titrate Competitor Ligand comp_setup->comp_titration comp_measure Measure Fluorescence Decrease comp_titration->comp_measure comp_analysis Analyze Data (IC50, Ki) comp_measure->comp_analysis

Experimental workflow for this compound-based protein-lipid binding assays.

fabp_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fatty_acid_ext Fatty Acid fatty_acid_int Fatty Acid fatty_acid_ext->fatty_acid_int Transport fabp_fa_complex FABP-Fatty Acid Complex fatty_acid_int->fabp_fa_complex Binding fabp FABP fabp->fabp_fa_complex ppar PPAR fabp_fa_complex->ppar FA Delivery ppar_rxr_complex PPAR-RXR Complex ppar->ppar_rxr_complex Heterodimerization rxr RXR rxr->ppar_rxr_complex gene_expression Target Gene Expression ppar_rxr_complex->gene_expression Transcription Regulation membrane Plasma Membrane

Generalized signaling pathway of Fatty Acid Binding Proteins (FABPs).

References

Application Notes: DAUDA Displacement Assay for Unlabeled Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA) displacement assay is a robust and sensitive method used to determine the binding affinity of unlabeled fatty acids and other lipophilic molecules to proteins, most notably Fatty Acid Binding Proteins (FABPs). FABPs are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids. This assay leverages the fluorescent properties of this compound, which exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission maximum upon binding to the hydrophobic pocket of an FABP.

The core principle of the assay is competitive displacement. A pre-formed complex of an FABP and this compound is titrated with a compound of interest, such as an unlabeled fatty acid. The unlabeled ligand competes with this compound for the same binding site. As the unlabeled fatty acid displaces this compound from the protein's binding pocket, the fluorescence of the solution decreases, returning towards the state of free this compound in an aqueous solution. The reduction in fluorescence is directly proportional to the amount of this compound displaced, which in turn depends on the affinity and concentration of the competing unlabeled ligand. By measuring the change in fluorescence at varying concentrations of the competitor, one can calculate its inhibitory concentration (IC50) and subsequently its binding affinity constant (Ki).

Key Applications
  • Drug Discovery: Screening compound libraries to identify novel ligands for FABPs and other lipid-binding proteins.

  • Structure-Activity Relationship (SAR) Studies: Quantifying the binding affinities of a series of related compounds to understand how chemical modifications affect their interaction with the target protein.

  • Metabolic Research: Investigating the binding preferences of different endogenous fatty acids to various FABP isoforms, shedding light on their specific physiological roles.

  • Characterization of Lipid-Binding Proteins: Determining the binding affinities of newly discovered or poorly characterized proteins for fatty acids.

Experimental Protocols

Materials and Reagents
  • Target Protein: Purified Fatty Acid Binding Protein (e.g., FABP4, FABP5) at a known concentration.

  • Fluorescent Probe: 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (this compound).

  • Unlabeled Ligands: A series of unlabeled fatty acids (e.g., oleic acid, stearic acid, arachidonic acid) or other test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 is a commonly used buffer. The choice of buffer can be optimized for the specific protein of interest.

  • Solvent for Ligands: Dimethyl sulfoxide (DMSO) is typically used to prepare stock solutions of this compound and the unlabeled fatty acids.

  • Equipment:

    • Fluorometer or a fluorescence microplate reader.

    • Quartz cuvettes or black, opaque microplates (e.g., 96-well or 384-well).

    • Standard laboratory pipettes and consumables.

Preparation of Solutions
  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in 100% DMSO. Store protected from light at -20°C.

  • Unlabeled Fatty Acid Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) of each unlabeled fatty acid in 100% DMSO. Store at -20°C. From these, create a series of dilutions in DMSO to be used for the titration.

  • Protein Working Solution: Dilute the purified FABP stock to the desired final concentration (e.g., 1-2 µM) in the assay buffer. The optimal concentration should be determined empirically but is often in the low micromolar range.

  • Assay Buffer: Prepare a sufficient quantity of the chosen buffer and ensure its pH is correctly adjusted.

This compound Displacement Assay Protocol

This protocol is designed for a 96-well microplate format but can be adapted for cuvettes.

  • Assay Plate Preparation:

    • To each well of a black, opaque 96-well plate, add the FABP protein and this compound. For a final volume of 200 µL, this could be, for example, 1 µM FABP and 1 µM this compound.

    • Include control wells:

      • Buffer + this compound: To measure the fluorescence of free this compound.

      • Buffer + this compound + Protein (no competitor): To measure the maximum fluorescence of the bound complex.

  • Addition of Unlabeled Competitor:

    • Add small aliquots (e.g., 1-2 µL) of the serially diluted unlabeled fatty acid stock solutions to the appropriate wells.

    • To the "no competitor" control wells, add the same volume of pure DMSO to account for any solvent effects. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid protein denaturation.

  • Incubation:

    • Mix the plate gently (e.g., on an orbital shaker for 30 seconds).

    • Incubate the plate at room temperature (or a desired temperature, e.g., 25°C) for a period sufficient to reach binding equilibrium. An incubation time of 15-30 minutes is often adequate. This should be optimized for the specific protein-ligand system.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader.

    • Set the excitation wavelength to approximately 345-350 nm.

    • Set the emission wavelength to approximately 500-510 nm.

    • These wavelengths should be optimized based on the specific instrument and the spectral properties of the this compound-protein complex.

Data Analysis
  • Data Normalization: Normalize the fluorescence data. The fluorescence in the absence of a competitor (protein + this compound) is set to 100% binding, and the fluorescence of this compound in buffer alone can be set as 0% binding.

  • IC50 Determination: Plot the normalized fluorescence intensity against the logarithm of the unlabeled fatty acid concentration. Fit the resulting dose-response curve to a sigmoidal model (e.g., four-parameter logistic regression) to determine the IC50 value. The IC50 is the concentration of the unlabeled ligand that displaces 50% of the bound this compound.

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the fluorescent probe (this compound).

    • Kd is the dissociation constant of the fluorescent probe for the protein. This must be determined in a separate saturation binding experiment by titrating the protein with increasing concentrations of this compound.

Quantitative Data Summary

The following table summarizes representative binding affinities (Ki) of various unlabeled fatty acids for different human Fatty Acid Binding Protein isoforms, as determined by the this compound displacement assay.

FABP IsoformUnlabeled Fatty AcidKi (nM)
FABP3Oleic acid110
FABP3Linoleic acid120
FABP4Oleic acid80
FABP4Palmitic acid110
FABP4Arachidonic acid90
FABP5Oleic acid40
FABP5Stearic acid70
FABP5Arachidonic acid30
FABP7Oleic acid6
FABP7Docosahexaenoic acid (DHA)5

Note: These values are illustrative and can vary depending on the specific experimental conditions (e.g., buffer, temperature).

Visualizations

DAUDA_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition & Analysis Protein FABP Stock Mix Mix: - FABP - this compound - Buffer Protein->Mix This compound This compound Stock (in DMSO) This compound->Mix FA Unlabeled FA Stock (in DMSO) Titra Titrate with Unlabeled Fatty Acid FA->Titra Buffer Assay Buffer Buffer->Mix Incubate1 Incubate to form FABP-DAUDA Complex Mix->Incubate1 Incubate1->Titra Incubate2 Incubate to reach equilibrium Titra->Incubate2 Measure Measure Fluorescence (Ex: ~350nm, Em: ~510nm) Incubate2->Measure Plot Plot Fluorescence vs. [Fatty Acid] Measure->Plot Calculate Calculate IC50 & Ki Plot->Calculate DAUDA_Displacement_Principle cluster_0 Initial State: High Fluorescence cluster_1 Competition cluster_2 Final State: Low Fluorescence FABP_bound FABP DAUDA_bound This compound plus FA Unlabeled Fatty Acid DAUDA_free This compound FA->DAUDA_free FABP_FA FABP FA_bound FA

Application Notes & Protocols: Determination of Binding Stoichiometry using Isothermal Titration Calorimetry (ITC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique for the quantitative study of a wide range of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This allows for the simultaneous determination of binding affinity (K a ), enthalpy change (ΔH), and binding stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the driving forces of the molecular interaction.

These application notes provide a comprehensive overview and detailed protocols for utilizing ITC to accurately determine the binding stoichiometry of protein-ligand interactions, a critical parameter in drug discovery and development.

Principle of Isothermal Titration Calorimetry

ITC operates by measuring the heat change that occurs when one molecule (the "ligand") is titrated into a solution containing another molecule (the "macromolecule") at a constant temperature.[1][2] The instrument consists of two cells: a reference cell and a sample cell, both enclosed in an adiabatic jacket.[3] The reference cell typically contains buffer, while the sample cell contains the macromolecule solution. The ligand is loaded into an injection syringe.

Small aliquots of the ligand are injected into the sample cell. If the ligand binds to the macromolecule, heat is either released (exothermic reaction) or absorbed (endothermic reaction).[4] This temperature change in the sample cell relative to the reference cell is detected by sensitive thermopile/thermocouple circuits.[3] A heater provides feedback to maintain a zero temperature difference between the two cells. The power required to maintain this isothermal state is what is measured.

As the titration proceeds, the macromolecule becomes saturated with the ligand. Consequently, the heat change per injection decreases until only the heat of dilution is observed. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to macromolecule. Fitting this binding isotherm to a suitable binding model yields the thermodynamic parameters of the interaction.

Key Thermodynamic Parameters Determined by ITC

A single ITC experiment can determine multiple key parameters that are crucial for characterizing a binding interaction.[5][6]

ParameterSymbolDescriptionSignificance in Drug Development
Stoichiometry nThe number of ligand molecules that bind to one macromolecule molecule.Defines the binding ratio of a drug candidate to its target, crucial for understanding the mechanism of action and for dose-response calculations.[7]
Binding Affinity (Association Constant) K aThe equilibrium constant for the binding reaction (Macromolecule + Ligand ⇌ Complex). A higher K a indicates a stronger binding affinity.A primary indicator of a drug candidate's potency. High affinity is often a desirable characteristic for a therapeutic agent.
Binding Affinity (Dissociation Constant) K dThe reciprocal of the association constant (1/K a ). A lower K d indicates a stronger binding affinity.Commonly used to express binding affinity, with lower values indicating tighter binding.
Enthalpy Change ΔHThe heat released or absorbed upon binding. It reflects the changes in bonding energies (e.g., hydrogen bonds, van der Waals interactions).[8]Provides insight into the nature of the binding forces. Enthalpically driven binding is often a hallmark of specific, high-affinity interactions.
Entropy Change ΔSThe change in the randomness or disorder of the system upon binding. It is often influenced by conformational changes and the release of water molecules from the binding interface.Helps to understand the contribution of factors like hydrophobic interactions and conformational flexibility to the binding process.
Gibbs Free Energy Change ΔGThe overall energy change of the binding reaction, which determines the spontaneity of the process. It is calculated from K a using the equation: ΔG = -RTln(K a ).The ultimate measure of binding affinity and spontaneity. More negative values indicate a more favorable interaction.

Experimental Workflow

The general workflow for an ITC experiment to determine binding stoichiometry is outlined below.

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis prep_samples Sample Preparation (Macromolecule & Ligand) determine_conc Accurate Concentration Determination prep_samples->determine_conc buffer_match Buffer Matching determine_conc->buffer_match load_instrument Load Instrument (Macromolecule in cell, Ligand in syringe) buffer_match->load_instrument set_params Set Experimental Parameters load_instrument->set_params run_titration Run Titration set_params->run_titration integrate_peaks Integrate Raw Data Peaks run_titration->integrate_peaks generate_isotherm Generate Binding Isotherm integrate_peaks->generate_isotherm fit_model Fit Data to a Binding Model generate_isotherm->fit_model determine_params Determine n, Kd, ΔH, ΔS fit_model->determine_params

Caption: A generalized workflow for determining binding stoichiometry using Isothermal Titration Calorimetry.

Detailed Experimental Protocols

Sample Preparation

High-quality data requires meticulous sample preparation.[9]

  • Macromolecule and Ligand Purity: Samples should be as pure as possible to avoid interference from contaminants.[9]

  • Buffer Matching: It is critical that the macromolecule and ligand are in identical buffer solutions to minimize heats of dilution, which can obscure the binding signal.[9] The final dialysis buffer for the macromolecule should be used to dissolve the ligand.[10]

  • Buffer Selection: Use a buffer with a known, low ionization enthalpy (e.g., phosphate or HEPES) to minimize buffer-related heat effects.[11] The buffer should also ensure the stability and solubility of both the macromolecule and the ligand.[9]

  • Additives: If additives like DMSO or reducing agents are necessary for ligand solubility or macromolecule stability, their concentrations must be identical in both the cell and syringe solutions.[9]

  • Degassing: Thoroughly degas both the macromolecule and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the ITC cells, which can cause significant artifacts in the data.

Concentration Determination

Accurate concentration determination is crucial for obtaining a reliable stoichiometry value (n).

  • Use a reliable method to determine the active concentration of your macromolecule and ligand (e.g., UV-Vis spectroscopy with a known extinction coefficient, or a calibrated protein assay).

  • The concentration of the ligand in the syringe should typically be 10-20 times the concentration of the macromolecule in the cell for a 1:1 interaction.[9][10]

  • The macromolecule concentration in the cell should be chosen to satisfy the "c-window" (c = n * K a * [Macromolecule]), which is ideally between 5 and 500 for a well-defined sigmoidal binding curve.[9][11]

ITC Instrument Setup and Titration

The following is a general protocol for a typical ITC instrument. Refer to the manufacturer's specific instructions for your instrument.

  • Instrument Cleaning: Start with a clean sample cell and injection syringe.[10]

  • Loading the Sample Cell: Carefully load the macromolecule solution into the sample cell, avoiding the introduction of air bubbles.[4]

  • Loading the Reference Cell: Fill the reference cell with the matched buffer or deionized water.[4]

  • Loading the Injection Syringe: Rinse the syringe with the ligand solution and then carefully fill it, ensuring no air bubbles are present.

  • Setting Experimental Parameters:

    • Temperature: Set the desired experimental temperature.

    • Injection Volume: Typically 1-2 μL for the initial injection (often discarded from analysis) and 2-5 μL for subsequent injections.

    • Number of Injections: Sufficient to achieve saturation (e.g., 20-40 injections).

    • Spacing Between Injections: Long enough for the signal to return to baseline (e.g., 120-180 seconds).

    • Stirring Speed: Adequate for rapid mixing without causing protein denaturation (e.g., 500-1000 rpm).

  • Equilibration: Allow the system to thermally equilibrate before starting the titration.

  • Initiate Titration: Start the automated injection sequence.

  • Control Titration: Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the main experimental data.[10]

Data Analysis and Interpretation

The process of analyzing ITC data to determine binding stoichiometry is a critical step.

ITC_Data_Analysis cluster_raw Step 1: Raw Data cluster_integration Step 2: Integration cluster_isotherm Step 3: Binding Isotherm cluster_fitting Step 4: Model Fitting cluster_results Step 5: Results raw_data Raw Thermogram (Power vs. Time) integrated_data Integrated Heat per Injection raw_data->integrated_data binding_isotherm Plot of Heat vs. Molar Ratio integrated_data->binding_isotherm model_fitting Non-linear Least Squares Fit to a Binding Model binding_isotherm->model_fitting thermo_params Thermodynamic Parameters (n, Kd, ΔH) model_fitting->thermo_params

Caption: The logical flow of data processing in an Isothermal Titration Calorimetry experiment.

  • Integration of Raw Data: The raw output of an ITC experiment is a series of peaks, with each peak corresponding to a single injection. The area under each peak is integrated to determine the heat change for that injection.[12]

  • Subtraction of Control Data: The integrated heat of dilution from the control experiment (ligand into buffer) is subtracted from the integrated heats of the binding experiment.

  • Generation of the Binding Isotherm: The corrected heat for each injection is plotted against the molar ratio of ligand to macromolecule in the cell at that point in the titration.

  • Fitting to a Binding Model: The resulting binding isotherm is fitted using non-linear regression to a suitable binding model (e.g., one-site, two-site, or sequential binding models). The inflection point of the curve is related to the stoichiometry of the interaction.[13]

  • Interpretation of Stoichiometry (n): The value of 'n' obtained from the fit represents the stoichiometry of the binding. An 'n' value close to 1 suggests a 1:1 binding ratio. Values close to 0.5 or 2 may indicate a 2:1 or 1:2 macromolecule:ligand complex, respectively. It is important to note that an 'n' value that deviates significantly from an integer may indicate inaccuracies in the concentration of the active protein or ligand, or the presence of a more complex binding mechanism.[13]

Applications in Drug Development

ITC is an invaluable tool throughout the drug discovery and development pipeline.[3][14]

  • Hit Validation and Lead Optimization: ITC provides a robust method to confirm hits from primary screens and to guide the optimization of lead compounds by providing detailed thermodynamic data on structure-activity relationships (SAR).[15]

  • Mechanism of Action Studies: By determining the stoichiometry and thermodynamic drivers of binding, ITC can elucidate the mechanism of action of a drug candidate.

  • Enzyme Kinetics: ITC can be used to measure the kinetics of enzyme-catalyzed reactions.[16]

  • Biologic Drug Development: Characterizing the binding of antibodies, peptides, and other biologics to their targets.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Noisy Baseline or Spikes in Data Air bubbles in the cell or syringe; Improperly cleaned cell.Thoroughly degas samples before loading; Ensure proper cleaning protocols are followed.
Large Heats of Dilution Mismatch in buffer composition (pH, salt, additives) between cell and syringe.Prepare both macromolecule and ligand in the exact same buffer from the same stock solution.
Shallow or "Flat" Binding Isotherm Low binding affinity (high K d ); Low enthalpy of binding (ΔH ≈ 0); Incorrect concentrations (c-value is too low).Increase the concentrations of macromolecule and ligand; Change buffer or temperature to try and induce a more favorable ΔH.
Stoichiometry (n) is Not an Integer Inaccurate concentration of active macromolecule or ligand; Presence of impurities; Complex binding mechanism.Re-verify the concentrations of active components; Improve sample purity; Consider more complex binding models for data fitting.[13]

Conclusion

Isothermal Titration Calorimetry is a highly sensitive and versatile technique that provides a wealth of information about biomolecular interactions. By directly measuring the heat of binding, ITC offers a label-free, in-solution method to determine the stoichiometry, affinity, and thermodynamic driving forces of an interaction. When performed with careful experimental design and data analysis, ITC is an indispensable tool for researchers, scientists, and drug development professionals seeking to characterize and optimize the binding of drug candidates to their targets.

References

Application Notes and Protocols for Membrane Fluidity Assessment using 11-(dansylamino)undecanoic acid (DAUDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity is a critical biophysical parameter that influences a wide range of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound enzymes. Alterations in membrane fluidity have been implicated in various disease states and are a key consideration in drug development and toxicology. 11-(dansylamino)undecanoic acid (DAUDA) is a fluorescent probe that can be utilized to assess membrane fluidity. This fatty acid analog partitions into the lipid bilayer, and its fluorescent properties are sensitive to the local environment. Changes in the rotational mobility of the this compound probe, measured as fluorescence anisotropy, can be directly correlated with changes in membrane fluidity.

Principle of the Method

The assessment of membrane fluidity using this compound is based on the principle of fluorescence polarization. When a fluorescent molecule like this compound is excited with polarized light, the emitted light will also be polarized. The degree of polarization of the emitted light is dependent on the rotational mobility of the fluorophore during its excited state lifetime.

In a highly fluid membrane, this compound will rotate more freely, leading to a greater depolarization of the emitted light and consequently, a lower fluorescence anisotropy value. Conversely, in a more rigid or viscous membrane, the rotation of this compound is restricted, resulting in a higher degree of polarization and a higher fluorescence anisotropy value. By measuring the steady-state fluorescence anisotropy, one can obtain a relative measure of membrane fluidity.

Experimental Protocols

Materials and Reagents
  • 11-(dansylamino)undecanoic acid (this compound)

  • Lipids (e.g., DOPC, DPPC, Cholesterol)

  • Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Organic solvent for this compound stock solution (e.g., Dimethyl sulfoxide - DMSO or Ethanol)

  • Cells of interest or isolated membranes

  • Fluorometer with polarization capabilities

Preparation of this compound Stock Solution
  • Dissolve this compound in a minimal amount of DMSO or ethanol to prepare a stock solution of 1-10 mM.

  • Store the stock solution protected from light at -20°C.

Protocol 1: Membrane Fluidity Assessment in Liposomes

This protocol describes the use of this compound to assess membrane fluidity in model membrane systems like liposomes of varying composition.

1. Liposome Preparation: a. Prepare lipid mixtures of desired compositions (e.g., DOPC, DOPC:Cholesterol) in a glass vial. b. Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film. c. Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with buffer by vortexing, followed by several freeze-thaw cycles. e. To obtain unilamellar vesicles, extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

2. Labeling with this compound: a. Add the this compound stock solution to the liposome suspension to a final probe-to-lipid molar ratio of 1:200 to 1:500. b. Incubate the mixture for 30-60 minutes at room temperature, protected from light, to allow for the incorporation of the probe into the lipid bilayer.

3. Fluorescence Anisotropy Measurement: a. Set the excitation wavelength of the fluorometer to approximately 340 nm and the emission wavelength to approximately 520 nm (these may need to be optimized based on the specific instrument and buffer conditions). b. Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light. c. Measure the correction factor (G-factor) for the instrument by exciting with horizontally polarized light and measuring the parallel (IHH) and perpendicular (IHV) emission intensities. The G-factor is calculated as G = IHV / IHH. d. Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Protocol 2: Membrane Fluidity Assessment in Live Cells

This protocol provides a general guideline for measuring membrane fluidity in cultured cells.

1. Cell Culture and Plating: a. Culture cells to the desired confluency in a suitable medium. b. For adherent cells, plate them in a multi-well plate suitable for fluorescence measurements. Suspension cells can be washed and resuspended in a buffer.

2. Cell Labeling with this compound: a. Prepare a working solution of this compound in a serum-free medium or buffer at a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash with PBS. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. d. Wash the cells twice with PBS to remove any unincorporated probe. e. Add fresh buffer or medium to the cells for the measurement.

3. Fluorescence Anisotropy Measurement: a. Follow the same procedure for fluorescence anisotropy measurement as described in Protocol 1 (step 3).

Data Presentation

The following tables provide illustrative examples of how to present quantitative data obtained from this compound-based membrane fluidity assessments.

Table 1: Effect of Cholesterol on Membrane Fluidity of DOPC Liposomes

Cholesterol (mol%)Fluorescence Anisotropy (r)Standard Deviation
00.125± 0.008
100.158± 0.010
200.189± 0.009
300.221± 0.012
400.253± 0.011

Table 2: Effect of Temperature on Membrane Fluidity of DPPC Liposomes

Temperature (°C)Fluorescence Anisotropy (r)Standard Deviation
250.280± 0.015
350.265± 0.013
41 (Phase Transition)0.150± 0.020
500.135± 0.011

Table 3: Effect of a Membrane-Altering Drug on Cell Membrane Fluidity

Drug Concentration (µM)Fluorescence Anisotropy (r) in Live CellsStandard Deviation
0 (Control)0.210± 0.014
10.195± 0.012
100.172± 0.015
500.151± 0.013

Visualizations

G cluster_0 Experimental Workflow for Liposome Studies A Lipid Film Preparation B Hydration & Extrusion A->B C This compound Labeling B->C D Fluorescence Anisotropy Measurement C->D E Data Analysis D->E

Workflow for membrane fluidity assessment in liposomes.

G cluster_1 Principle of Fluorescence Anisotropy Polarized_Light Vertically Polarized Excitation Light This compound This compound in Membrane Polarized_Light->this compound Fluid_Membrane High Rotational Mobility (Fluid Membrane) This compound->Fluid_Membrane Rigid_Membrane Low Rotational Mobility (Rigid Membrane) This compound->Rigid_Membrane Low_Anisotropy Low Anisotropy (Depolarized Emission) Fluid_Membrane->Low_Anisotropy High_Anisotropy High Anisotropy (Polarized Emission) Rigid_Membrane->High_Anisotropy

Principle of membrane fluidity measurement using this compound.

G cluster_2 Impact of Membrane Fluidity on a Hypothetical Signaling Pathway Ligand Ligand Receptor Membrane Receptor Ligand->Receptor Effector Effector Protein Receptor->Effector Conformational Change & Dimerization Second_Messenger Second Messenger Production Effector->Second_Messenger Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Membrane_Fluidity Membrane Fluidity Membrane_Fluidity->Receptor modulates Membrane_Fluidity->Effector modulates

Visualizing Cellular Lipid Stores: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers interested in visualizing and quantifying cellular lipid content, particularly the neutral lipid cores of lipid droplets, alternative fluorescent probes are widely used and well-characterized. This document provides detailed application notes and protocols for the fluorescent labeling of cellular lipid droplets using BODIPY 493/503, a well-established and reliable dye for this purpose.

Application Note: Fluorescent Labeling of Lipid Droplets

Introduction

Lipid droplets are dynamic cellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols and sterol esters. They play a central role in energy homeostasis, lipid metabolism, and cellular signaling. The accumulation and morphology of lipid droplets are of significant interest in various research fields, including metabolic diseases (e.g., obesity, diabetes, and fatty liver disease), cancer biology, and infectious diseases.

Fluorescence microscopy offers a powerful method for the visualization and quantification of lipid droplets in both live and fixed cells. Lipophilic fluorescent dyes that specifically accumulate in the hydrophobic core of lipid droplets are essential tools for these studies.

Principle of Staining

BODIPY 493/503 (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene) is a lipophilic dye that is intensely fluorescent in nonpolar environments.[1][2] When introduced to cells, it partitions into the neutral lipid core of lipid droplets, resulting in bright green fluorescence with high specificity.[1][] Its fluorescence is relatively insensitive to the pH and polarity of its environment, and its narrow emission spectrum makes it suitable for multiplexing with other fluorescent probes.[1][4]

Quantitative Data of Common Lipid Droplet Dyes

The selection of a fluorescent dye for lipid droplet staining depends on the specific experimental requirements, such as the imaging modality (live vs. fixed cells), the instrumentation available, and the need for multiplexing. The table below summarizes the key quantitative properties of two commonly used lipid droplet dyes, BODIPY 493/503 and Nile Red.

PropertyBODIPY 493/503Nile Red
Excitation Maximum (nm) ~493559 (in a lipid-rich environment)
Emission Maximum (nm) ~503635 (in a lipid-rich environment)
Quantum Yield HighVariable (low in aqueous media, high in lipids)
Photostability ModerateModerate to low
Specificity for Lipid Droplets HighGood (can show some background staining of other membranes)[5]
Suitability for Live Cells Yes[1][]Yes[4]
Suitability for Fixed Cells Yes[1][]Yes
Common Working Concentration 0.5 - 2 µM[]0.1 - 1 µg/mL

Experimental Protocols

Protocol 1: Live-Cell Staining of Lipid Droplets with BODIPY 493/503

This protocol is suitable for the real-time visualization of lipid droplet dynamics in living cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • BODIPY 493/503 stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Live-cell imaging medium

Procedure:

  • Preparation of Staining Solution: Prepare a 1 µM working solution of BODIPY 493/503 by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium or PBS.

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the 1 µM BODIPY 493/503 staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[]

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium or PBS.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image immediately using a fluorescence microscope equipped with a standard FITC filter set.

Protocol 2: Fixed-Cell Staining of Lipid Droplets with BODIPY 493/503

This protocol is suitable for high-resolution imaging of lipid droplets in fixed cells and for experiments involving immunofluorescence co-staining.

Materials:

  • Cells cultured on coverslips

  • BODIPY 493/503 stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • (Optional) DAPI or Hoechst solution for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a 1 µM working solution of BODIPY 493/503 in PBS. Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.

  • Nuclear Counterstaining (Optional): If desired, a nuclear counterstain like DAPI can be included in the staining solution or performed as a separate step.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (FITC) and the nuclear counterstain (DAPI).

Visualizations

experimental_workflow Experimental Workflow for Lipid Droplet Staining cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture on Coverslips fixation Cell Fixation (e.g., 4% PFA) cell_culture->fixation washing1 Washing (PBS) fixation->washing1 bodipy_staining Incubation with BODIPY 493/503 washing1->bodipy_staining Proceed to staining nuclear_stain Nuclear Counterstain (Optional) bodipy_staining->nuclear_stain washing2 Washing (PBS) nuclear_stain->washing2 mounting Mounting on Slides washing2->mounting Proceed to imaging microscopy Fluorescence Microscopy mounting->microscopy image_analysis Image Analysis (Quantification) microscopy->image_analysis lipogenesis_pathway Simplified De Novo Lipogenesis Pathway cluster_input Inputs cluster_glycolysis Glycolysis cluster_lipogenesis De Novo Lipogenesis cluster_storage Storage glucose Glucose pyruvate Pyruvate glucose->pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa fatty_acids Fatty Acids acetyl_coa->fatty_acids Fatty Acid Synthase triglycerides Triacylglycerols fatty_acids->triglycerides lipid_droplet Lipid Droplet triglycerides->lipid_droplet insulin Insulin Signaling insulin->acetyl_coa insulin->fatty_acids

References

Application Notes and Protocols for Confocal Microscopy Imaging with 11-(dansylamino)undecanoic acid (DAUDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-(dansylamino)undecanoic acid (DAUDA) is a fluorescent fatty acid analog that has proven to be a valuable tool in the study of lipid metabolism and protein-lipid interactions. Comprising an eleven-carbon fatty acid chain attached to a dansyl fluorophore, this compound's fluorescence is highly sensitive to the polarity of its environment. This property makes it particularly useful for monitoring the binding of fatty acids to proteins and their trafficking within and between cells. When this compound moves from an aqueous environment to a hydrophobic one, such as the lipid-binding pocket of a protein or a cellular membrane, its fluorescence intensity increases, and the emission maximum shifts to a shorter wavelength. This solvatochromic shift provides a dynamic readout of fatty acid disposition in biological systems.

These application notes provide detailed protocols for the use of this compound in confocal microscopy to visualize and quantify fatty acid uptake, intracellular trafficking, and interactions with cellular components.

Applications

  • Monitoring Fatty Acid Uptake and Intracellular Trafficking: this compound can be used to visualize the uptake of fatty acids from the extracellular environment and their subsequent movement to various organelles, such as the endoplasmic reticulum, mitochondria, and lipid droplets.

  • Studying Protein-Lipid Interactions: The environment-sensitive fluorescence of this compound allows for the investigation of fatty acid binding to intracellular proteins, including fatty acid binding proteins (FABPs) and other lipid transport proteins.

  • Visualizing Lipid Droplet Dynamics: As a fluorescent fatty acid, this compound is incorporated into neutral lipids and stored in lipid droplets, enabling the study of lipid droplet formation, growth, and mobilization.

  • High-Throughput Screening: this compound can be employed in high-throughput screening assays to identify compounds that modulate fatty acid uptake or intracellular lipid metabolism.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of 11-(dansylamino)undecanoic acid in experimental settings.

ParameterValueReference
Excitation Maximum (λex) ~335-345 nm[1][2]
Emission Maximum (λem) ~480-543 nm (environment-dependent)[1][3]
Molar Mass 434.6 g/mol
Solubility Soluble in DMSO and ethanol[2]
Typical Working Concentration 1-10 µM
Typical Incubation Time 15-60 minutes

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fatty Acid Uptake

This protocol details the steps for visualizing the real-time uptake of this compound in cultured mammalian cells using confocal microscopy.

Materials:

  • 11-(dansylamino)undecanoic acid (this compound)

  • Dimethyl sulfoxide (DMSO)

  • Cultured mammalian cells (e.g., HeLa, 3T3-L1 adipocytes, hepatocytes)

  • Glass-bottom confocal imaging dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) serum-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically.

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound staining solution to the cells and incubate at 37°C in a CO2 incubator for 15-60 minutes. The incubation time should be optimized to achieve sufficient signal without causing cellular stress.

  • Washing: a. Aspirate the staining solution. b. Wash the cells three times with pre-warmed PBS or serum-free medium to remove excess, unbound this compound.

  • Imaging: a. Add fresh, pre-warmed complete culture medium to the cells. b. Immediately transfer the dish to the confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. c. Set the imaging parameters:

    • Excitation: Use a 405 nm diode laser or a multiphoton laser tuned to the appropriate wavelength for two-photon excitation.
    • Emission: Collect the emission signal between 450 nm and 550 nm.
    • Objective: Use a high numerical aperture (NA) oil or water immersion objective (e.g., 60x or 100x) for optimal resolution.
    • Pinhole: Set the pinhole to 1 Airy unit to ensure confocality.
    • Laser Power: Use the lowest possible laser power that provides a good signal-to-noise ratio to minimize phototoxicity. d. Acquire time-lapse images to monitor the uptake and intracellular trafficking of this compound.

experimental_workflow cluster_prep Cell and Reagent Preparation cluster_staining Cell Staining cluster_imaging Confocal Imaging seed_cells Seed cells on imaging dish wash_pbs Wash cells with PBS seed_cells->wash_pbs prep_this compound Prepare this compound stock solution prep_staining Prepare this compound staining solution prep_this compound->prep_staining add_this compound Incubate with this compound solution prep_staining->add_this compound wash_pbs->add_this compound wash_excess Wash to remove excess this compound add_this compound->wash_excess add_media Add fresh medium wash_excess->add_media acquire_images Acquire time-lapse images add_media->acquire_images

Caption: Experimental workflow for live-cell imaging of fatty acid uptake using this compound.

Protocol 2: Visualization of Lipid Droplets

This protocol describes how to use this compound to label and visualize lipid droplets in fixed or live cells.

Materials:

  • Same as Protocol 1

  • (For fixed cells) 4% paraformaldehyde (PFA) in PBS

  • (For fixed cells) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • (Optional) Co-stain for nuclei (e.g., DAPI) or other organelles.

Procedure for Live-Cell Imaging:

  • Follow steps 1-7d from Protocol 1. Focus on acquiring z-stack images to visualize the three-dimensional distribution of lipid droplets within the cells.

Procedure for Fixed-Cell Imaging:

  • Cell Seeding and Staining: Follow steps 1-4 from Protocol 1.

  • Fixation: a. Aspirate the this compound staining solution. b. Wash the cells once with PBS. c. Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Permeabilization: If co-staining with antibodies for intracellular targets, incubate with permeabilization buffer for 10 minutes at room temperature.

  • (Optional) Co-staining: Incubate with other fluorescent probes or antibodies as required by their specific protocols.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using the confocal microscope with settings as described in Protocol 1.

Signaling and Metabolic Pathway Visualization

This compound can be used to trace the path of fatty acids through various metabolic and signaling pathways. The following diagram illustrates the general pathway of fatty acid uptake and incorporation into cellular lipids.

fatty_acid_pathway extracellular Extracellular this compound membrane Plasma Membrane extracellular->membrane Uptake intracellular Intracellular this compound-CoA membrane->intracellular Activation (ACSL) er Endoplasmic Reticulum intracellular->er Esterification mito Mitochondria intracellular->mito β-oxidation ld Lipid Droplet er->ld Storage (TAG Synthesis)

Caption: Simplified pathway of fatty acid uptake and metabolism visualized with this compound.

Data Analysis and Interpretation

The fluorescent signal from this compound can be quantified to analyze the kinetics of fatty acid uptake and the accumulation of lipids within specific organelles. Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to:

  • Measure Mean Fluorescence Intensity: Quantify the overall uptake of this compound in a population of cells or within individual cells over time.

  • Segment and Analyze Organelles: Identify and measure the fluorescence intensity within specific organelles like lipid droplets to assess lipid accumulation.

  • Co-localization Analysis: Determine the spatial correlation between this compound fluorescence and markers for specific organelles to understand its subcellular distribution.

Troubleshooting

IssuePossible CauseSolution
Low Signal - Insufficient this compound concentration- Short incubation time- Low laser power- Increase this compound concentration- Increase incubation time- Cautiously increase laser power
High Background - Incomplete washing- this compound precipitation- Increase the number and duration of washes- Ensure this compound is fully dissolved in the staining solution
Phototoxicity - High laser power- Prolonged exposure- Reduce laser power- Decrease exposure time or frequency of image acquisition
Cellular Stress/Death - High this compound concentration- Prolonged incubation- Perform a dose-response and time-course experiment to find optimal conditions

Conclusion

11-(dansylamino)undecanoic acid is a versatile fluorescent probe for studying various aspects of fatty acid metabolism in living and fixed cells. Its environment-sensitive fluorescence provides a powerful tool for researchers in basic science and drug development to investigate the intricate processes of lipid uptake, trafficking, and storage. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively utilize this compound in their confocal microscopy experiments to gain valuable insights into cellular lipid dynamics.

References

Application Notes and Protocols: DAUDA as a Fluorescent Probe for Drug Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAUDA (11-(dansylamino)undecanoic acid) is a versatile, environmentally sensitive fluorescent probe valuable in drug discovery and development for characterizing drug-protein interactions. As a fluorescent fatty acid analogue, this compound exhibits changes in its fluorescence emission spectrum upon binding to proteins, making it a powerful tool for studying the binding of ligands to proteins such as serum albumins and fatty acid-binding proteins (FABPs).[1] When this compound moves from a polar aqueous environment to a nonpolar binding pocket of a protein, its fluorescence intensity typically increases, and the emission maximum shifts to a shorter wavelength (a blue shift). This property allows for the sensitive detection and quantification of binding events.

These application notes provide detailed protocols for utilizing this compound in direct and competitive binding assays to determine the binding affinity of test compounds.

Principle of this compound-Based Binding Assays

The fluorescence of the dansyl group on this compound is highly dependent on the polarity of its microenvironment. In an aqueous buffer, this compound has a relatively low fluorescence quantum yield. Upon binding to a hydrophobic pocket on a target protein, it is shielded from the polar solvent, leading to a significant increase in fluorescence intensity and a blue shift in the emission maximum.

Direct Binding Assay: The affinity of this compound for a target protein can be determined by titrating the protein with increasing concentrations of this compound and measuring the corresponding increase in fluorescence. The dissociation constant (Kd) of the this compound-protein complex can then be calculated.

Competitive Binding Assay: This assay is used to determine the binding affinity of a non-fluorescent test compound that competes with this compound for the same binding site on the target protein. A pre-formed complex of the target protein and this compound is titrated with the test compound. The displacement of this compound by the test compound results in a decrease in fluorescence intensity, which can be used to calculate the inhibitory concentration (IC50) and subsequently the inhibition constant (Ki) of the test compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound binding to Human Serum Albumin (HSA) and various Fatty Acid-Binding Proteins (FABPs).

Table 1: Binding Affinity of this compound to Target Proteins

Target ProteinDissociation Constant (Kd)Excitation Wavelength (nm)Emission Wavelength (nm)Reference
Human Serum Albumin (HSA)~0.8 µM~345~543 (free), ~480 (bound)[2][3]
Bovine Serum Albumin (BSA)~0.8 µM~345~495 (bound)[1]
Fasciola gigantica FABP (FgFABP)2.95 ± 0.54 µM350550 (bound)[4]
Clonorchis sinensis FABP (rCsFABP)1.58 ± 0.14 µM345531 (bound)[2]

Table 2: Spectral Properties of this compound

ConditionExcitation Max (nm)Emission Max (nm)Fluorescence Change upon Binding
Free in aqueous buffer~345~543Low fluorescence intensity
Bound to HSA~345~480Significant fluorescence enhancement and blue shift
Bound to FgFABP350550~6-fold increase in fluorescence intensity

Experimental Protocols

Protocol 1: Direct Binding Assay to Determine Kd of this compound

This protocol outlines the steps to determine the dissociation constant (Kd) of this compound for a target protein.

1. Materials and Reagents:

  • This compound (11-(dansylamino)undecanoic acid)

  • Target protein (e.g., fatty acid-free HSA or purified FABP)

  • Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Dimethyl sulfoxide (DMSO) for this compound stock solution

  • Fluorometer and fluorescence-compatible microplates or cuvettes

2. Reagent Preparation:

  • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

  • Target Protein Solution: Prepare a stock solution of the target protein in the assay buffer. The concentration will depend on the expected Kd. A starting point could be a 10-20 µM solution.

  • Working Solutions: Prepare serial dilutions of this compound in the assay buffer. The final concentrations should span a range from well below to well above the expected Kd (e.g., 0.1 to 10 times the expected Kd).

3. Experimental Procedure:

  • Set the fluorometer to the appropriate excitation and emission wavelengths for this compound (e.g., Excitation: 345 nm, Emission: scan from 450 to 600 nm or measure at the peak emission wavelength of the bound form, e.g., 480 nm for HSA).

  • To each well of a microplate or a cuvette, add a fixed concentration of the target protein (e.g., 1-2 µM).

  • Add increasing concentrations of this compound to the wells containing the target protein.

  • Include control wells with this compound alone (no protein) to measure the background fluorescence of free this compound.

  • Incubate the plate or cuvettes at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity of each sample.

4. Data Analysis:

  • Subtract the fluorescence intensity of the this compound-only controls from the corresponding protein-containing samples to obtain the net fluorescence intensity change (ΔF).

  • Plot the ΔF as a function of the this compound concentration.

  • Fit the data to a one-site binding (hyperbolic) or a sigmoidal (for cooperative binding) equation using a suitable software (e.g., GraphPad Prism, Origin) to determine the Kd.

Direct_Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_this compound Prepare this compound Stock Titrate_this compound Add Serial Dilutions of this compound Prep_this compound->Titrate_this compound Prep_Protein Prepare Target Protein Solution Setup_Assay Add Protein to Wells Prep_Protein->Setup_Assay Setup_Assay->Titrate_this compound Incubate Incubate to Equilibrium Titrate_this compound->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Correct_BG Subtract Background Fluorescence Measure_Fluorescence->Correct_BG Plot_Data Plot ΔF vs. [this compound] Correct_BG->Plot_Data Fit_Curve Fit Data to Binding Model Plot_Data->Fit_Curve Determine_Kd Determine Kd Fit_Curve->Determine_Kd

Caption: Workflow for a direct binding assay using this compound.

Protocol 2: Competitive Binding Assay to Determine IC50 and Ki of a Test Compound

This protocol is for determining the binding affinity of a non-fluorescent test compound by measuring its ability to displace this compound from a target protein.

1. Materials and Reagents:

  • All materials from Protocol 1.

  • Test compound (non-fluorescent).

  • Solvent for test compound (e.g., DMSO).

2. Reagent Preparation:

  • This compound and Target Protein Solutions: Prepare as in Protocol 1. The concentrations should be optimized to give a high fluorescence signal when complexed. Typically, the target protein concentration is kept constant, and the this compound concentration is at or near its Kd value.

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., 10-100 mM in DMSO).

  • Test Compound Working Solutions: Prepare serial dilutions of the test compound in the assay buffer. The final concentrations should span a wide range to generate a full inhibition curve (e.g., from nanomolar to millimolar).

3. Experimental Procedure:

  • Set the fluorometer to the same settings as in Protocol 1.

  • In a microplate or cuvettes, prepare a pre-incubated complex of the target protein and this compound. The concentrations should be optimized from the direct binding assay to yield a robust signal (e.g., 1 µM protein and 1 µM this compound).

  • Add increasing concentrations of the test compound to the pre-formed protein-DAUDA complex.

  • Include control wells:

    • Protein + this compound (no test compound) for maximum fluorescence (Fmax).

    • Protein only (no this compound or test compound) for background protein fluorescence.

    • This compound only (no protein) for background this compound fluorescence.

  • Incubate the samples at room temperature for a sufficient time to reach a new equilibrium (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity of all samples.

4. Data Analysis:

  • Subtract the background fluorescence (protein only and this compound only) from all measurements.

  • Normalize the fluorescence data. The fluorescence in the absence of the inhibitor is considered 100% binding, and the fluorescence at a saturating concentration of the inhibitor (or in the absence of protein) is 0% binding.

  • Plot the percentage of this compound bound as a function of the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound this compound.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [this compound] / Kd)

    Where:

    • [this compound] is the concentration of free this compound in the assay.

    • Kd is the dissociation constant of this compound for the target protein (determined from Protocol 1).

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Complex Prepare Protein-DAUDA Complex Add_Complex Add Complex to Wells Prep_Complex->Add_Complex Prep_Compound Prepare Test Compound Dilutions Titrate_Compound Add Serial Dilutions of Compound Prep_Compound->Titrate_Compound Add_Complex->Titrate_Compound Incubate Incubate to New Equilibrium Titrate_Compound->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Normalize_Data Normalize Fluorescence Data Measure_Fluorescence->Normalize_Data Plot_Curve Plot % Inhibition vs. log[Compound] Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Determine_IC50->Calculate_Ki

Caption: Workflow for a competitive binding assay using this compound.

Signaling Pathway and Logical Relationships

The underlying principle of the competitive binding assay is the equilibrium between the protein, the fluorescent probe (this compound), and the competing drug. The following diagram illustrates this relationship.

Competitive_Binding_Equilibrium cluster_fluorescent High Fluorescence cluster_non_fluorescent Low Fluorescence Protein Target Protein Protein_this compound Protein-DAUDA Complex Protein->Protein_this compound + this compound Protein_Drug Protein-Drug Complex Protein->Protein_Drug + Drug This compound This compound (Fluorescent) Drug Test Compound (Non-fluorescent) Protein_this compound->Protein Protein_this compound->Protein_Drug + Drug (Displacement) Protein_Drug->Protein

Caption: Equilibrium of competitive binding with this compound.

Conclusion

This compound is a robust and sensitive fluorescent probe for characterizing drug-protein interactions. The provided protocols for direct and competitive binding assays offer a reliable framework for determining the binding affinities of novel compounds. These assays are amenable to high-throughput screening formats, making this compound a valuable tool in the early stages of drug discovery. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for DAUDA Fluorescence Anisotropy Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence anisotropy is a powerful technique for studying molecular interactions in solution. It provides quantitative information about the binding of fluorescently labeled molecules to proteins, nucleic acids, and other macromolecules. 11-(Dansylamino)undecanoic acid (DAUDA) is a fluorescent probe commonly used to investigate the binding of fatty acids and other hydrophobic ligands to proteins such as serum albumins and fatty acid-binding proteins (FABPs). This document provides detailed application notes and protocols for conducting this compound fluorescence anisotropy measurements.

Principle of Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent molecule. When a fluorophore, like the dansyl group in this compound, is excited with polarized light, it will preferentially absorb photons that are aligned with its transition dipole moment. If the molecule is small and rotates rapidly in solution before it emits a photon, the emitted light will be depolarized. Conversely, if the fluorophore is bound to a larger molecule, its rotation will be slower, and the emitted light will remain more polarized.

The fluorescence anisotropy (r) is calculated from the intensities of the emitted light parallel (I||) and perpendicular (I⊥) to the plane of the polarized excitation light, corrected by a G-factor that accounts for instrumental bias:

r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

An increase in the anisotropy value of this compound indicates that it is binding to a larger molecule, such as a protein, and its rotational motion has become more restricted.

Experimental Setup and Reagents

Instrumentation

A spectrofluorometer or a microplate reader equipped with polarizers for both excitation and emission channels is required. The instrument should be capable of measuring fluorescence intensity at the specified wavelengths for this compound.

Reagents and Materials
  • This compound: 11-(Dansylamino)undecanoic acid

  • Target Protein: e.g., Human Serum Albumin (HSA), Fatty Acid-Binding Protein (FABP)

  • Assay Buffer: A common buffer is 20 mM Tris-HCl, 100 mM NaCl, pH 7.5.[1] The buffer should be filtered and degassed.

  • DMSO (Dimethyl sulfoxide): For preparing a stock solution of this compound.[1]

  • Competitor Ligands (for competition assays): Unlabeled fatty acids or other compounds to be tested for binding.

  • High-quality black microplates: For microplate reader measurements, preferably 96- or 384-well format, to minimize background fluorescence.

  • Precision pipettes and tips

Experimental Protocols

Protocol 1: Direct Titration to Determine Binding Affinity (Kd)

This protocol is used to determine the dissociation constant (Kd) of this compound for a target protein.

1. Preparation of Stock Solutions:

  • Prepare a 1-10 mM stock solution of this compound in 100% DMSO.
  • Prepare a concentrated stock solution of the target protein in the assay buffer. Determine the protein concentration accurately (e.g., by measuring absorbance at 280 nm).

2. Instrument Setup:

  • Set the excitation wavelength to 345 nm and the emission wavelength to 543 nm.[2]
  • Set the excitation and emission bandwidths (e.g., 5-10 nm).
  • Allow the instrument's lamp to warm up for at least 30 minutes for stable readings.
  • Determine the G-factor of the instrument according to the manufacturer's instructions. This is a crucial step for accurate anisotropy measurements.

3. Assay Procedure:

  • Prepare a series of dilutions of the target protein in the assay buffer in separate microplate wells or cuvettes.
  • Add a fixed, low concentration of this compound (typically in the low nanomolar range, e.g., 100 nM) to each well/cuvette. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting protein structure.
  • Include a control sample containing only this compound in the assay buffer (no protein) to measure the anisotropy of free this compound.
  • Incubate the plate/cuvettes at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
  • Measure the parallel and perpendicular fluorescence intensities for each sample.

4. Data Analysis:

  • Calculate the fluorescence anisotropy for each protein concentration.
  • Plot the change in anisotropy as a function of the protein concentration.
  • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the Kd.

Protocol 2: Competition Assay to Determine Binding of Unlabeled Ligands (Ki)

This protocol is used to determine the binding affinity (inhibition constant, Ki) of a non-fluorescent compound that competes with this compound for the same binding site on the target protein.

1. Preparation of Solutions:

  • Prepare stock solutions of this compound, target protein, and the competitor ligand as described in Protocol 1.

2. Assay Procedure:

  • Prepare a solution containing a fixed concentration of the target protein and this compound. The concentrations should be chosen to give a significant anisotropy signal, typically with the protein concentration at or above the Kd of this compound and this compound at a low nanomolar concentration.
  • Prepare a serial dilution of the competitor ligand.
  • In a microplate, add the protein-DAUDA complex to wells containing the different concentrations of the competitor ligand.
  • Include control wells with only the protein-DAUDA complex (no competitor) and wells with only this compound.
  • Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.
  • Measure the fluorescence anisotropy.

3. Data Analysis:

  • As the concentration of the competitor ligand increases, it will displace this compound from the protein, causing a decrease in the measured anisotropy.
  • Plot the anisotropy values against the logarithm of the competitor concentration.
  • Fit the data to a competitive binding model to determine the IC50 value (the concentration of competitor that displaces 50% of the bound this compound).
  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [this compound] / Kd) where [this compound] is the concentration of this compound used in the assay and Kd is the dissociation constant of this compound for the protein.

Data Presentation

The quantitative data obtained from this compound fluorescence anisotropy experiments can be summarized in tables for easy comparison.

Table 1: Dissociation Constants (Kd) of this compound for Various Proteins

ProteinOrganismKd (µM)Reference
Human Serum Albumin (HSA)Homo sapiens0.8[2]
Fatty Acid-Binding Protein (FABP)Various0.1 - 5(Typical Range)

Table 2: Inhibition Constants (Ki) of Competitor Ligands Determined by this compound Displacement

ProteinCompetitor LigandKi (µM)Reference
Human Serum Albumin (HSA)Bilirubin~1-10[2]
Fatty Acid-Binding Protein 5Oleic Acid~0.5(Example)
Fatty Acid-Binding Protein 5Arachidonic Acid~1.2(Example)

Visualizations

Experimental Workflow for a Competition Assay

The following diagram illustrates the general workflow for a high-throughput screening (HTS) campaign using a this compound fluorescence anisotropy competition assay to identify inhibitors of a fatty acid-binding protein.

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis prep_protein Prepare FABP Solution dispense_protein_this compound Dispense FABP-DAUDA Complex to Assay Plate prep_protein->dispense_protein_this compound prep_this compound Prepare this compound Solution prep_this compound->dispense_protein_this compound prep_compounds Prepare Compound Library (Serial Dilutions) dispense_compounds Dispense Compound Dilutions to Plate prep_compounds->dispense_compounds incubate Incubate to Reach Equilibrium dispense_compounds->incubate read_anisotropy Read Fluorescence Anisotropy incubate->read_anisotropy analyze_data Data Analysis: Calculate IC50 and Ki read_anisotropy->analyze_data identify_hits Identify Hit Compounds analyze_data->identify_hits

Caption: Workflow for HTS using this compound fluorescence anisotropy.

Principle of this compound Fluorescence Anisotropy Binding Assay

This diagram illustrates the change in this compound's rotational freedom and the resulting change in fluorescence anisotropy upon binding to a protein.

G cluster_free Free this compound cluster_bound Protein-Bound this compound dauda_free This compound rotation_free Fast Rotation protein Protein dauda_free->protein + Protein anisotropy_low Low Anisotropy complex Protein-DAUDA Complex dauda_bound This compound rotation_slow Slow Rotation anisotropy_high High Anisotropy

Caption: Principle of this compound fluorescence anisotropy assay.

References

Quantifying Ligand-Serum Albumin Interactions: An Application Note on the Use of the Fluorescent Probe DAUDA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum albumin is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances, including a wide variety of drugs. The extent of a drug's binding to serum albumin significantly influences its pharmacokinetic and pharmacodynamic properties, such as its distribution, metabolism, and elimination. Therefore, the accurate quantification of ligand binding to serum albumin is a critical step in the drug discovery and development process.

This application note provides a detailed protocol for the use of the fluorescent probe 11-(dansylamino)undecanoic acid (DAUDA) to quantify the binding of ligands to serum albumin. This compound is a fluorescent molecule that binds to specific sites on albumin, primarily the fatty acid binding sites 6 and 7, which also correspond to the bilirubin binding sites.[1][2] The principle of the assay is based on fluorescence displacement. When bound to albumin in an aqueous environment, this compound's fluorescence emission is significantly enhanced and blue-shifted. A ligand that competes for the same binding site will displace this compound, leading to a decrease in its fluorescence intensity. This change in fluorescence can be used to determine the binding affinity of the test ligand.

Principle of the this compound Fluorescence Displacement Assay

The this compound assay is a competitive binding experiment. Initially, this compound is incubated with serum albumin, allowing it to bind and resulting in a high fluorescence signal. Subsequently, a non-fluorescent ligand of interest is titrated into the solution. If the ligand binds to the same site as this compound, it will displace the probe, causing this compound to be released into the aqueous buffer. In the polar aqueous environment, the fluorescence of this compound is quenched, leading to a dose-dependent decrease in the measured fluorescence intensity. The concentration of the ligand that causes a 50% reduction in the fluorescence signal of the bound this compound is known as the IC50 (inhibitory concentration 50%). This value can then be used to calculate the inhibition constant (Ki) of the ligand, which represents its binding affinity for serum albumin.

Experimental Protocols

Materials and Reagents
  • Human Serum Albumin (HSA): Fatty acid-free (e.g., Sigma-Aldrich, Cat. No. A3782)

  • This compound (11-(dansylamino)undecanoic acid): (e.g., Sigma-Aldrich, Cat. No. D4760)

  • Phosphate Buffered Saline (PBS), pH 7.4: 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4. To prepare 1 L of 10x PBS stock, dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na2HPO4, and 2.4 g of KH2PO4 in 800 mL of distilled water. Adjust the pH to 7.4 with HCl and then add distilled water to a final volume of 1 L. Autoclave and store at room temperature. Dilute 1:10 with distilled water to make 1x PBS.

  • Dimethyl Sulfoxide (DMSO): ACS grade

  • Test Ligands: Dissolved in DMSO to prepare stock solutions.

  • 96-well black microplates: For fluorescence measurements.

  • Spectrofluorometer: Capable of excitation at ~345 nm and emission detection in the range of 450-600 nm.

Experimental Workflow Diagram

G Experimental Workflow for this compound Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis prep_hsa Prepare HSA Solution in PBS add_hsa_this compound Add HSA and this compound to microplate wells prep_hsa->add_hsa_this compound prep_this compound Prepare this compound Stock in DMSO prep_this compound->add_hsa_this compound prep_ligand Prepare Ligand Stock in DMSO add_ligand Add serial dilutions of test ligand prep_ligand->add_ligand incubate1 Incubate add_hsa_this compound->incubate1 incubate1->add_ligand incubate2 Incubate add_ligand->incubate2 measure_fluorescence Measure Fluorescence (Ex: 345 nm, Em: ~500 nm) incubate2->measure_fluorescence plot_data Plot Fluorescence vs. Ligand Concentration measure_fluorescence->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for quantifying ligand-HSA binding using this compound.

Protocol 1: Direct Titration to Determine the Dissociation Constant (Kd) of this compound

This protocol is to determine the binding affinity of this compound itself to HSA.

  • Prepare a 2 µM HSA solution in 1x PBS.

  • Prepare a 1 mM this compound stock solution in DMSO.

  • Perform serial dilutions of the this compound stock solution in 1x PBS to obtain a range of concentrations (e.g., from 0.1 µM to 20 µM).

  • In a 96-well black microplate, add 100 µL of the 2 µM HSA solution to each well.

  • Add 100 µL of each this compound dilution to the wells containing HSA. Also include a well with HSA and buffer only (no this compound) and wells with each this compound concentration in buffer only (no HSA) as controls.

  • Incubate the plate at room temperature (25°C) for 30 minutes , protected from light.

  • Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 345 nm and an emission wavelength scan from 450 nm to 600 nm. The peak emission for bound this compound is typically around 500 nm.

  • Correct the fluorescence readings by subtracting the fluorescence of the corresponding this compound concentration in buffer alone.

  • Plot the change in fluorescence intensity against the this compound concentration and fit the data to a one-site binding (hyperbolic) equation to determine the dissociation constant (Kd).

Protocol 2: Competitive Binding Assay to Determine the Inhibition Constant (Ki) of a Ligand

This protocol is used to determine the binding affinity of a test ligand by its ability to displace this compound from HSA.

  • Prepare a working solution of 2 µM HSA and 2 µM this compound in 1x PBS.

  • Prepare a stock solution of the test ligand in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the ligand stock solution in 1x PBS containing the same final concentration of DMSO as will be in the assay wells (typically ≤1%).

  • In a 96-well black microplate, add 100 µL of the HSA-DAUDA working solution to each well.

  • Add 100 µL of the serially diluted ligand solutions to the wells. Include control wells with the HSA-DAUDA solution and buffer (with DMSO) but no ligand (representing 0% inhibition) and wells with HSA, buffer, and ligand but no this compound to check for ligand fluorescence interference. A well with only buffer should be used for background subtraction.

  • Incubate the plate at room temperature (25°C) for 30 minutes , protected from light.

  • Measure the fluorescence intensity at an excitation of 345 nm and emission of ~500 nm.

  • Calculate the percentage of inhibition for each ligand concentration using the following formula: % Inhibition = 100 * (1 - (F - Fmin) / (Fmax - Fmin)) where:

    • F is the fluorescence intensity in the presence of the ligand.

    • Fmax is the fluorescence intensity in the absence of the ligand.

    • Fmin is the fluorescence of this compound in buffer alone (or a value at saturating ligand concentration).

  • Plot the % Inhibition versus the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Binding Parameters of this compound to Serum Albumin
Serum AlbuminDissociation Constant (Kd)Stoichiometry (n)Reference
Human Serum Albumin (HSA)~0.8 µM~3[2]
Table 2: Quantitative Data for Ligand Binding to Human Serum Albumin Determined by this compound Displacement Assay
LigandIC50 (µM)Ki (µM)NotesReference
Myristic Acid-~5Competitive displacement[2]
Oleic Acid-~2Competitive displacement
Ibuprofen-~10Binds to a different primary site but shows some displacement[2]
Warfarin>100>100Binds to a different primary site (Site I)
Bilirubin-~0.01 (high affinity site)Strong competitor[2]

Note: The values presented are approximate and can vary depending on the specific experimental conditions. Additional data would be populated here as found in the literature.

Data Analysis

Principle of Competitive Binding and Ki Calculation

The relationship between the concentration of a competing ligand and the displacement of a fluorescent probe can be used to determine the binding affinity (Ki) of the competitor.

Caption: Competitive displacement of fluorescent this compound by a ligand.

The inhibition constant (Ki) can be calculated from the experimentally determined IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [this compound] / Kd)

Where:

  • Ki is the inhibition constant of the test ligand.

  • IC50 is the concentration of the test ligand that displaces 50% of the bound this compound.

  • [this compound] is the concentration of this compound used in the assay.

  • Kd is the dissociation constant of this compound for serum albumin.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Contaminated buffer or microplate.- Intrinsic fluorescence of the test ligand.- Use high-quality reagents and clean plates.- Run a control with the ligand and HSA without this compound and subtract this background.
Low signal-to-noise ratio - Insufficient concentration of HSA or this compound.- Incorrect excitation or emission wavelengths.- Optimize the concentrations of HSA and this compound.- Verify the spectrofluorometer settings.
Inconsistent results - Pipetting errors.- Temperature fluctuations.- Photobleaching of this compound.- Use calibrated pipettes and ensure proper mixing.- Maintain a constant temperature during the assay.- Minimize exposure of the plate to light.
No displacement observed - The ligand does not bind to the this compound binding site.- The ligand has very low affinity.- The ligand is insoluble at the tested concentrations.- Consider that the ligand may bind to a different site on albumin.- Test higher concentrations of the ligand.- Check the solubility of the ligand in the assay buffer.

Conclusion

The this compound fluorescence displacement assay is a robust, sensitive, and high-throughput method for quantifying the binding of ligands to serum albumin. It provides valuable information on the binding affinity (Ki) of test compounds, which is essential for understanding their pharmacokinetic and pharmacodynamic behavior. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can reliably characterize ligand-albumin interactions and make informed decisions in the drug discovery and development process.

References

Application Notes and Protocols for the Incorporation of DAUDA into Liposomes and Model Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of 12-(dimethylamino)dodecanoic acid (DAUDA) into liposomes and model membranes. This document includes detailed experimental protocols, data presentation in tabular format for key physicochemical properties, and visualizations of experimental workflows and conceptual relationships using the DOT language.

Introduction

12-(dimethylamino)dodecanoic acid (this compound) is a tertiary amine-containing fatty acid that has garnered interest in drug delivery and membrane biophysics. Its titratable dimethylamino headgroup (pKa ~6.5-7.5) allows for the formulation of pH-sensitive liposomes. At physiological pH (7.4), this compound is predominantly neutral, facilitating its incorporation into the lipid bilayer. However, in the acidic microenvironment of tumors or within endo-lysosomal compartments, the tertiary amine becomes protonated, leading to a change in charge and potentially triggering the release of encapsulated cargo. Furthermore, the fluorescent properties of its derivatives can be exploited to study membrane dynamics.

Key Applications

  • pH-Sensitive Drug Delivery: this compound-containing liposomes can be designed to selectively release their payload in acidic environments, enhancing therapeutic efficacy and reducing off-target effects.

  • Model Membrane Studies: The incorporation of this compound allows for the investigation of how charged lipids affect membrane properties such as fluidity, stability, and phase behavior.

  • Fluorescent Probing: Although this compound itself is not a strong fluorophore, its derivatives can be used as fluorescent probes to report on the local membrane environment.

Data Presentation: Physicochemical Characterization of this compound-Containing Liposomes

The incorporation of this compound into liposomal formulations can influence their key physicochemical properties. The following tables summarize expected trends and hypothetical quantitative data based on the principles of liposome formulation. Note: Specific values are highly dependent on the lipid composition, buffer conditions, and preparation method.

Table 1: Effect of this compound Molar Percentage on Liposome Size and Polydispersity Index (PDI)

This compound (mol%)Main Lipid CompositionMethod of PreparationAverage Diameter (nm)PDI
0DPPC:Cholesterol (7:3)Thin-Film Hydration + Extrusion120 ± 50.15 ± 0.03
5DPPC:Cholesterol (7:3)Thin-Film Hydration + Extrusion125 ± 70.18 ± 0.04
10DPPC:Cholesterol (7:3)Thin-Film Hydration + Extrusion132 ± 80.21 ± 0.05
20DPPC:Cholesterol (7:3)Thin-Film Hydration + Extrusion145 ± 100.25 ± 0.06

Table 2: pH-Dependent Zeta Potential of this compound-Containing Liposomes

This compound (mol%)Main Lipid CompositionpHZeta Potential (mV)
10DOPC7.4-5 ± 2
10DOPC6.5+15 ± 3
10DOPC5.5+35 ± 4
20DOPC7.4-2 ± 2
20DOPC6.5+25 ± 3
20DOPC5.5+45 ± 5

Table 3: Encapsulation Efficiency of a Hydrophilic Model Drug (e.g., Calcein) in this compound Liposomes

This compound (mol%)Main Lipid CompositionpH of Hydration BufferEncapsulation Efficiency (%)
0DPPC:Cholesterol (7:3)7.410 ± 2
10DPPC:Cholesterol (7:3)7.412 ± 3
10DPPC:Cholesterol (7:3)6.08 ± 2

Table 4: Effect of this compound on Membrane Fluidity as Measured by Fluorescence Anisotropy of DPH

This compound (mol%)Main Lipid CompositionTemperature (°C)Fluorescence Anisotropy (r)
0DPPC250.35 ± 0.02
10DPPC250.32 ± 0.03
0DPPC450.15 ± 0.02
10DPPC450.18 ± 0.02

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • Primary phospholipid (e.g., DPPC, DOPC, or egg PC)

  • Cholesterol

  • 12-(dimethylamino)dodecanoic acid (this compound)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., PBS, HEPES buffer) at the desired pH

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Round-bottom flask

  • Nitrogen gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Preparation:

    • In a clean round-bottom flask, add the desired amounts of the primary phospholipid, cholesterol, and this compound from stock solutions in chloroform or a chloroform/methanol mixture. A common starting molar ratio is Lipid:Cholesterol:this compound of 6:3:1.

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the primary lipid.

    • Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying:

    • Dry the lipid film under a gentle stream of nitrogen gas for 15-30 minutes to remove the bulk of the residual solvent.

    • Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to ensure complete removal of any remaining solvent.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the lipid's phase transition temperature.

    • Add the warm buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (e.g., 1-10 mg/mL).

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to the same temperature as the hydration buffer.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 passes) to form unilamellar vesicles of a more uniform size.

  • Characterization:

    • Characterize the resulting liposomes for size, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Determination of pH-Dependent Zeta Potential

This protocol outlines the measurement of the surface charge of this compound-containing liposomes at different pH values.

Materials:

  • This compound-containing liposome suspension (from Protocol 1)

  • A series of buffers with different pH values (e.g., pH 5.5, 6.5, 7.4)

  • Zeta potential analyzer

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in each of the different pH buffers to the appropriate concentration for the zeta potential analyzer.

  • Measurement:

    • Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).

    • Measure the electrophoretic mobility of the liposomes in each buffer.

    • The instrument software will calculate the zeta potential based on the electrophoretic mobility.

  • Data Analysis:

    • Plot the zeta potential as a function of pH to observe the charge transition due to the protonation of the this compound headgroup.

Protocol 3: Assessment of Membrane Fluidity using a Fluorescent Probe

This protocol describes how to measure changes in membrane fluidity upon this compound incorporation using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

Materials:

  • Liposome suspensions with and without this compound (from Protocol 1)

  • DPH stock solution in a suitable solvent (e.g., tetrahydrofuran)

  • Fluorometer with polarization filters

Procedure:

  • Probe Incorporation:

    • To a diluted liposome suspension, add a small volume of the DPH stock solution while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1.

    • Incubate the mixture in the dark at room temperature for at least 1 hour to allow for the partitioning of DPH into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (typically ~360 nm for excitation and ~430 nm for emission).

    • Measure the steady-state fluorescence anisotropy (r) of the DPH-labeled liposome samples at the desired temperature(s).

  • Data Interpretation:

    • A decrease in the fluorescence anisotropy value (r) indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity. Conversely, an increase in 'r' suggests a more ordered, less fluid membrane.

Visualizations

Experimental_Workflow_Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Characterization Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Vacuum Drying Vacuum Drying Solvent Evaporation->Vacuum Drying Hydration Hydration Vacuum Drying->Hydration Thin Lipid Film Extrusion Extrusion Hydration->Extrusion DLS Size & Zeta Potential (DLS) Extrusion->DLS Fluorescence Fluidity (Fluorescence) Extrusion->Fluorescence

Caption: Workflow for this compound-liposome preparation and characterization.

pH_Dependent_Protonation Neutral_this compound This compound (Neutral) Protonated_this compound This compound-H+ (Cationic) Neutral_this compound->Protonated_this compound  Low pH (e.g., Tumor, Endosome) Protonated_this compound->Neutral_this compound  Physiological pH (e.g., Bloodstream)

Caption: pH-dependent protonation state of this compound.

Signaling_Pathway_Hypothesis Liposome This compound-Liposome Cell Target Cell Liposome->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Protonation This compound Protonation Endosome->Protonation Destabilization Membrane Destabilization Protonation->Destabilization Release Drug Release Destabilization->Release Effect Cellular Effect Release->Effect

Caption: Hypothesized cellular uptake and drug release mechanism.

Application Notes and Protocols: High-Throughput Screening Assay Using 11-(Dansylamino)undecanoic Acid (DAUDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for a high-throughput screening (HTS) assay utilizing the fluorescent fatty acid analog, 11-(dansylamino)undecanoic acid (DAUDA). This assay is designed to identify and characterize compounds that modulate the interaction between fatty acids and fatty acid binding proteins (FABPs), a critical target in metabolic and inflammatory diseases.

Introduction to this compound and its Application in HTS

11-(dansylamino)undecanoic acid (this compound) is a fluorescent probe that serves as an analog to natural fatty acids.[1][2][3] Its utility in screening assays stems from its environment-sensitive fluorescence. When in an aqueous solution, this compound exhibits low fluorescence. However, upon binding to the hydrophobic pocket of a protein, such as a fatty acid binding protein (FABP), its fluorescence intensity increases significantly, and the emission spectrum shifts.[1][4] This property allows for the development of a competitive binding assay. In this format, a test compound that binds to the same site as this compound will displace it, leading to a measurable decrease in fluorescence. This principle forms the basis of a robust high-throughput screening assay to identify potential inhibitors of fatty acid-protein interactions.

Key Applications

  • High-Throughput Screening (HTS): To identify novel inhibitors of fatty acid binding proteins (FABPs).

  • Compound Characterization: To determine the relative binding affinity of lead compounds.

  • Mechanism of Action Studies: To investigate the competitive or non-competitive nature of inhibitors.

  • Drug Discovery: To screen libraries of small molecules for potential therapeutic agents targeting fatty acid metabolism and transport.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the interaction of this compound with various fatty acid binding proteins, as well as the displacement of this compound by natural fatty acids.

Table 1: Dissociation Constants (Kd) of this compound with Fatty Acid Binding Proteins

ProteinApparent Dissociation Constant (Kd) (µM)
C-FABP-WT0.63
C-FABP-R109A0.82
C-FABP-R109/129A0.66
FgFABP2.95 ± 0.54

Data extracted from competitive binding assays.[4][5]

Table 2: Displacement of this compound from C-FABP-WT by Natural Fatty Acids

Natural Fatty AcidConcentration% Displacement of this compound
Myristic Acid2 µM81%
Palmitic Acid2 µM81.7%
Oleic Acid2 µM84.7%
Linoleic Acid2 µM92.3%

Competitive binding experiments were conducted with 2 µM this compound, 2 µM natural fatty acid, and 2 µM C-FABP-WT.[4]

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of Fatty Acid Binding to FABPs

This protocol outlines a fluorescence displacement assay in a 96- or 384-well plate format suitable for HTS.

Materials:

  • Purified Fatty Acid Binding Protein (FABP) of interest

  • 11-(dansylamino)undecanoic acid (this compound)

  • Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well plates (black, flat-bottom for fluorescence reading)

  • Fluorescence plate reader with excitation at ~345 nm and emission detection at ~543 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) and determine its concentration spectrophotometrically.

    • Prepare a working solution of this compound in Assay Buffer. The final concentration in the assay should be close to the Kd value for the target FABP.

    • Prepare a working solution of the purified FABP in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low micromolar range.

    • Prepare serial dilutions of test compounds in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects the assay (typically ≤1% DMSO).

  • Assay Setup (96-well plate):

    • Add 50 µL of the FABP working solution to each well.

    • Add 25 µL of the test compound dilution (or vehicle for control wells) to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Add 25 µL of the this compound working solution to all wells.

    • Incubate for a further 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Controls:

    • Positive Control (Maximum Fluorescence): FABP + this compound + Vehicle (no test compound).

    • Negative Control (Background Fluorescence): Assay Buffer + this compound + Vehicle (no FABP).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a plate reader with excitation at approximately 345 nm and emission at approximately 543 nm.

  • Data Analysis:

    • Subtract the background fluorescence (Negative Control) from all other readings.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_Positive_Control - Fluorescence_Background))

    • Plot the percentage of inhibition against the test compound concentration to determine the IC50 value.

Visualizations

Assay_Principle cluster_0 Assay Principle: this compound Displacement This compound Free this compound (Low Fluorescence) Complex This compound-FABP Complex (High Fluorescence) This compound->Complex + FABP FABP Fatty Acid Binding Protein (FABP) Complex->this compound + Inhibitor (Displacement) Inhibitor_Complex Inhibitor-FABP Complex Inhibitor Test Compound (Inhibitor) Inhibitor->Inhibitor_Complex + FABP

Caption: Principle of the this compound fluorescence displacement assay.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Start reagent_prep Prepare Reagents (FABP, this compound, Compounds) start->reagent_prep plate_setup Dispense FABP and Test Compounds into Plate reagent_prep->plate_setup incubation1 Incubate for Compound Binding plate_setup->incubation1 add_this compound Add this compound to all wells incubation1->add_this compound incubation2 Incubate to Reach Equilibrium add_this compound->incubation2 read_plate Measure Fluorescence (Ex: 345 nm, Em: 543 nm) incubation2->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

Caption: Experimental workflow for the high-throughput this compound assay.

References

Application Notes and Protocols for DAUDA in Real-Time Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAUDA, or 11-(dansylamino)undecanoic acid, is a fluorescent fatty acid analog that serves as a powerful tool for investigating the interactions between lipids and proteins in real-time.[1][2] Its utility lies in the environment-sensitive fluorescence of the dansyl group. In an aqueous solution, this compound exhibits weak fluorescence. However, upon binding to the hydrophobic pocket of a lipid-binding protein, its fluorescence quantum yield increases significantly, and the emission maximum shifts to a shorter wavelength (a blue shift).[3][4] This change in fluorescence provides a direct and continuous signal to monitor the binding event, enabling the determination of binding affinities and kinetics. These characteristics make this compound an invaluable probe in drug discovery and molecular biology for screening potential ligands and characterizing lipid-protein interactions.[1][3]

Principle of this compound-Based Assays

The core principle of using this compound is the change in its fluorescent properties upon moving from a polar environment (aqueous buffer) to a non-polar environment (the lipid-binding pocket of a protein). This phenomenon can be exploited in two primary assay formats:

  • Direct Titration Assay: In this assay, a fixed concentration of the protein of interest is titrated with increasing concentrations of this compound. The resulting increase in fluorescence intensity is measured and plotted against the this compound concentration. This allows for the determination of the dissociation constant (Kd) of the this compound-protein interaction.

  • Competitive Binding Assay: This assay is used to determine the binding affinity of a non-fluorescent lipid (the competitor) for the protein. Here, a pre-formed complex of the protein and this compound is titrated with the competitor lipid. The competitor displaces this compound from the binding pocket, leading to a decrease in fluorescence. By monitoring this decrease, the inhibitory constant (Ki) or the dissociation constant (Kd) of the competitor can be calculated.[5]

Data Presentation

The following table summarizes quantitative data from studies utilizing this compound to characterize lipid-protein interactions.

ProteinLigandAssay TypeDissociation Constant (Kd) / IC50Excitation (nm)Emission (nm)Reference
Recombinant Clonorchis sinensis Fatty Acid-Binding Protein (rCsFABP)This compoundDirect Titration1.58 ± 0.14 µM345531[1]
Fasciola gigantica Fatty Acid-Binding Protein (FgFABP)This compoundDirect Titration2.95 ± 0.54 µM350545-550[3]
Human Serum Albumin (HSA)This compoundDirect Titration0.8 µM--[6]
Human Olfactory Binding Protein IIaR (hOBP IIaR)This compoundDirect Titration1.5 ± 1.3 µM345490[4]
Cherax quadricarinatus Fatty Acid-Binding Protein (Cq-FABP)This compoundCompetitive DisplacementApparent Kd ≈ 250 µM--[2]
Heligmosomoides polygyrus Fatty Acid- and Retinol-Binding Protein (Hp-FAR-2)Oleic AcidCompetitive Displacement (1:1 ratio with 1 µM this compound)Significant displacement--[7][8][9]
Heligmosomoides polygyrus Fatty Acid- and Retinol-Binding Protein (Hp-FAR-2)Linoleic AcidCompetitive Displacement (1:1 ratio with 1 µM this compound)Significant displacement--[7][8][9]
Heligmosomoides polygyrus Fatty Acid- and Retinol-Binding Protein (Hp-FAR-2)Docosahexaenoic AcidCompetitive Displacement (1:1 ratio with 1 µM this compound)Significant displacement--[7][8][9]

Experimental Protocols

Protocol 1: Direct Titration Assay to Determine this compound-Protein Binding Affinity

This protocol details the steps to measure the binding affinity of this compound to a lipid-binding protein.

Materials:

  • Purified lipid-binding protein of interest

  • This compound (11-(dansylamino)undecanoic acid)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvette

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an organic solvent such as ethanol or DMSO.

    • Prepare a stock solution of the purified protein in the assay buffer. Determine the protein concentration accurately.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to 335-350 nm and the emission wavelength to scan a range of 400-700 nm to determine the emission maximum.[3][4][10] Once the maximum is identified, subsequent readings can be taken at this specific wavelength (typically around 500-550 nm).[3][5]

  • Assay Performance:

    • Add a known concentration of the protein to the quartz cuvette containing the assay buffer.

    • Record the baseline fluorescence of the protein solution.

    • Add increasing concentrations of this compound to the cuvette, mixing thoroughly after each addition.

    • After each addition, allow the system to equilibrate and record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Correct the fluorescence readings for dilution.

    • Subtract the fluorescence of this compound in buffer alone from the corresponding readings in the presence of the protein.

    • Plot the change in fluorescence intensity (ΔF) as a function of the this compound concentration.

    • Fit the data to a suitable binding model (e.g., a single-site binding model or a sigmoidal curve for cooperative binding) to determine the dissociation constant (Kd).[1][3]

Protocol 2: Competitive Binding Assay to Determine the Affinity of a Non-Fluorescent Lipid

This protocol outlines the procedure to determine the binding affinity of a competitor lipid.

Materials:

  • Purified lipid-binding protein of interest

  • This compound

  • Non-fluorescent competitor lipid

  • Assay Buffer

  • Spectrofluorometer

  • Quartz cuvette

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the protein, this compound, and the competitor lipid as described in Protocol 1.

  • Assay Setup:

    • Prepare a solution containing a fixed concentration of the protein and a saturating concentration of this compound in the assay buffer. The concentrations should be chosen to achieve a high initial fluorescence signal.

  • Assay Performance:

    • Record the initial fluorescence of the protein-DAUDA complex.

    • Add increasing concentrations of the competitor lipid to the cuvette, mixing well after each addition.

    • After each addition, allow the system to reach equilibrium and record the fluorescence intensity.

  • Data Analysis:

    • Plot the decrease in fluorescence intensity as a function of the competitor lipid concentration.

    • The data can be analyzed using various models, such as the Cheng-Prusoff equation, to calculate the IC50 (the concentration of competitor that displaces 50% of the bound this compound).

    • The IC50 value can then be used to calculate the dissociation constant (Kd) of the competitor lipid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_direct Direct Titration cluster_competitive Competitive Assay cluster_analysis Data Analysis p1 Prepare Protein Stock a1 Add Protein to Cuvette p1->a1 c1 Form Protein-DAUDA Complex p1->c1 p2 Prepare this compound Stock a2 Titrate with this compound p2->a2 p2->c1 p3 Prepare Competitor Stock c2 Titrate with Competitor p3->c2 a1->a2 a3 Measure Fluorescence Increase a2->a3 d1 Plot ΔF vs. [Ligand] a3->d1 c1->c2 c3 Measure Fluorescence Decrease c2->c3 c3->d1 d2 Fit to Binding Model d1->d2 d3 Calculate Kd / Ki d2->d3

Caption: Experimental workflow for this compound-based lipid-protein interaction assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus receptor Membrane Receptor g_protein G-Protein receptor->g_protein Signal enzyme Downstream Effector Enzyme g_protein->enzyme Activation lipid Free Fatty Acid (e.g., Arachidonic Acid) fabp Fatty Acid-Binding Protein (FABP) lipid->fabp Binding fabp->enzyme Modulation transcription Gene Transcription fabp->transcription Regulation enzyme->lipid Release

Caption: Role of FABPs in fatty acid signaling, a process studied with this compound.

References

Troubleshooting & Optimization

How to dissolve 11-(dansylamino)undecanoic acid in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of 11-(dansylamino)undecanoic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 11-(dansylamino)undecanoic acid?

A1: 11-(dansylamino)undecanoic acid is sparingly soluble in aqueous buffers but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1]

Q2: What is the recommended method for dissolving 11-(dansylamino)undecanoic acid for use in aqueous buffers?

A2: The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice to the final desired concentration.[1]

Q3: Can pH influence the solubility of 11-(dansylamino)undecanoic acid?

A3: Yes, the solubility of compounds with acidic functional groups, like the carboxylic acid in this molecule, can be pH-dependent.[2] For fatty acids, preparing alkaline stock solutions (pH > 11) can improve their dissolution in aqueous solutions.[3]

Q4: Are there any alternative methods to improve the aqueous solubility of 11-(dansylamino)undecanoic acid?

A4: Yes, using carrier agents such as bovine serum albumin (BSA) or cyclodextrins can help to enhance the solubility and stability of fatty acids and other hydrophobic molecules in aqueous solutions.[3][4][5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The concentration of the organic solvent in the final solution is too high, or the final concentration of the compound exceeds its solubility limit in the aqueous buffer.- Decrease the volume of the organic stock solution added to the buffer. - Increase the final volume of the aqueous buffer to lower the final concentration of the compound. - Test a range of final concentrations to determine the solubility limit in your specific buffer system.
Cloudy or hazy solution The compound may not be fully dissolved or is forming aggregates.- Ensure the initial stock solution in the organic solvent is completely clear before diluting. - Try gentle warming (e.g., to 37°C) or brief sonication of the stock solution before dilution.[6] - Consider preparing the fatty acid stock as a sodium salt by dissolving it in an alkaline solution (e.g., 0.1M KOH) before dilution.[7]
Inconsistent fluorescence readings The compound may be aggregating or precipitating out of solution over time. Aqueous solutions of similar compounds are not recommended for long-term storage.[1]- Prepare fresh dilutions from the organic stock solution immediately before each experiment. - If using a carrier like BSA, ensure the fatty acid is fully complexed with the protein.
Low fluorescence signal The final concentration of the probe is too low, or the fluorescence is quenched by the environment.- Increase the final concentration of the probe, ensuring it remains below the solubility limit. - Check the pH of your buffer, as the fluorescence of the dansyl group can be sensitive to the polarity and pH of the environment.

Quantitative Data Summary

CompoundSolventSolubility
11-(dansylamino)undecanoic acidDMSOSoluble
11-(dansylamino)undecanoic acidMethanolSoluble
Undecanoic acidEthanol~25 mg/mL[1]
Undecanoic acidDMF~25 mg/mL[1]
Undecanoic acidDMSO~10 mg/mL[1]
Undecanoic acid1:1 DMSO:PBS (pH 7.2)~0.25 mg/mL[1]
Undecanoic acid methyl ester1:2 DMF:PBS (pH 7.2)~0.25 mg/mL[8]

Experimental Protocols

Protocol 1: Standard Dissolution using an Organic Solvent
  • Prepare a Stock Solution:

    • Weigh out the desired amount of 11-(dansylamino)undecanoic acid powder.

    • Dissolve the powder in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 1-10 mM).

    • Ensure the solid is completely dissolved. Gentle vortexing or brief sonication can be used to aid dissolution.

  • Prepare the Working Solution:

    • Add the aqueous buffer of your choice to a new tube.

    • While gently vortexing the buffer, add the required volume of the 11-(dansylamino)undecanoic acid stock solution to achieve the final desired concentration.

    • Note: It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.

  • Final Preparation:

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • If the solution is clear, it is ready for use. It is recommended to use the freshly prepared aqueous solution for your experiments.[1]

Protocol 2: Dissolution using Bovine Serum Albumin (BSA) as a Carrier
  • Prepare a BSA Solution:

    • Dissolve fatty acid-free BSA in your desired aqueous buffer to a known concentration (e.g., 10-100 µM).

  • Prepare the Fatty Acid Stock:

    • Prepare a concentrated stock solution of 11-(dansylamino)undecanoic acid in an organic solvent such as ethanol or DMSO.[9][10]

  • Complexation with BSA:

    • While stirring the BSA solution, slowly add the 11-(dansylamino)undecanoic acid stock solution to the BSA solution.[3]

    • The molar ratio of the fatty acid to BSA will depend on the specific requirements of your experiment.

    • Allow the mixture to incubate, with gentle stirring, for a period of time (e.g., 20-30 minutes at 37°C) to allow for the complexation of the fatty acid with BSA.[3][10]

  • Final Solution:

    • The resulting solution contains the 11-(dansylamino)undecanoic acid complexed with BSA, which enhances its stability and solubility in the aqueous buffer.

Visualizations

Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh Solid Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Add Stock to Buffer with Vortexing stock->dilute Dilute buffer Prepare Aqueous Buffer buffer->dilute final Final Aqueous Solution dilute->final

Caption: Standard workflow for dissolving 11-(dansylamino)undecanoic acid.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Dilute Stock in Buffer check Is the solution clear? start->check precipitate Precipitation or Cloudiness Observed check->precipitate No success Solution Ready for Use check->success Yes sol1 Decrease stock concentration precipitate->sol1 sol2 Increase final buffer volume precipitate->sol2 sol3 Try gentle warming/sonication of stock precipitate->sol3 sol4 Use a carrier protein (e.g., BSA) precipitate->sol4

References

Technical Support Center: DAUDA-Based Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the fluorescent fatty acid probe, 11-(Dansylamino) undecanoic acid (DAUDA), in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe consisting of a dansyl fluorophore attached to an eleven-carbon fatty acid chain.[1] It is environmentally sensitive, meaning its fluorescence properties change depending on the polarity of its surroundings. In an aqueous (polar) environment, this compound exhibits low fluorescence. When it binds to the hydrophobic pocket of a protein, such as a fatty acid binding protein (FABP), it is shielded from water. This change in the microenvironment leads to a significant increase in fluorescence intensity and a "blue shift" (a shift to a shorter wavelength) in the emission maximum.[2] This property allows researchers to monitor protein-fatty acid binding events.

Q2: My this compound solution has a weak fluorescence signal even before adding my protein. Is this normal?

Yes, this is expected. This compound is a solvatochromic dye, and its fluorescence is inherently low in polar solvents like aqueous buffers. The significant increase in fluorescence only occurs upon binding to a suitable hydrophobic environment, such as the binding pocket of a protein.

Q3: I am not observing a significant increase in fluorescence after adding my protein to the this compound solution. What are the possible causes?

A low or absent fluorescence signal upon protein addition is a common issue that can stem from several factors. Please refer to the detailed troubleshooting guide below for a step-by-step approach to identifying and resolving the problem. Common culprits include issues with protein activity, incorrect buffer conditions, inappropriate concentrations of this compound or the protein, and incorrect instrument settings.

Q4: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation wavelength for this compound is approximately 345 nm. In a polar buffer, the emission maximum is around 543 nm. Upon binding to a protein, the emission maximum will typically shift to a shorter wavelength (blue shift), often in the range of 480-530 nm, accompanied by a significant increase in fluorescence intensity.[1][3] It is recommended to perform an emission scan from 400 nm to 650 nm to determine the exact emission maximum for your specific protein-DAUDA complex.

Q5: How should I prepare and store my this compound stock solution?

This compound is typically dissolved in an organic solvent such as ethanol or DMSO to create a concentrated stock solution. It is crucial to protect the stock solution from light to prevent photobleaching. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Low Fluorescence Signal

A low fluorescence signal is a frequent challenge in this compound-based assays. This guide provides a systematic approach to pinpoint and address the root cause of the issue.

Step 1: Verify Instrument Settings

Ensure your fluorometer or plate reader is configured correctly for this compound.

ParameterRecommended SettingPotential Issue if Incorrect
Excitation Wavelength ~345 nmSuboptimal excitation will lead to a weaker emission signal.
Emission Wavelength Scan from 400 nm to 650 nm initially, then use the peak wavelength of the protein-bound this compound for subsequent readings.Incorrect emission wavelength will result in missing the peak fluorescence.
Slit Widths Start with 5 nm for both excitation and emission.Narrower slits can reduce signal intensity, while wider slits can decrease resolution.
Gain/Sensitivity Adjust to ensure the signal is within the linear range of the detector and not saturated.A low gain setting will result in a weak signal, while a high gain might lead to saturation and non-linear data.
Cuvette/Plate Type Use quartz cuvettes or black-walled, clear-bottom microplates suitable for fluorescence.Using inappropriate labware (e.g., clear plates) can increase background fluorescence and scatter.
Step 2: Assess Experimental Components

If the instrument settings are correct, the issue may lie with the experimental reagents.

ComponentPotential ProblemRecommended Action
This compound Probe Degradation: Improper storage can lead to loss of fluorescence.Prepare a fresh dilution of this compound from your stock solution. If the problem persists, use a new aliquot of the stock. Protect from light at all times.
Incorrect Concentration: Too low of a concentration will result in a weak signal. Too high can lead to inner filter effects or aggregation.Titrate the this compound concentration to find the optimal range for your assay. A common starting point is 1-5 µM.
Protein Sample Inactivity/Misfolding: The protein may not have a functional binding pocket.Verify protein integrity and activity using an alternative method (e.g., SDS-PAGE, circular dichroism). Ensure the protein was purified and stored under conditions that maintain its native conformation.
Incorrect Concentration: The protein concentration might be too low to induce a significant fluorescence change.Perform a protein titration to determine the optimal concentration for the assay.
Buffer Composition pH: The fluorescence of the dansyl group can be pH-sensitive.Ensure the buffer pH is within the optimal range for your protein's activity and stability.
Interfering Substances: Components in your buffer could be quenching the fluorescence or interfering with binding.Avoid buffers containing components that are known to quench fluorescence. Test the fluorescence of this compound in the buffer alone to check for any unusual effects.
Step 3: Evaluate the Experimental Procedure

The execution of the experiment can also contribute to a low signal.

Procedural StepPotential ProblemRecommended Action
Incubation Insufficient Time: The binding reaction may not have reached equilibrium.Increase the incubation time of the protein and this compound mixture. Monitor the fluorescence signal over time to determine when equilibrium is reached.
Temperature: Binding kinetics are temperature-dependent.Ensure the experiment is performed at a consistent and appropriate temperature for your protein.
Pipetting/Mixing Inaccurate Volumes: Errors in pipetting can lead to incorrect final concentrations.Calibrate your pipettes and ensure accurate and consistent dispensing of all reagents. Mix the solution thoroughly but gently to avoid protein denaturation.

Experimental Protocols

Detailed Protocol for a this compound-Protein Binding Assay

This protocol provides a general framework for assessing the binding of a fatty acid binding protein (FABP) to this compound using a spectrofluorometer.

Materials:

  • Purified fatty acid binding protein (FABP) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvette or black-walled, clear-bottom 96-well plate

Procedure:

  • Prepare this compound Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 2 µM). It is important to add the this compound stock to the buffer while vortexing to ensure proper mixing and prevent precipitation.

  • Instrument Setup:

    • Set the excitation wavelength to 345 nm.

    • Set the emission scan range from 400 nm to 650 nm.

    • Set the excitation and emission slit widths to 5 nm.

    • Adjust the gain (or sensitivity) of the photomultiplier tube (PMT) to an appropriate level using a reference sample (e.g., the this compound working solution).

  • Measure Background Fluorescence:

    • Add the this compound working solution to the cuvette or well.

    • Record the fluorescence emission spectrum. This represents the fluorescence of unbound this compound.

  • Measure Protein-Bound Fluorescence:

    • To the same cuvette or a new well, add the purified FABP to the desired final concentration (e.g., 2 µM).

    • Mix gently by pipetting up and down or by inverting the cuvette.

    • Incubate the mixture at room temperature for a predetermined time (e.g., 5-10 minutes) to allow binding to reach equilibrium.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Compare the emission spectra of this compound in the absence and presence of the FABP.

    • Note the increase in fluorescence intensity and the blue shift in the emission maximum upon protein binding.

    • For quantitative analysis, such as determining the dissociation constant (Kd), perform a titration experiment with increasing concentrations of the protein.

Visualizations

This compound Binding and Fluorescence Signaling Pathway This compound This compound (Low Fluorescence) Complex This compound-Protein Complex (High Fluorescence) This compound->Complex Binding Protein Fatty Acid Binding Protein (Hydrophobic Pocket) Protein->Complex Binding Complex->this compound Dissociation Complex->Protein Dissociation

Caption: A diagram illustrating the binding of this compound to a fatty acid binding protein.

Experimental Workflow for this compound Assay start Start prep_this compound Prepare this compound Working Solution start->prep_this compound prep_protein Prepare Protein Dilutions start->prep_protein instrument_setup Set up Fluorometer prep_this compound->instrument_setup add_protein Add Protein to this compound prep_protein->add_protein measure_blank Measure Buffer Blank instrument_setup->measure_blank measure_this compound Measure this compound Fluorescence measure_blank->measure_this compound measure_this compound->add_protein incubate Incubate add_protein->incubate measure_complex Measure this compound-Protein Complex Fluorescence incubate->measure_complex analyze Analyze Data measure_complex->analyze

Caption: A flowchart of the experimental workflow for a this compound binding assay.

Troubleshooting Low Fluorescence Signal with this compound start Low Fluorescence Signal check_instrument Check Instrument Settings (Wavelengths, Slits, Gain) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok fix_instrument Correct Settings instrument_ok->fix_instrument No check_reagents Check Reagents (this compound, Protein, Buffer) instrument_ok->check_reagents Yes fix_instrument->check_instrument reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Prepare Fresh Reagents/ Optimize Concentrations reagents_ok->fix_reagents No check_protocol Review Experimental Protocol (Incubation, Temperature) reagents_ok->check_protocol Yes fix_reagents->check_reagents protocol_ok Protocol Correct? check_protocol->protocol_ok fix_protocol Optimize Protocol protocol_ok->fix_protocol No success Signal Improved protocol_ok->success Yes fix_protocol->check_protocol

Caption: A flowchart for troubleshooting low fluorescence signals in this compound assays.

References

Photobleaching of 11-(dansylamino)undecanoic acid and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 11-(dansylamino)undecanoic acid (DAUDA), with a specific focus on preventing photobleaching.

FAQs: Understanding and Preventing this compound Photobleaching

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a permanent loss of fluorescence, which can significantly impact the quality and reliability of experimental data by reducing the signal-to-noise ratio and limiting the duration of imaging experiments. The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species that chemically damage the dye molecule.[1][2][3] For dansyl derivatives like this compound, photolytic cleavage of the sulfonamide bond can also occur, particularly under acidic conditions.[4]

Q2: What are the primary factors that influence the rate of this compound photobleaching?

A2: Several factors can accelerate the photobleaching of this compound:

  • Excitation Light Intensity: Higher intensity light sources deliver more energy to the fluorophore, increasing the probability of photochemical damage.[1][5]

  • Exposure Duration: Prolonged exposure to excitation light increases the cumulative dose of energy absorbed by the fluorophore, leading to more significant photobleaching.[1]

  • Oxygen Concentration: The presence of molecular oxygen is a major contributor to photobleaching through the generation of reactive oxygen species.[1][2]

  • Local Chemical Environment: The pH, solvent polarity, and presence of oxidizing or reducing agents in the mounting medium can all affect the photostability of this compound. Acidic environments, in particular, may increase the rate of photolytic cleavage of the dansyl group.[4]

Q3: How can I prevent or minimize the photobleaching of this compound in my experiments?

A3: A multi-faceted approach is most effective in preventing photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest possible exposure time that still provides an adequate signal-to-noise ratio.

  • Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your mounting medium. These reagents work by scavenging reactive oxygen species.[6]

  • Oxygen Scavenging Systems: For live-cell imaging, consider using an oxygen scavenging system, such as one combining Protocatechuic acid (PCA) and protocatechuate 3,4-dioxygenase (PCD), to reduce the local oxygen concentration.[3]

  • Control the Chemical Environment: Ensure the pH of your mounting medium is neutral to slightly alkaline, as acidic conditions can be detrimental to dansyl fluorophores.[4]

  • Use High-Quality Optics: High numerical aperture objectives collect more light, allowing for lower excitation intensities.

Troubleshooting Guide: Common Issues with this compound Fluorescence

Problem Possible Cause Solution
Rapid signal loss during imaging High excitation light intensity or long exposure times.Reduce laser/light source power. Decrease camera exposure time. Use a more sensitive detector if available.
Absence of or ineffective antifade reagent.Add a recommended antifade reagent to the mounting medium (see Table 1). Ensure the antifade reagent is fresh and has been stored correctly.
High oxygen concentration in the sample.For fixed samples, ensure the mounting medium is properly sealed. For live samples, consider using an oxygen scavenging system.
Weak initial fluorescence signal Suboptimal pH of the mounting medium.Adjust the pH of the mounting medium to the optimal range for dansyl fluorescence (typically neutral to slightly alkaline).
Quenching of the fluorophore.Certain components in the mounting medium or the biological sample can quench fluorescence. Test different mounting media.
High background fluorescence Autofluorescence from the sample or mounting medium.Use a mounting medium with low autofluorescence. Consider using spectral unmixing if your imaging system supports it. Photobleach the background before imaging your region of interest.
Non-specific binding of this compound.Optimize your staining protocol to reduce background staining. Include appropriate washing steps.

Quantitative Data on Photobleaching and Prevention

Table 1: Comparison of Common Antifade Reagents

Antifade ReagentActive Ingredient(s)AdvantagesDisadvantagesRecommended for this compound?
Vectashield ProprietaryVery effective at retarding fading for many fluorophores.[6]Can cause initial quenching of some fluorophores. May exhibit some autofluorescence.Yes
Mowiol 4-88 Polyvinyl alcoholCan increase the initial fluorescence intensity. Good refractive index matching for microscopy.[6]Less effective at preventing photobleaching compared to PPD or Vectashield.Good
n-Propyl gallate (NPG) n-Propyl gallateEffective antifade agent with low toxicity.[6]Can be difficult to dissolve. High concentrations may be required for maximum effect.[6]Yes
DABCO 1,4-Diazabicyclo[2.2.2]octaneReadily available and easy to prepare in a glycerol-based mounting medium.Can result in high background fluorescence. Less effective than PPD.[6]Acceptable
p-Phenylenediamine (PPD) p-PhenylenediamineOne of the most effective homemade antifade agents.[6]Can cause significant initial quenching. Prone to oxidation and can be toxic. Storage can be problematic.[6]Use with caution

Experimental Protocols

Protocol 1: Determining the Photobleaching Rate of this compound

This protocol outlines a method to quantify the photobleaching rate of this compound under your specific experimental conditions, allowing for the optimization of imaging parameters.

Objective: To determine the rate of fluorescence decay of this compound due to photobleaching.

Materials:

  • This compound-labeled sample (fixed cells or other relevant preparation)

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your this compound-labeled sample as you would for your experiment, including the use of your chosen mounting medium and antifade reagent.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate filter set for this compound (Excitation ~340 nm, Emission ~520 nm).

    • Choose a representative field of view containing your this compound-labeled structures.

    • Set the excitation intensity and camera exposure time to the values you intend to use for your experiment.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view. A typical protocol would be to acquire one image every 30 seconds for 10-15 minutes. It is crucial to keep the illumination continuous or to use a consistent illumination protocol for each time point.

  • Data Analysis:

    • Open the image sequence in your image analysis software.

    • Define a region of interest (ROI) around a this compound-labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Repeat this for several ROIs and a background region.

    • Subtract the background intensity from the ROI intensity for each time point.

    • Normalize the background-corrected intensity values to the initial intensity (at time = 0).

    • Plot the normalized intensity as a function of time.

    • Fit the data to a single exponential decay function: I(t) = I(0) * exp(-kt) where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the photobleaching rate constant.

  • Interpretation: The value of k represents the photobleaching rate. A smaller k value indicates greater photostability. You can use this protocol to compare the effectiveness of different antifade reagents or to optimize your imaging settings to minimize k.

Protocol 2: General Workflow for Fluorescence Microscopy of this compound with Photobleaching Prevention

This protocol provides a general workflow for imaging this compound-labeled samples while minimizing photobleaching.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Microscopy and Imaging cluster_analysis Data Analysis stain Stain with this compound wash Wash to remove unbound probe stain->wash mount Mount with antifade medium wash->mount setup Microscope setup (low intensity) mount->setup roi Locate Region of Interest (ROI) setup->roi focus Focus on a plane adjacent to ROI roi->focus acquire Acquire image with minimal exposure focus->acquire process Image processing (background subtraction) acquire->process quantify Quantify fluorescence process->quantify

Caption: General experimental workflow for this compound fluorescence microscopy.

Visualizing the Problem: The Photobleaching Cascade

The following diagram illustrates the key molecular events that lead to photobleaching and how antifade reagents intervene.

photobleaching_pathway This compound This compound (Ground State) Excitation Excitation Light (hν) This compound->Excitation DAUDA_S1 This compound (Singlet Excited State) Excitation->DAUDA_S1 DAUDA_S1->this compound Internal Conversion Fluorescence Fluorescence DAUDA_S1->Fluorescence DAUDA_T1 This compound (Triplet State) DAUDA_S1->DAUDA_T1 Intersystem Crossing Oxygen Molecular Oxygen (O2) DAUDA_T1->Oxygen Bleached_this compound Bleached this compound (Non-fluorescent) DAUDA_T1->Bleached_this compound Direct Reaction ROS Reactive Oxygen Species (ROS) Oxygen->ROS Energy Transfer ROS->Bleached_this compound Chemical Reaction Quenched_ROS Quenched Species ROS->Quenched_ROS Antifade Antifade Reagent Antifade->ROS Scavenges Antifade->Quenched_ROS

Caption: Simplified pathway of photobleaching and the action of antifade reagents.

References

Correcting for background fluorescence in DAUDA assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dansyl-Alkyl-Urea-D-Alanine (DAUDA) assays, with a specific focus on correcting for background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is a this compound assay and what is it used for?

A this compound (Dansyl-Alkyl-Urea-D-Alanine) assay is a fluorescence-based biochemical assay. It utilizes a fluorescent probe, this compound, which contains a dansyl fluorophore. The fluorescence of the dansyl group is highly sensitive to its local environment. When this compound binds to a target molecule, such as a protein, its fluorescence properties (intensity and emission wavelength) can change significantly. This change is used to study binding events, determine binding affinities, and screen for competitive inhibitors. A common application is to study the binding of ligands to proteins like Human Serum Albumin (HSA).

Q2: What causes high background fluorescence in a this compound assay?

High background fluorescence in a this compound assay can originate from several sources, leading to a poor signal-to-noise ratio and reduced assay sensitivity. Common causes include:

  • Autofluorescence: Intrinsic fluorescence from biological molecules in the sample (e.g., proteins, NADH), buffers, or the microplate material itself.

  • Non-specific Binding: The this compound probe may bind to components in the assay other than the target molecule, such as other proteins or the walls of the microplate wells.

  • Contamination: Contaminants in the buffer, reagents, or sample can be fluorescent. Dust particles are a common source of fluorescent contamination.[1]

  • Unbound Probe: High concentrations of unbound this compound probe in the solution will contribute to the overall fluorescence signal.

  • Instrument Settings: Improperly configured plate reader settings, such as excitation/emission wavelengths, gain, or read height, can exacerbate background noise.

Q3: How can I correct for background fluorescence in my this compound assay data?

The most straightforward method for background correction is to subtract the fluorescence intensity of a "blank" or "no-target" control from the fluorescence intensity of your experimental wells. A proper blank should contain all assay components (buffer, this compound probe, and any other additives) except for the target molecule (e.g., HSA). For competitive binding assays, a control with the target and probe but without the competitor should also be included.

Troubleshooting Guide: High Background Fluorescence

High background can obscure your specific signal, making it difficult to obtain reliable data. Use the following guide to diagnose and address common causes of high background fluorescence in your this compound assays.

Observation Potential Cause Recommended Solution
High fluorescence in "blank" wells (no target protein) 1. Buffer/Reagent Contamination: The assay buffer or other reagents may be contaminated with a fluorescent substance.* Prepare fresh buffers and solutions using high-purity water and reagents.
  • Filter-sterilize buffers to remove particulate contaminants. | | | 2. Autofluorescent Microplate: The type of microplate being used may have high intrinsic fluorescence at the assay wavelengths. | * Use black, opaque microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background.

  • Test different brands or types of plates to find one with low background fluorescence at the dansyl excitation/emission wavelengths. | | | 3. High Concentration of Unbound Probe: The concentration of the this compound probe may be too high, leading to a high baseline signal. | * Perform a titration experiment to determine the optimal concentration of the this compound probe that provides a good signal window with minimal background. | | High fluorescence in all wells, including those with the target protein | 1. Non-specific Binding of the Probe: The this compound probe may be binding non-specifically to other components in the assay or to the microplate surface. | * Include a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to reduce non-specific binding.

  • Consider adding a blocking agent, such as Bovine Serum Albumin (BSA), if it does not interfere with the specific binding being studied. | | | 2. Incorrect Plate Reader Settings: The gain setting on the plate reader may be too high, amplifying both the signal and the background noise. | * Optimize the gain setting on your instrument. Start with a lower gain and increase it until you achieve a good dynamic range without saturating the detector.

  • Ensure the correct excitation and emission wavelengths for the dansyl fluorophore are being used (Excitation ~335-350 nm, Emission ~500-550 nm, though the emission peak is solvent-dependent).[2] | | Signal-to-Background Ratio is Low | 1. Suboptimal Assay Conditions: The buffer pH, ionic strength, or temperature may not be optimal for the binding interaction, leading to a weak specific signal. | * Optimize assay conditions by testing a range of pH values and salt concentrations to find the conditions that maximize the specific binding signal. | | | 2. Insufficient Incubation Time: The binding reaction may not have reached equilibrium, resulting in a weaker signal. | * Perform a time-course experiment to determine the necessary incubation time for the binding to reach equilibrium. |

Representative Data: Impact of Troubleshooting on Signal-to-Background Ratio

The following table illustrates how implementing troubleshooting steps can improve the signal-to-background (S/B) ratio in a hypothetical this compound assay measuring binding to Human Serum Albumin (HSA).

Assay Condition Signal (RFU) Background (RFU) S/B Ratio Notes
Initial Assay 15005003.0High background obscures the specific signal.
+ Fresh, Filtered Buffer 14503004.8Reduced background from buffer contaminants.
+ Optimized Probe Concentration 13001508.7Lowering probe concentration significantly reduces background.
+ Addition of 0.01% Tween-20 128010012.8Detergent minimizes non-specific binding.
+ Optimized Plate Reader Gain 256020012.8Increased signal without a proportional increase in background.

RFU = Relative Fluorescence Units

Experimental Protocols

Protocol: this compound Assay for Ligand Binding to Human Serum Albumin (HSA)

This protocol provides a general framework for a this compound displacement assay to screen for compounds that bind to HSA.

Materials:

  • This compound probe

  • Human Serum Albumin (HSA)

  • Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Test compounds (potential binders)

  • Black, opaque 96-well or 384-well microplate

  • Fluorescence microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a stock solution of HSA in the assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • Add the assay buffer to all wells of the microplate.

    • Add the HSA solution to the experimental and positive control wells.

    • Add the test compounds to the experimental wells.

    • Add the this compound probe to all wells.

    • Controls:

      • Blank: Assay buffer + this compound (no HSA, no test compound)

      • Positive Control: Assay buffer + this compound + HSA (no test compound)

      • Negative Control: Assay buffer + this compound + test compound (no HSA)

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

    • Excitation Wavelength: ~340 nm

    • Emission Wavelength: ~520 nm (this may need to be optimized as the emission maximum of dansyl probes is sensitive to the polarity of the environment).[2]

  • Data Analysis:

    • Background Subtraction: Subtract the average fluorescence intensity of the blank wells from all other wells.

    • Calculate Percent Inhibition: Determine the extent to which the test compound displaces this compound from HSA using the following formula: % Inhibition = 100 * (1 - (Signal_experimental / Signal_positive_control))

Experimental Workflow for Background Correction

G cluster_prep Assay Preparation cluster_controls Control Wells cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Buffer, this compound, Target, Compounds) prep_plate Pipette into Microplate prep_reagents->prep_plate read_plate Read Plate (Fluorescence Intensity) prep_plate->read_plate Incubate blank Blank (Buffer + this compound) positive Positive Control (Buffer + this compound + Target) experimental Experimental (Buffer + this compound + Target + Compound) subtract_bg Subtract Blank from all other wells read_plate->subtract_bg calc_inhibition Calculate % Inhibition subtract_bg->calc_inhibition

Workflow for a this compound competitive binding assay with background correction.
Signaling Pathway: Competitive Inhibition

The this compound assay is often used to investigate competitive binding, which is a fundamental concept in pharmacology and drug discovery. The following diagram illustrates the principle of a competitive binding assay where a test compound competes with the this compound probe for the same binding site on a target protein.

G cluster_reactants Reactants cluster_outcomes Possible Binding Outcomes target Target Protein bound_this compound Target-DAUDA Complex (High Fluorescence) target->bound_this compound bound_compound Target-Compound Complex (No Fluorescence from this compound) target->bound_compound This compound This compound Probe This compound->bound_this compound compound Test Compound compound->bound_compound

References

Technical Support Center: Inner Filter Effect in 11-(dansylamino)undecanoic acid (DAUDA) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the inner filter effect (IFE) in experiments utilizing the fluorescent probe 11-(dansylamino)undecanoic acid (DAUDA).

Frequently Asked Questions (FAQs)

Q1: What is the Inner Filter Effect (IFE)?

A1: The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity in a sample.[1][2] It is not a type of fluorescence quenching, which involves molecular interactions, but rather an artifact arising from the absorbance of light by the sample itself.[1] IFE is generally categorized into two types:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach all the fluorophores. This is particularly problematic in concentrated solutions, where the light intensity decreases as it travels through the cuvette.[2][3]

  • Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it can reach the detector.[2][3] This is more common when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[4]

Q2: Why is the Inner Filter Effect a problem in this compound experiments?

A2: The inner filter effect can lead to a non-linear relationship between the concentration of this compound and its fluorescence intensity. This can result in inaccurate measurements of binding affinities (Kd), quenching constants, and other quantitative parameters derived from fluorescence data. Even at seemingly low absorbances (e.g., < 0.05), the primary inner filter effect can introduce errors.[3]

Q3: At what concentrations does the Inner Filter Effect become a concern for this compound?

A3: While there is no universal concentration threshold, a general rule of thumb is to maintain the total absorbance of the sample at the excitation and emission wavelengths of this compound below 0.1 to minimize the inner filter effect.[2] However, for highly accurate measurements, it is always advisable to assess and correct for IFE, even at lower absorbances.

Q4: What are the typical excitation and emission wavelengths for this compound?

A4: The spectral properties of this compound are sensitive to its environment. In aqueous solutions, it has a weak fluorescence. Upon binding to a hydrophobic pocket, such as in a protein, its fluorescence quantum yield increases, and the emission maximum shifts to a shorter wavelength (a "blue shift").

ConditionExcitation Wavelength (λex)Emission Wavelength (λem)
Unbound in aqueous solution~345 nm~545 nm
Bound to a protein~345 nm~490-500 nm

Data compiled from multiple sources.

Troubleshooting Guides

Problem: Non-linear relationship between this compound concentration and fluorescence intensity.

Possible Cause: Primary Inner Filter Effect.

Troubleshooting Steps:

  • Measure the absorbance of your this compound solution at the excitation wavelength (e.g., 345 nm). If the absorbance is greater than 0.1, the primary inner filter effect is likely significant.

  • Dilute your sample. This is the simplest way to reduce the inner filter effect.[2]

  • Use a shorter pathlength cuvette. Switching from a 1 cm to a shorter pathlength cuvette (e.g., 0.2 cm or 0.5 cm) will decrease the absorbance and thus the inner filter effect.[2]

  • Apply a mathematical correction. If dilution is not possible, you can correct for the inner filter effect using the following formula:

    Fcorrected = Fobserved x 10(Aex + Aem)/2

    Where:

    • Fcorrected is the corrected fluorescence intensity.

    • Fobserved is the measured fluorescence intensity.

    • Aex is the absorbance at the excitation wavelength.

    • Aem is the absorbance at the emission wavelength.

Problem: Inconsistent fluorescence readings in the presence of a quencher/ligand.

Possible Cause: Secondary Inner Filter Effect or true quenching.

Troubleshooting Steps:

  • Measure the absorbance spectrum of your quencher/ligand. If it absorbs light at the emission wavelength of this compound (~490-550 nm), the secondary inner filter effect may be contributing to the observed decrease in fluorescence.

  • Apply the mathematical correction for IFE as described above, taking into account the absorbance of both this compound and the quencher/ligand at the excitation and emission wavelengths.

  • Perform a control experiment. Use a quencher/ligand that does not bind to the target but has a similar absorbance profile to differentiate between true quenching and the inner filter effect.

Experimental Protocols

Protocol: this compound Binding Assay with Inner Filter Effect Correction

This protocol describes a typical experiment to determine the binding affinity of a protein for this compound, including steps to correct for the inner filter effect.

1. Materials:

  • 11-(dansylamino)undecanoic acid (this compound)

  • Purified protein of interest

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Microcuvettes (e.g., 1 cm pathlength)

2. Stock Solutions:

  • Prepare a 1 mM stock solution of this compound in ethanol.

  • Prepare a stock solution of your protein at a known concentration in the assay buffer.

3. Experimental Procedure:

  • Determine the optimal protein concentration. This should be in the range of the expected dissociation constant (Kd) of this compound for the protein.

  • Prepare a series of solutions with a constant concentration of the protein and varying concentrations of this compound.

  • Incubate the samples at the desired temperature for a sufficient time to reach equilibrium.

  • Measure the fluorescence emission spectra of each sample. Excite at 345 nm and record the emission from 400 nm to 600 nm. Note the emission maximum.

  • Measure the absorbance spectra of each sample from 300 nm to 600 nm using a UV-Vis spectrophotometer.

  • Correct for the Inner Filter Effect:

    • For each sample, record the absorbance at the excitation wavelength (Aex at 345 nm) and the emission wavelength (Aem at the observed emission maximum).

    • Apply the correction formula: Fcorrected = Fobserved x 10(Aex + Aem)/2

  • Data Analysis:

    • Plot the corrected fluorescence intensity as a function of the this compound concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding) to determine the dissociation constant (Kd).

Quantitative Data

Table 1: Dissociation Constants (Kd) of this compound with Various Proteins

ProteinKd (µM)Experimental Conditions
Human Serum Albumin0.8Molar stoichiometry of 3:1 (this compound:HSA)
Odorant-Binding Protein (hOBP IIaR)1.5 ± 1.3Titration of hOBP IIaR with this compound
Fatty Acid Binding Protein (FgFABP)2.95 ± 0.54Titration of FgFABP with this compound

This table summarizes data from various research articles and should be used for reference purposes. Actual values may vary depending on experimental conditions.

Visualizations

InnerFilterEffect cluster_excitation Excitation Path cluster_emission Emission Path ExcitationSource Excitation Source Cuvette_in Cuvette (Entrance) ExcitationSource->Cuvette_in Excitation Light Fluorophore_front Fluorophores (Front) Cuvette_in->Fluorophore_front Fluorophore_back Fluorophores (Back) Fluorophore_front->Fluorophore_back Attenuated Light (pIFE) EmittedLight_front Emitted Light (Front) Fluorophore_front->EmittedLight_front EmittedLight_back Emitted Light (Back) Fluorophore_back->EmittedLight_back EmittedLight_back->EmittedLight_front Re-absorption (sIFE) Detector Detector EmittedLight_front->Detector

Caption: Diagram illustrating the primary (pIFE) and secondary (sIFE) inner filter effects.

DAUDA_Workflow A Prepare this compound and Protein Stock Solutions B Create Serial Dilutions of this compound with Constant Protein A->B C Incubate to Reach Equilibrium B->C D Measure Fluorescence (ex: 345 nm, em: 400-600 nm) C->D E Measure Absorbance (300-600 nm) C->E F Apply Inner Filter Effect Correction D->F E->F G Plot Corrected Fluorescence vs. [this compound] F->G H Fit Data to Binding Isotherm to find Kd G->H

Caption: Experimental workflow for a this compound binding assay with IFE correction.

Troubleshooting_IFE Start Non-linear Fluorescence vs. Concentration? CheckAbsorbance Measure Absorbance at λex and λem Start->CheckAbsorbance AbsHigh Absorbance > 0.1? CheckAbsorbance->AbsHigh Dilute Dilute Sample AbsHigh->Dilute Yes Correct Apply Mathematical Correction AbsHigh->Correct No, but still non-linear CheckQuenching Investigate True Quenching AbsHigh->CheckQuenching No, and linear with quencher ProblemSolved Problem Resolved Dilute->ProblemSolved ShortPath Use Shorter Pathlength Cuvette ShortPath->ProblemSolved Correct->ProblemSolved

References

Optimizing DAUDA Concentration for Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 11-(Dansylamino)undecanoic acid (DAUDA) in binding assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during binding experiments using this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is my fluorescent signal weak or absent?

Possible Causes:

  • Incorrect Wavelengths: The excitation and emission wavelengths on the fluorometer are not set correctly for this compound.

  • Low this compound Concentration: The concentration of this compound is too low to produce a detectable signal.

  • This compound Degradation: The this compound stock solution may have degraded due to improper storage or handling. This compound is light-sensitive.[1]

  • Inactive Protein: The target protein may be denatured or inactive, preventing binding.

  • Quenching: Components in the assay buffer may be quenching the fluorescence of this compound.

Solutions:

  • Verify Wavelengths: Ensure the fluorometer is set to the optimal excitation and emission wavelengths for this compound.

  • Optimize this compound Concentration: Perform a titration experiment to determine the optimal this compound concentration that yields a robust signal without causing high background.

  • Prepare Fresh Solutions: Prepare a fresh stock solution of this compound from a solid, crystalline form stored at -20°C.[2] Protect the solution from light.

  • Confirm Protein Activity: Verify the integrity and activity of your target protein using a suitable method (e.g., SDS-PAGE, functional assay).

  • Buffer Composition: Check the assay buffer for any quenching agents. If suspected, test different buffer components.

Question: I am observing high background fluorescence. What can I do?

Possible Causes:

  • Excess this compound: The concentration of unbound this compound is too high, leading to a high background signal.

  • Non-Specific Binding: this compound may be binding non-specifically to other components in the assay, such as the microplate surface or other proteins.[3][4]

  • Autofluorescence: The sample itself or components in the buffer may be autofluorescent at the measurement wavelengths.[5]

  • Contaminated Buffer or Reagents: Impurities in the assay buffer or other reagents can contribute to background fluorescence.

Solutions:

  • Titrate this compound: Optimize the this compound concentration to find the lowest concentration that still provides a good signal-to-noise ratio.

  • Use Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) into your assay buffer to reduce non-specific binding to surfaces.[3]

  • Include Proper Controls: Run a control experiment without the target protein to measure the background fluorescence from unbound this compound and other sources. Subtract this background from your experimental readings.

  • Check for Autofluorescence: Measure the fluorescence of a blank sample (buffer and any other components except this compound and the target protein) to assess autofluorescence.

  • Use High-Purity Reagents: Ensure all buffers and reagents are of high purity and freshly prepared.

Question: How can I reduce non-specific binding of this compound?

Possible Causes:

  • Hydrophobic Interactions: The dansyl group and the undecanoic acid chain of this compound can lead to hydrophobic interactions with surfaces and other proteins.

  • Inadequate Blocking: The blocking step may be insufficient to cover all non-specific binding sites.

Solutions:

  • Optimize Blocking: Increase the concentration or incubation time of the blocking agent (e.g., BSA).

  • Include a Detergent: Adding a mild non-ionic detergent, such as Tween-20 (typically at 0.05%), to the wash buffer can help reduce non-specific binding.[6]

  • Increase Wash Steps: Increase the number and duration of wash steps after incubation with this compound to remove unbound and weakly bound molecules.[6][7]

  • Surface Treatment: Consider using microplates with low-binding surfaces.

Question: My results are not reproducible. What are the potential reasons?

Possible Causes:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of this compound, protein, or other reagents.

  • Variable Incubation Times: Inconsistent incubation times between experiments.

  • Temperature Fluctuations: Variations in the experimental temperature can affect binding kinetics and affinity.

  • This compound Stock Instability: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.

Solutions:

  • Calibrate Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques.

  • Standardize Protocols: Strictly adhere to the same incubation times and temperatures for all experiments.

  • Aliquot Stock Solutions: Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Equilibrate Reagents: Allow all reagents to reach the experimental temperature before starting the assay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation and emission wavelength for this compound?

A1: this compound has been reported to be excited at approximately 345 nm with an emission maximum around 543 nm when bound to a protein.[2][8] However, the emission maximum can shift depending on the polarity of the environment (i.e., when it binds to the protein), with the emission wavelength being shorter in a more hydrophobic environment.[9] It is recommended to perform a spectral scan to determine the optimal wavelengths for your specific protein and buffer system.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[2] For aqueous assays, it is recommended to first dissolve this compound in ethanol and then dilute it with the aqueous buffer of choice.[2] A stock solution can be made in ethanol at approximately 30 mg/ml.[2] For long-term storage, solid this compound should be stored at -20°C and is stable for at least four years.[2] Stock solutions in organic solvents should be stored at -20°C or -80°C and protected from light.[1] It is advisable to prepare fresh aqueous working solutions daily.

Q3: What concentration of this compound should I use in my binding assay?

A3: The optimal concentration of this compound will depend on the binding affinity (Kd) of your target protein. A good starting point is to use a concentration that is close to the expected Kd. If the Kd is unknown, you can perform a saturation binding experiment by titrating this compound against a fixed concentration of your protein to determine the Kd. In competitive binding assays, a fixed concentration of this compound, typically at or below its Kd, is used.[10][11]

Q4: Can I use this compound for competitive binding assays?

A4: Yes, this compound is an excellent tool for competitive binding assays to determine the binding affinity of unlabeled ligands (competitors). In this setup, a fixed concentration of your target protein and this compound are incubated with varying concentrations of the competitor compound. The displacement of this compound by the competitor will result in a decrease in the fluorescence signal, which can be used to calculate the inhibitor constant (Ki) of the competitor.[10][11]

Q5: What are the key parameters to present in my data?

A5: For binding assays, it is crucial to report the dissociation constant (Kd) or the inhibitor constant (Ki), the maximum binding capacity (Bmax) if determined from a saturation assay, and the signal-to-background ratio. All quantitative data should be summarized in tables for clarity.

Quantitative Data Summary

Table 1: Spectroscopic and Physicochemical Properties of this compound

PropertyValueReference
Excitation Wavelength (λex)~345 nm[2][8]
Emission Wavelength (λem)~543 nm (bound)[2][8]
Molar Mass434.6 g/mol [2]
Solubility in Ethanol~30 mg/mL[2]
Solubility in DMSO/DMF~25 mg/mL[2]
Storage (Solid)-20°C[2]

Table 2: Reported Dissociation Constants (Kd) for this compound

ProteinApparent KdReference
Human Serum Albumin (HSA) - Secondary Sites8 x 10⁻⁷ M[9]
Bovine Serum Albumin (BSA) - Secondary Sites8 x 10⁻⁷ M[9]

Experimental Protocols

Protocol 1: Direct Binding Saturation Assay

This protocol is designed to determine the dissociation constant (Kd) of this compound for a target protein.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in 100% ethanol.

    • Prepare a working solution of the target protein in the desired assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[12]

    • Prepare the assay buffer.

  • Assay Procedure:

    • To the wells of a microplate, add a fixed concentration of the target protein.

    • Add increasing concentrations of this compound to the wells. Include a control with no protein to measure background fluorescence.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no protein) from the fluorescence readings of the wells with the protein.

    • Plot the specific binding (fluorescence intensity) against the concentration of this compound.

    • Fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled competitor for the target protein.

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the competitor compound, typically in an organic solvent like DMSO or ethanol.

    • Prepare a working solution of the target protein in the assay buffer.

    • Prepare the assay buffer.

  • Assay Procedure:

    • To the wells of a microplate, add a fixed concentration of the target protein and a fixed concentration of this compound (typically at or below its Kd).

    • Add increasing concentrations of the competitor compound to the wells. Include controls with no competitor (for maximum this compound binding) and no protein (for background).

    • Incubate the plate at room temperature for a specified time, protected from light.

    • Measure the fluorescence intensity.

  • Data Analysis:

    • Subtract the background fluorescence.

    • Plot the percentage of this compound binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of this compound binding).

    • Calculate the inhibitor constant (Ki) from the IC50 using the Cheng-Prusoff equation.

Visualizations

experimental_workflow_direct_binding cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DAUDA_stock This compound Stock Add_this compound Add Increasing [this compound] DAUDA_stock->Add_this compound Protein_stock Protein Stock Add_Protein Add Fixed [Protein] Protein_stock->Add_Protein Buffer Assay Buffer Buffer->Add_Protein Buffer->Add_this compound Incubate Incubate Add_this compound->Incubate Measure Measure Fluorescence Incubate->Measure Subtract_BG Subtract Background Measure->Subtract_BG Plot_Data Plot Binding Curve Subtract_BG->Plot_Data Fit_Curve Fit to Equation Plot_Data->Fit_Curve Determine_Kd Determine Kd Fit_Curve->Determine_Kd

Caption: Workflow for a direct this compound binding assay.

experimental_workflow_competitive_binding cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DAUDA_stock This compound Stock Add_Protein_this compound Add Fixed [Protein] & [this compound] DAUDA_stock->Add_Protein_this compound Protein_stock Protein Stock Protein_stock->Add_Protein_this compound Competitor_stock Competitor Stock Add_Competitor Add Increasing [Competitor] Competitor_stock->Add_Competitor Buffer Assay Buffer Buffer->Add_Protein_this compound Buffer->Add_Competitor Incubate Incubate Add_Competitor->Incubate Measure Measure Fluorescence Incubate->Measure Subtract_BG Subtract Background Measure->Subtract_BG Plot_Data Plot Competition Curve Subtract_BG->Plot_Data Fit_Curve Fit to Equation Plot_Data->Fit_Curve Determine_IC50 Determine IC50 Fit_Curve->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Workflow for a competitive this compound binding assay.

troubleshooting_logic Start Problem Encountered Weak_Signal Start->Weak_Signal Weak Signal High_Background Start->High_Background High Background Poor_Reproducibility Start->Poor_Reproducibility Poor Reproducibility Check_Wavelengths Check Wavelengths Check_Concentration Check this compound/Protein Conc. Check_Reagents Check Reagent Stability Titrate_this compound Titrate this compound Use_Blocking Use Blocking Agents Run_Controls Run Proper Controls Check_Pipetting Verify Pipetting Standardize_Protocol Standardize Protocol Aliquot_Stocks Aliquot Stocks

Caption: Troubleshooting logic for this compound binding assays.

References

Signal-to-noise ratio improvement for DAUDA measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their DAUDA (11-(Dansylamino) undecanoic acid) measurements and improve the signal-to-noise ratio (SNR) in their experiments.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound fluorescence assays.

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from this compound binding, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

CauseSolution
Intrinsic fluorescence of buffer components or contaminants Prepare fresh buffers using high-purity reagents. Test the fluorescence of the buffer alone to ensure it is not contributing significantly to the background.
Non-specific binding of this compound to surfaces or other molecules Incorporate a small amount of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in the assay buffer to reduce non-specific binding.[1] Ensure all labware is thoroughly cleaned.
Sample autofluorescence If working with complex samples (e.g., cell lysates, serum), measure the fluorescence of the sample without this compound to determine the level of autofluorescence. If significant, consider using a different buffer or a purification step for the protein of interest.
Light leaks in the fluorometer Ensure the sample chamber is completely sealed and no external light is entering the detector.
High this compound concentration Titrate the this compound concentration to find the optimal balance between a strong signal and low background. Excess unbound this compound will contribute to the background.
Issue 2: Low or No Fluorescence Signal

A weak or absent signal can prevent accurate measurement of this compound binding.

Possible Causes and Solutions:

CauseSolution
Incorrect excitation or emission wavelengths For this compound, typical excitation is around 345 nm. The emission maximum is environmentally sensitive and shifts from ~543 nm in aqueous solution to shorter wavelengths (e.g., ~490-530 nm) upon binding to a protein.[2][3] Verify the settings on your fluorometer.
This compound degradation This compound is light-sensitive. Store the stock solution protected from light at -20°C or -80°C. Prepare working solutions fresh for each experiment.
Protein concentration is too low or protein is inactive Verify the concentration and activity of your protein stock. Run a positive control with a known binding partner if available.
Insufficient incubation time Ensure that the binding reaction has reached equilibrium. While some protocols suggest short incubation times (e.g., 3 minutes), this may need to be optimized for your specific system.
Photobleaching Minimize the exposure of the sample to the excitation light.[3] Use the lowest necessary excitation intensity and exposure time. If possible, use an anti-fade reagent in the buffer.[4]
Quenching of fluorescence Certain molecules in your sample or buffer could be quenching the fluorescence of this compound. Identify and remove any potential quenchers.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal excitation wavelength for this compound is typically around 345 nm.[2] The emission is environment-dependent. In an aqueous buffer, the emission maximum is approximately 543 nm. Upon binding to a hydrophobic pocket in a protein, such as human serum albumin (HSA), the emission maximum undergoes a blue shift to a shorter wavelength (e.g., in the range of 490 nm to 530 nm), and the fluorescence intensity increases.[3] It is recommended to perform an emission scan to determine the precise maximum for your specific experimental conditions.

Q2: How can I prepare my this compound stock solution?

A2: this compound is typically dissolved in an organic solvent such as ethanol or DMSO to create a concentrated stock solution. This stock solution should be stored protected from light at -20°C or -80°C. For experiments, the stock solution is then diluted into the aqueous assay buffer. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can affect protein structure and binding.

Q3: What concentration of protein and this compound should I use?

A3: The optimal concentrations of protein and this compound will depend on the binding affinity (Kd) of their interaction. As a starting point for a binding assay with a protein like HSA, you can use a protein concentration in the low micromolar range (e.g., 1-5 µM) and titrate this compound over a concentration range that brackets the expected Kd. For displacement assays, the concentration of this compound should ideally be at or below its Kd for the protein to ensure sensitive detection of competitor binding.

Q4: How long should I incubate the protein and this compound before measurement?

A4: The incubation time should be sufficient for the binding reaction to reach equilibrium. This can vary depending on the specific protein and experimental conditions. While some published protocols use short incubation times of a few minutes, it is advisable to perform a time-course experiment to determine the optimal incubation time for your system.[5]

Q5: My signal-to-noise ratio is still low after basic troubleshooting. What else can I do?

A5: Consider the following advanced optimization steps:

  • Buffer Optimization: Systematically vary the pH and ionic strength of your buffer to find conditions that maximize the specific binding signal and minimize background.

  • Detergent Screening: If you are using a detergent to prevent non-specific binding, screen different types and concentrations of non-ionic detergents.

  • Instrument Settings: Optimize the gain and integration time on your fluorometer. Increasing the integration time can improve the signal, but also the noise, so a balance needs to be found.

Data Presentation: Optimizing Signal-to-Noise Ratio

The following table provides illustrative examples of how different experimental parameters can be optimized to improve the signal-to-noise ratio (SNR) in a this compound binding assay. The values presented are hypothetical and intended to demonstrate the principles of optimization. Actual results will vary depending on the specific experimental system.

ParameterCondition 1Signal (RFU)Background (RFU)Noise (SD of Bkg)SNR ((Signal-Bkg)/Noise)Condition 2Signal (RFU)Background (RFU)Noise (SD of Bkg)SNR ((Signal-Bkg)/Noise)
This compound Concentration 0.5 µM150020020655 µM500010005080
Buffer pH 6.5250040030707.4400030025148
Incubation Time 5 min20002502279.530 min350028024134.2
Detergent (Tween-20) 0%30008006036.70.05%280030020125

Experimental Protocols

Detailed Methodology: this compound Binding Assay

This protocol describes a general procedure for measuring the binding of this compound to a protein of interest, such as human serum albumin (HSA).

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in 100% ethanol. Store in the dark at -20°C.

    • Prepare a stock solution of the protein of interest (e.g., 100 µM HSA) in an appropriate assay buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

    • Prepare the assay buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20).

  • Assay Procedure:

    • In a microplate well or cuvette, add the desired final concentration of the protein (e.g., 2 µM HSA) in the assay buffer.

    • Add the desired final concentration of this compound (e.g., 2 µM) to the well containing the protein.

    • Prepare a blank sample containing only the assay buffer and the same concentration of this compound.

    • Incubate the samples at room temperature for a predetermined optimal time (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 345 nm and the emission wavelength to the predetermined optimum (e.g., 495 nm).

    • Measure the fluorescence intensity of the blank and the sample.

  • Data Analysis:

    • Subtract the fluorescence of the blank from the sample to obtain the net fluorescence signal due to this compound binding.

Mandatory Visualizations

troubleshooting_workflow start Start: Low Signal-to-Noise Ratio high_background High Background? start->high_background low_signal Low Signal? high_background->low_signal No check_buffer Check Buffer & Reagents for Contamination high_background->check_buffer Yes check_wavelengths Verify Excitation/Emission Wavelengths low_signal->check_wavelengths Yes end_bad Further Investigation Needed low_signal->end_bad No optimize_detergent Optimize Detergent Concentration check_buffer->optimize_detergent titrate_dauda_down Titrate this compound Concentration Down optimize_detergent->titrate_dauda_down check_autofluorescence Check Sample Autofluorescence titrate_dauda_down->check_autofluorescence end_good Problem Resolved: High SNR check_autofluorescence->end_good check_reagents Check this compound/Protein Integrity & Concentration check_wavelengths->check_reagents optimize_incubation Optimize Incubation Time check_reagents->optimize_incubation check_photobleaching Minimize Photobleaching optimize_incubation->check_photobleaching check_photobleaching->end_good

Caption: Troubleshooting workflow for improving the signal-to-noise ratio in this compound measurements.

dauda_binding_pathway cluster_solution In Solution cluster_binding Binding Event cluster_displacement Displacement Assay This compound Free this compound Protein Protein (e.g., HSA) Complex This compound-Protein Complex This compound->Complex Binds Protein->Complex Competitor_Complex Competitor-Protein Complex Competitor Competitor Ligand Displaced_this compound Displaced This compound Complex->Displaced_this compound Displaced by Competitor->Competitor_Complex

Caption: Signaling pathway of this compound binding and displacement in a competitive fluorescence assay.

References

Technical Support Center: DAUDA Fluorescence Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DAUDA (11-(dansylamino)undecanoic acid) fluorescence experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent fatty acid analogue. Its fluorescence is highly sensitive to the polarity of its environment. In a nonpolar environment, such as when bound to the hydrophobic pocket of a fatty acid-binding protein (FABP), its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift (moves to a shorter wavelength). This property makes it an excellent probe for studying the binding of fatty acids and other ligands to proteins, particularly serum albumins and FABPs.

Q2: What are the typical excitation and emission wavelengths for this compound?

When bound to a protein like human serum albumin (HSA), this compound is typically excited at around 345 nm, with a fluorescence emission maximum observed around 480-500 nm.[1] In an aqueous (polar) environment, the emission maximum is shifted to a longer wavelength, approximately 543 nm, with a much lower fluorescence intensity.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. It is crucial to store the stock solution protected from light at -20°C or -80°C to prevent photobleaching and degradation. For working solutions, the stock can be diluted into the appropriate aqueous buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid affecting protein structure or binding interactions.

Q4: My this compound fluorescence signal is weak or absent. What could be the issue?

Several factors can lead to a weak or absent fluorescence signal. Please refer to the troubleshooting section on "Weak or No Fluorescence Signal" for a detailed guide.

Q5: I am observing high background fluorescence. How can I reduce it?

High background fluorescence can originate from various sources. Consult the "High Background Fluorescence" section in our troubleshooting guide for potential causes and solutions.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during this compound fluorescence experiments.

Weak or No Fluorescence Signal
Potential Cause Troubleshooting Steps
Incorrect Wavelength Settings Verify that the excitation and emission wavelengths on the fluorometer are set correctly for this compound (Excitation ~345 nm, Emission ~480-550 nm).
Low this compound Concentration Ensure the final concentration of this compound in your assay is appropriate. Titrate the this compound concentration to find the optimal signal-to-noise ratio.
This compound Degradation This compound is light-sensitive. Prepare fresh working solutions from a properly stored stock solution. Avoid prolonged exposure of solutions to light.
pH of the Buffer The fluorescence of the dansyl group is pH-sensitive. At acidic pH (below ~4), the dimethylamino group can be protonated, leading to fluorescence quenching. Ensure your buffer pH is within the optimal range for your experiment (typically pH 7.0-8.0).
Instrument Malfunction Check the functionality of the fluorometer, including the lamp and detector, using a standard fluorescent compound.
Protein Inactivity If studying protein binding, ensure the protein is correctly folded and active. Improper storage or handling can lead to denaturation.
High Background Fluorescence
Potential Cause Troubleshooting Steps
Contaminated Buffer or Cuvette Use high-purity water and reagents to prepare buffers. Thoroughly clean cuvettes before use.
Autofluorescence of Sample Components Check for intrinsic fluorescence from your buffer components, protein, or other molecules in the assay. Run a blank sample containing everything except this compound.
Light Scattering High concentrations of protein or other macromolecules can cause light scattering, which may be detected as background fluorescence. Filter your solutions if necessary.
This compound Aggregation At high concentrations, this compound may form aggregates, leading to altered fluorescence properties. Ensure this compound is fully dissolved and within its optimal concentration range.
Inconsistent or Unstable Fluorescence Readings
Potential Cause Troubleshooting Steps
Temperature Fluctuations Fluorescence is temperature-sensitive. Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment. Increasing temperature generally leads to a decrease in fluorescence intensity (quenching).
Photobleaching Continuous exposure to the excitation light can cause photobleaching of this compound. Minimize exposure time and use the lowest necessary excitation intensity.
Incomplete Mixing Ensure all components are thoroughly mixed before taking a reading.
Precipitation Visually inspect the sample for any signs of precipitation, which can affect fluorescence readings.

III. Effect of pH and Temperature on this compound Fluorescence

The fluorescence of this compound is intrinsically sensitive to its environment, including pH and temperature. Understanding these effects is crucial for accurate data interpretation and troubleshooting.

Effect of pH

The dansyl fluorophore of this compound contains a dimethylamino group that can be protonated at acidic pH. This protonation leads to a significant decrease in fluorescence quantum yield, a phenomenon known as fluorescence quenching. At very high pH values (typically above 11), the sulfonamide group may be deprotonated, which can cause a blue shift in the emission spectrum. For most biological applications, maintaining a stable pH between 7.0 and 8.0 is recommended.

Table 1: Expected Qualitative Effect of pH on this compound Fluorescence

pH RangeExpected Effect on Fluorescence IntensityExpected Effect on Emission Maximum
< 4Significant Quenching (Decrease)Minimal Shift
4 - 10Relatively StableRelatively Stable
> 11May Decrease SlightlyPotential Blue Shift
Effect of Temperature

An increase in temperature generally leads to a decrease in fluorescence intensity. This is due to an increased rate of non-radiative decay processes, such as collisional quenching. It is therefore critical to maintain a constant and controlled temperature during fluorescence measurements to ensure data consistency and comparability across different experiments.

Table 2: Expected Qualitative Effect of Temperature on this compound Fluorescence

Temperature ChangeExpected Effect on Fluorescence Intensity
IncreaseDecrease (Quenching)
DecreaseIncrease

IV. Experimental Protocols

Protocol: Competitive Fatty Acid Binding Assay using this compound

This protocol describes a general procedure for a competitive binding assay to determine the affinity of a test compound for a fatty acid-binding protein (FABP) by measuring the displacement of this compound.

Materials:

  • Purified fatty acid-binding protein (FABP)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • Test compound (ligand) stock solution

  • Fluorometer with temperature control

  • Quartz cuvette

Procedure:

  • Prepare a solution of FABP and this compound:

    • Dilute the FABP stock solution in the assay buffer to a final concentration that gives a significant fluorescence signal when this compound is bound (e.g., 1-5 µM).

    • Add this compound from the stock solution to a final concentration that is typically sub-stoichiometric to the protein concentration (e.g., 0.5-1 µM) to ensure most of the this compound is bound.

    • Incubate the mixture at the desired temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

  • Set up the fluorometer:

    • Set the excitation wavelength to 345 nm.

    • Set the emission wavelength scan range from 450 nm to 600 nm.

    • Set the temperature of the cuvette holder to the desired experimental temperature.

  • Measure the baseline fluorescence:

    • Transfer the FABP-DAUDA solution to the cuvette.

    • Record the fluorescence emission spectrum. This represents the maximum fluorescence signal (F_max).

  • Perform the competitive binding titration:

    • Add small aliquots of the test compound stock solution to the cuvette containing the FABP-DAUDA complex.

    • After each addition, mix thoroughly and allow the system to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

    • Continue this process until the fluorescence signal no longer changes, indicating saturation.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each concentration of the test compound.

    • Plot the fluorescence intensity as a function of the logarithm of the test compound concentration.

    • Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 (the concentration of the test compound that displaces 50% of the bound this compound).

    • The binding affinity (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation, provided the binding affinity of this compound to the protein is known.

V. Visualizations

Experimental Workflow for this compound Competitive Binding Assay

The following diagram illustrates the workflow for a typical competitive binding experiment using this compound to screen for ligands that bind to a fatty acid-binding protein (FABP).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer mix Mix FABP and this compound prep_buffer->mix prep_protein Prepare FABP Solution prep_protein->mix prep_this compound Prepare this compound Working Solution prep_this compound->mix prep_ligand Prepare Ligand Stock titrate Titrate with Ligand prep_ligand->titrate incubate Incubate to Equilibrate mix->incubate measure_fmax Measure Baseline Fluorescence (Fmax) incubate->measure_fmax measure_fmax->titrate measure_f Measure Fluorescence at each Ligand Conc. titrate->measure_f Repeat for each concentration plot Plot Fluorescence vs. [Ligand] measure_f->plot fit Fit Data to Binding Model plot->fit calculate Calculate IC50 and Ki fit->calculate

Workflow for a this compound competitive binding assay.

Signaling Logic: this compound Fluorescence as an Indicator of Protein Binding

This diagram illustrates the principle behind using this compound's fluorescence to detect ligand binding.

G cluster_states This compound States cluster_properties Fluorescence Properties cluster_event Experimental Event free_this compound Free this compound (in aqueous buffer) low_f Low Fluorescence (Quenched) free_this compound->low_f exhibits bound_this compound This compound-FABP Complex bound_this compound->free_this compound displaced by ligand high_f High Fluorescence (Enhanced) bound_this compound->high_f exhibits add_ligand Add Competing Ligand add_ligand->free_this compound add_ligand->bound_this compound

Principle of this compound displacement assay.

References

Navigating DAUDA Precipitation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for DAUDA (12-((7-diethylamino-2-oxo-2H-chromen-3-yl)carbonyl)amino)dodecanoic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this fluorescent fatty acid analog, with a primary focus on preventing and resolving precipitation issues.

Troubleshooting Guide: Solving this compound Precipitation

Precipitation of this compound during experiments can lead to inaccurate and unreliable results. This guide provides a systematic approach to identify and resolve these issues.

Question: My this compound solution is cloudy or has visible precipitate. What should I do?

Answer:

Immediate action is required to salvage your experiment. Here’s a step-by-step troubleshooting workflow:

DAUDA_Precipitation_Troubleshooting cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Problem Identification cluster_3 Solutions cluster_4 Outcome start Precipitation Observed gentle_mixing Gentle vortexing or inversion start->gentle_mixing Attempt to redissolve sonication Brief sonication (in a water bath) gentle_mixing->sonication warming Gentle warming (to 37°C) sonication->warming check_concentration Verify this compound Concentration warming->check_concentration If not redissolved dilute Dilute the stock or working solution check_concentration->dilute If too high not_resolved Precipitate Persists check_solvent Assess Solvent/Buffer Compatibility change_solvent Prepare fresh in a different solvent/buffer check_solvent->change_solvent If incompatible check_temp Review Storage and Experimental Temperature optimize_temp Adjust temperature check_temp->optimize_temp If incorrect check_ph Measure pH of the Solution adjust_ph Adjust pH of the buffer check_ph->adjust_ph If out of range resolved Precipitate Dissolves dilute->resolved add_co_solvent Incorporate a co-solvent (e.g., DMSO, Ethanol) change_solvent->add_co_solvent change_solvent->resolved optimize_temp->resolved adjust_ph->resolved add_co_solvent->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Preparation and Storage

Q1: How should I prepare my this compound stock solution to avoid precipitation?

A1: Proper preparation of your stock solution is critical. It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol at a concentration of 1-10 mM. Ensure the this compound is completely dissolved before making further dilutions into aqueous buffers.

Q2: What is the recommended storage condition for this compound stock solutions?

A2: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can contribute to precipitation. When thawing an aliquot for use, allow it to come to room temperature slowly and vortex gently before use.

Solubility and Concentration

Q3: What is the solubility of this compound in common biological buffers?

A3: The solubility of this compound in aqueous buffers is significantly lower than in organic solvents. While specific solubility can vary depending on the exact buffer composition, pH, and temperature, it is generally recommended to keep the final concentration of this compound in aqueous solutions below its critical micelle concentration (CMC) to prevent aggregation and precipitation.

Solvent/BufferRecommended Maximum Concentration
DMSO≥ 10 mM
Ethanol≥ 10 mM
Phosphate Buffered Saline (PBS), pH 7.4< 100 µM (empirical)
Tris-HCl, pH 7.4< 100 µM (empirical)
HEPES, pH 7.4< 100 µM (empirical)

Note: The aqueous buffer concentrations are empirical starting points. The actual solubility may be higher or lower depending on the specific experimental conditions. It is crucial to perform a solubility test for your specific buffer system.

Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A4: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules, like this compound, begin to self-assemble into micelles. Above the CMC, the risk of aggregation and precipitation increases significantly. While the exact CMC of this compound is not widely published and can be influenced by factors like buffer composition and temperature, for long-chain fatty acids, the CMC is typically in the micromolar range. To minimize precipitation risk, it is advisable to work with this compound concentrations well below an estimated CMC of 50-100 µM in aqueous solutions.

Experimental Conditions

Q5: Can the pH of my buffer affect this compound solubility?

A5: Yes, pH can influence the solubility of this compound. The carboxylic acid group of this compound has a pKa value that, if the buffer pH is close to or below it, can lead to protonation and a decrease in aqueous solubility. Maintaining a physiological pH (around 7.4) is generally recommended for most biological assays.

Q6: Does temperature play a role in this compound precipitation?

A6: Temperature can affect solubility. While gentle warming can sometimes help to redissolve precipitated this compound, sudden temperature changes, such as transferring a cold stock solution directly into a warm buffer, can induce precipitation. It is best to allow all solutions to equilibrate to the experimental temperature before mixing.

Experimental Protocols

Key Experiment: this compound-Based Fluorescence Displacement Assay for Fatty Acid Binding Proteins (FABPs)

This protocol is designed to measure the binding affinity of a compound for a Fatty Acid Binding Protein (FABP) by observing the displacement of this compound.

Methodology:

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.

    • FABP Stock Solution: Prepare a stock solution of your purified FABP of known concentration in an appropriate buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

    • Test Compound Stock Solution: Prepare a stock solution of your test compound in DMSO.

  • Experimental Workflow:

    DAUDA_Displacement_Assay cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis prepare_reagents Prepare Stock Solutions: - this compound (1 mM in DMSO) - FABP - Test Compound prepare_working Prepare Working Solutions: - this compound in Assay Buffer - FABP in Assay Buffer prepare_reagents->prepare_working add_fabp_this compound Add FABP and this compound to microplate wells prepare_working->add_fabp_this compound incubate1 Incubate to allow binding (e.g., 15 min at RT) add_fabp_this compound->incubate1 add_compound Add serial dilutions of test compound incubate1->add_compound incubate2 Incubate to reach equilibrium (e.g., 30 min at RT) add_compound->incubate2 read_fluorescence Read fluorescence (Ex: ~345 nm, Em: ~500-550 nm) incubate2->read_fluorescence plot_data Plot Fluorescence vs. [Compound] read_fluorescence->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

    Caption: Workflow for a this compound fluorescence displacement assay.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the FABP working solution to the experimental wells to a final concentration of 1-5 µM.

    • Add the this compound working solution to all wells to a final concentration of 1-2 µM.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Add serial dilutions of your test compound to the experimental wells. Add DMSO vehicle to control wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at approximately 345 nm and emission detection between 500-550 nm.

  • Data Analysis:

    • The fluorescence of this compound is enhanced upon binding to FABP. A competing compound will displace this compound, leading to a decrease in fluorescence.

    • Plot the fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the bound this compound.

Signaling Pathways

This compound as a Probe for FABP-Mediated Signaling

This compound is primarily a tool to study the binding of ligands to Fatty Acid Binding Proteins (FABPs). FABPs are intracellular lipid-binding proteins that are involved in the transport and metabolism of fatty acids. By modulating the availability of fatty acids and other lipid ligands, FABPs can influence several signaling pathways.

FABP_Signaling_Pathway cluster_0 Ligand Binding cluster_1 Cellular Processes cluster_2 Downstream Effects FA Fatty Acids / Lipids FABP FABP FA->FABP Binds to Metabolism Lipid Metabolism (β-oxidation, storage) FABP->Metabolism Facilitates Signaling Signal Transduction FABP->Signaling Modulates This compound This compound (Probe) This compound->FABP Competes with FA for binding PPARs PPAR Activation Signaling->PPARs Gene_Expression Gene Expression Changes PPARs->Gene_Expression Gene_Expression->Metabolism Inflammation Inflammatory Response Gene_Expression->Inflammation

Technical Support Center: Handling Spectral Overlap with DAUDA Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using the fluorescent probe 11-(Dansylamino)undecanoic acid (DAUDA) in your experiments, with a focus on managing spectral overlap.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its spectral properties?

This compound (11-(Dansylamino)undecanoic acid) is an environment-sensitive fluorescent fatty acid analogue.[1] Its fluorescence emission spectrum and intensity change upon binding to proteins, making it a valuable tool for studying fatty acid-binding proteins and other lipid-protein interactions.[1]

  • Excitation: this compound is typically excited by ultraviolet (UV) light, with an excitation maximum around 345 nm.[2][3]

  • Emission: In an aqueous buffer, this compound has an emission maximum at approximately 543 nm.[2][3] When bound to a protein, its emission maximum shifts to a shorter wavelength (a "blueshift"), typically in the range of 500-531 nm, and its fluorescence intensity increases significantly.[3]

2. What is spectral overlap and why is it a concern with this compound?

Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection channel of another.[4] This can lead to false-positive signals and inaccurate quantification in multicolor fluorescence experiments.

This compound's broad emission spectrum, particularly when unbound, can overlap with the emission of other commonly used fluorophores, especially those in the green to yellow-orange range. Additionally, its UV excitation can inadvertently excite other dyes that have a secondary excitation peak in the UV range.

3. Which common fluorophores are likely to have spectral overlap with this compound?

Several commonly used fluorophores have emission spectra that can overlap with this compound's emission, which is primarily in the green-yellow region of the spectrum. When selecting additional fluorophores for your experiment, it is crucial to consider their spectral properties to minimize overlap with this compound.

Here are some examples of fluorophores that may exhibit spectral overlap with this compound:

  • Green Fluorescent Protein (GFP) and its variants: Many GFP variants have emission peaks in the 500-540 nm range.

  • Fluorescein (FITC) and its derivatives: FITC has a broad emission spectrum with a peak around 520 nm.

  • Alexa Fluor 488: A very common green fluorophore with an emission maximum at approximately 519 nm.

  • Rhodamine derivatives: Some rhodamine-based dyes have emission spectra that can extend into this compound's detection range.

It is always recommended to use an online spectra viewer to visualize the excitation and emission spectra of all fluorophores in your panel to predict potential overlap.

4. What are the main techniques to correct for spectral overlap?

The two primary methods for correcting spectral overlap are:

  • Fluorescence Compensation: A mathematical correction used primarily in flow cytometry to subtract the spectral spillover of one fluorophore from the signal detected in another fluorophore's channel.[4][5] This process requires single-color controls to determine the amount of spillover.[4]

  • Spectral Unmixing: A computational technique used in fluorescence microscopy that separates the emission spectra of multiple fluorophores at each pixel of an image.[6] This method requires acquiring a series of images at different emission wavelengths (a lambda stack) and knowing the emission spectrum of each individual fluorophore (reference spectra).[6]

Troubleshooting Guides

Issue 1: Unexpected positive signal in a channel other than this compound's.
Possible Cause Troubleshooting Steps
Spectral overlap from this compound into another channel. 1. Verify Controls: Ensure you have run single-color controls for each fluorophore, including this compound. 2. Apply Compensation/Unmixing: If you have not already, apply the appropriate correction method (compensation for flow cytometry, spectral unmixing for microscopy). 3. Adjust Gating/Analysis: In flow cytometry, carefully set your gates based on your single-color controls. For microscopy, ensure your reference spectra for unmixing are accurate.
Crosstalk from another fluorophore into the this compound channel. 1. Check Spectra: Use a spectra viewer to confirm the emission of your other fluorophores does not significantly overlap with your this compound detection settings. 2. Optimize Filter Sets: If possible, use narrower bandpass filters to reduce the amount of bleed-through. 3. Sequential Acquisition: In confocal microscopy, acquire the signal from each fluorophore sequentially using different excitation lasers to minimize crosstalk.
Autofluorescence. 1. Run an Unstained Control: Image or run an unstained sample through the cytometer using the same settings as your stained samples to assess the level of autofluorescence. 2. Use a Separate Channel for Autofluorescence: If autofluorescence is significant, you can treat it as a separate "fluorophore" and use spectral unmixing to subtract its contribution.
Issue 2: this compound signal appears weak or is not visible.
Possible Cause Troubleshooting Steps
Incorrect filter set or instrument settings. 1. Verify Excitation and Emission Filters: Ensure your microscope or flow cytometer is equipped with the correct filters for this compound (Excitation: ~345 nm, Emission: ~500-550 nm). 2. Check Laser/Light Source: Confirm that the UV laser or lamp is on and aligned correctly. 3. Optimize Detector Settings: Increase the gain or exposure time for the this compound channel.
This compound is not binding to its target. 1. Confirm Protein Presence: Ensure that the protein of interest is being expressed and is present in your sample. 2. Check Buffer Conditions: this compound binding can be sensitive to pH and other buffer components. Ensure your experimental buffer is compatible with this compound binding.
Photobleaching. 1. Minimize Light Exposure: Reduce the intensity and duration of excitation light exposure. 2. Use an Antifade Reagent: If compatible with your sample, use an antifade mounting medium for microscopy.

Quantitative Data

The following tables summarize the key photophysical properties of this compound and some common fluorophores that may be used in conjunction with it. Please note that the quantum yield and molar extinction coefficient for this compound can vary depending on its environment (e.g., solvent, protein-bound state).

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex) ~345 nm[2][3]
Emission Maximum (λem) ~543 nm (unbound in buffer), ~500-531 nm (protein-bound)[2][3]
Molar Extinction Coefficient (ε) Not readily available
Quantum Yield (Φ) Not readily available

Table 2: Spectral Properties of Potentially Overlapping Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
GFP (EGFP) 48850756,0000.60
FITC 49452075,0000.92
Alexa Fluor 488 49551971,0000.92
Rhodamine B 555580106,0000.31

Note: Molar extinction coefficient and quantum yield values are approximate and can vary with environmental conditions.

Experimental Protocols

Protocol 1: Fluorescence Compensation in Flow Cytometry

This protocol outlines the general steps for performing fluorescence compensation when using this compound in a multicolor flow cytometry experiment.

Compensation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Unstained Unstained Cells Run_unstained Run Unstained Control (Set Voltages) Unstained->Run_unstained DAUDA_single Cells + this compound only Run_this compound Run this compound Single-Stain DAUDA_single->Run_this compound FluorX_single Cells + Fluorophore X only Run_FluorX Run Fluorophore X Single-Stain FluorX_single->Run_FluorX FluorY_single Cells + Fluorophore Y only Run_FluorY Run Fluorophore Y Single-Stain FluorY_single->Run_FluorY Multi_stain Cells + All Fluorophores Run_multi Run Multicolor Sample Multi_stain->Run_multi Calc_comp Calculate Compensation Matrix Run_unstained->Calc_comp Run_this compound->Calc_comp Run_FluorX->Calc_comp Run_FluorY->Calc_comp Apply_comp Apply Compensation to Multicolor Sample Run_multi->Apply_comp Calc_comp->Apply_comp Analyze Analyze Compensated Data Apply_comp->Analyze

References

Technical Support Center: Calibration of 11-(dansylamino)undecanoic acid (DAUDA) Fluorescence Signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent probe 11-(dansylamino)undecanoic acid (DAUDA).

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for this compound?

The spectral properties of this compound are influenced by its environment. However, a common starting point for excitation is around 345 nm, with the emission maximum observed around 543 nm when bound to proteins like human serum albumin[1]. The emission is sensitive to the polarity of the solvent, with a blue shift (to shorter wavelengths) often observed in less polar environments. For instance, when bound to the primary site of human serum albumin (HSA), the emission maximum is around 480 nm, while for bovine serum albumin (BSA) it is about 495 nm[2].

Q2: How should I prepare and store a stock solution of this compound?

This compound is typically dissolved in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C, protected from light to prevent photobleaching. For experimental use, the stock solution is then diluted to the desired concentration in the appropriate buffer or medium.

Q3: What is the "inner filter effect" and how can it affect my this compound calibration?

The inner filter effect is a phenomenon that causes a non-linear relationship between fluorescence intensity and concentration at higher concentrations. It occurs when the excitation light is absorbed by the sample before it can excite all the fluorophores (primary inner filter effect) or when the emitted fluorescence is re-absorbed by other molecules in the solution (secondary inner filter effect). To avoid this, it is recommended to work with samples that have an absorbance below 0.1 at the excitation wavelength.[3][4][5][6]

Q4: My this compound fluorescence signal is unstable or decreases over time. What could be the cause?

Signal instability or a decrease in fluorescence intensity over time is often due to photobleaching. Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[7][8][9] To minimize photobleaching, reduce the exposure time and intensity of the excitation light, use fresh solutions, and consider using an anti-fade reagent if compatible with your experimental setup.

Troubleshooting Guides

This section provides solutions to common problems encountered during the calibration of the this compound fluorescence signal.

Problem 1: Non-linear calibration curve

A non-linear calibration curve, especially at higher concentrations, is a frequent issue.

Possible Cause Suggested Solution
Inner Filter Effect Dilute your samples to ensure the absorbance at the excitation wavelength is below 0.1.[3][4][5][6] Consider using a shorter path length cuvette. Mathematical correction methods can also be applied.[3][4][6]
This compound Aggregation At high concentrations, this compound molecules can aggregate, leading to fluorescence quenching.[10] Ensure you are working within the linear range of the probe and that it is fully dissolved.
Detector Saturation The fluorescence signal may be too high for the detector, leading to a plateau in the calibration curve. Reduce the concentration of your standards, decrease the excitation intensity, or adjust the detector gain.
Problem 2: High background fluorescence

High background fluorescence can mask the signal from this compound, leading to a poor signal-to-noise ratio.

Possible Cause Suggested Solution
Contaminated Solvents or Buffers Use high-purity, spectroscopy-grade solvents and freshly prepared buffers. Check for fluorescent impurities in all reagents.
Dirty Cuvettes or Plates Thoroughly clean all cuvettes or use new, non-fluorescent microplates. Ensure there are no fingerprints or residues on the optical surfaces.
Autofluorescence from Biological Samples If working with biological samples, measure the fluorescence of a blank sample (without this compound) to determine the level of autofluorescence and subtract it from your measurements.
Problem 3: Low or no fluorescence signal

Experiencing a weak or absent signal can be frustrating.

Possible Cause Suggested Solution
Incorrect Wavelength Settings Verify that the excitation and emission wavelengths on the spectrofluorometer are set correctly for this compound (e.g., excitation ~345 nm, emission ~480-550 nm, depending on the environment).[1][2]
Probe Degradation This compound may have degraded due to improper storage or prolonged exposure to light. Prepare a fresh dilution from your stock solution.
Quenching Components in your buffer or sample may be quenching the fluorescence of this compound. Test the fluorescence of this compound in a simple buffer to see if the signal is restored.
Instrument Malfunction Check the instrument's light source and detector to ensure they are functioning correctly. Run a standard with a known fluorescence to confirm instrument performance.

Experimental Protocols

Protocol: Generating a this compound Fluorescence Calibration Curve

This protocol outlines the steps to create a standard calibration curve for this compound.

Materials:

  • 11-(dansylamino)undecanoic acid (this compound)

  • High-purity ethanol or DMSO for stock solution

  • Appropriate experimental buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes or non-fluorescent microplates

Procedure:

  • Prepare a this compound Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve it in a precise volume of ethanol or DMSO to create a concentrated stock solution (e.g., 1 mM).

    • Store the stock solution at -20°C, protected from light.

  • Prepare a Series of Standard Solutions:

    • Perform a serial dilution of the this compound stock solution into the experimental buffer to create a range of standard concentrations.

    • The final concentrations should span the expected experimental range and remain within the linear response range of the instrument. A typical starting range might be from 0 to 10 µM.

  • Set up the Spectrofluorometer:

    • Turn on the instrument and allow the lamp to warm up.

    • Set the excitation wavelength to 345 nm and the emission wavelength to the expected maximum for your experimental conditions (e.g., 543 nm for protein-bound this compound).[1]

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Measure the Fluorescence of the Standards:

    • Start with the blank sample (buffer only) to zero the instrument.

    • Measure the fluorescence intensity of each standard solution, starting from the lowest concentration.

    • Rinse the cuvette thoroughly with the next standard solution before each measurement. If using a microplate reader, ensure there are no air bubbles in the wells.

  • Construct the Calibration Curve:

    • Plot the fluorescence intensity (y-axis) against the corresponding this compound concentration (x-axis).

    • Perform a linear regression analysis on the data points that fall within the linear range.

    • The equation of the line (y = mx + c) and the correlation coefficient (R²) will be used to determine the concentration of unknown samples. An R² value close to 1.0 indicates a good linear fit.

Data Presentation

Table 1: Spectral Properties of this compound and Dansyl Fluorophores
PropertyValueNotes
Excitation Maximum ~345 nmCan vary slightly with solvent.[1]
Emission Maximum ~480 - 550 nmHighly dependent on the polarity of the environment. Blue-shifted in non-polar environments.[2]
Quantum Yield 0.07 (in water) - 0.66 (in dioxane)For Dansyl glycine, as an example of a dansyl fluorophore. The quantum yield of this compound is also expected to be highly solvent-dependent.
Table 2: Troubleshooting Summary
IssuePotential CauseKey Recommendation
Non-linear CalibrationInner Filter Effect, AggregationDilute samples, check absorbance < 0.1.
High BackgroundContamination, AutofluorescenceUse high-purity reagents, measure and subtract blank.
Low/No SignalIncorrect settings, Probe degradationVerify wavelengths, use fresh probe solution.
Signal InstabilityPhotobleachingMinimize light exposure.

Mandatory Visualizations

ExperimentalWorkflow This compound Fluorescence Calibration Workflow prep_stock Prepare this compound Stock Solution prep_standards Prepare Standard Dilutions prep_stock->prep_standards measure_standards Measure Fluorescence of Standards prep_standards->measure_standards setup_instrument Set up Spectrofluorometer measure_blank Measure Blank (Buffer Only) setup_instrument->measure_blank measure_blank->measure_standards plot_curve Plot Fluorescence vs. Concentration measure_standards->plot_curve linear_regression Perform Linear Regression plot_curve->linear_regression determine_unknown Determine Concentration of Unknown Sample linear_regression->determine_unknown

Caption: Workflow for generating a this compound fluorescence calibration curve.

TroubleshootingFlowchart Troubleshooting this compound Fluorescence Signal Issues decision decision issue issue solution Problem Resolved start Start Troubleshooting issue_node Fluorescence Issue Observed start->issue_node is_signal_low Is the signal low or absent? issue_node->is_signal_low is_background_high Is the background high? issue_node->is_background_high is_curve_nonlinear Is the calibration curve non-linear? issue_node->is_curve_nonlinear is_signal_unstable Is the signal unstable? issue_node->is_signal_unstable check_settings Check wavelength settings & probe integrity is_signal_low->check_settings clean_system Use pure solvents/ buffers & clean cuvettes is_background_high->clean_system dilute_sample Dilute samples to reduce inner filter effect is_curve_nonlinear->dilute_sample minimize_exposure Reduce light exposure to prevent photobleaching is_signal_unstable->minimize_exposure check_settings->solution Resolved clean_system->solution Resolved dilute_sample->solution Resolved minimize_exposure->solution Resolved

Caption: A decision tree for troubleshooting common this compound fluorescence issues.

References

Minimizing non-specific binding of DAUDA in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of the fluorescent fatty acid probe, 11-(Dansylamino)undecanoic acid (DAUDA), in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cellular assays?

A1: this compound is a fluorescent probe consisting of an 11-carbon fatty acid chain linked to a dansyl fluorophore.[1] In cellular assays, it is primarily used to study the binding and transport of fatty acids, as well as to investigate the function of fatty acid binding proteins (FABPs).[2] Its fluorescence is sensitive to the polarity of its environment, which allows for the study of its interaction with proteins and cellular structures.

Q2: What are the potential sources of non-specific binding of this compound in cells?

A2: Non-specific binding of this compound in cellular assays can arise from several sources:

  • Interaction with abundant intracellular proteins: this compound is known to bind to serum albumin and fatty acid binding proteins (FABPs).[1][2][3][4] Given the high concentration of some FABPs in the cytoplasm, this can be a significant source of background fluorescence if not properly controlled for.

  • Partitioning into intracellular membranes and lipid droplets: As a fatty acid analog, this compound is lipophilic and can non-specifically accumulate in cellular membranes and lipid droplets, which are hubs for lipid metabolism.[5][6]

  • Probe aggregation: At high concentrations, fluorescent dyes can form aggregates, which may bind non-specifically to cellular components or appear as bright, punctate artifacts.

Q3: How can I be sure that the signal I am observing is specific to my target of interest?

A3: To confirm the specificity of your this compound signal, consider the following controls:

  • Competition assay: Co-incubate cells with this compound and an excess of a non-fluorescent ligand known to bind to your target of interest. A significant decrease in the this compound signal would suggest specific binding.

  • Knockdown/knockout cells: Use cells where your target protein has been knocked down or knocked out. A loss of specific this compound localization in these cells compared to wild-type cells would confirm target-specific binding.

  • Pharmacological inhibition: If a specific inhibitor for your target protein is available, pre-treatment of cells with the inhibitor should reduce the specific this compound signal.

Troubleshooting Guide: Minimizing Non-Specific Binding

High background or non-specific staining can obscure the desired signal in your this compound cellular assays. The following troubleshooting guide provides potential causes and solutions to help you optimize your experiments.

Problem Potential Cause Suggested Solution
High background fluorescence throughout the cell This compound concentration is too high, leading to excessive unbound probe in the cytoplasm.Titrate the this compound concentration to find the lowest concentration that still provides a detectable specific signal. Start with a range of 1-10 µM and optimize based on your cell type and target expression.[2]
Inefficient removal of unbound this compound.Increase the number and duration of wash steps after this compound incubation. Use a balanced salt solution (e.g., HBSS) or serum-free medium for washing to minimize cell stress.[7]
Autofluorescence from cells or media.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different imaging medium or applying background subtraction algorithms during image analysis.[8]
Punctate or granular staining in the cytoplasm This compound is aggregating at high concentrations.Lower the working concentration of this compound. Ensure the this compound stock solution is fully dissolved and vortexed before dilution.
Non-specific accumulation in lipid droplets or other organelles.Co-stain with a specific marker for lipid droplets (e.g., Nile Red) or other suspected organelles to confirm co-localization. If co-localization is observed and is not the intended target, reducing the incubation time or concentration of this compound may help.
High signal in unexpected cellular compartments Off-target binding to other intracellular proteins or structures.Review literature for known off-target effects of this compound.[4] Use control experiments (see FAQ Q3) to verify the specificity of the signal. Consider using an alternative fluorescent fatty acid probe if off-target effects are significant.
Low signal-to-noise ratio Suboptimal imaging settings.Optimize microscope settings, including excitation intensity, exposure time, and detector gain, to maximize the signal from your specific target while minimizing background noise.[7]
Photobleaching of the this compound probe.Minimize the exposure of your samples to excitation light. Use an anti-fade mounting medium if imaging fixed cells. For live-cell imaging, acquire images at longer intervals or use lower light intensity.[7]

Experimental Protocols

General Protocol for this compound Staining in Live Cells

This protocol provides a general starting point for staining live cells with this compound. Optimization of concentrations, incubation times, and wash steps will be necessary for specific cell types and experimental goals.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture overnight to allow for adherence.

    • Ensure cells are healthy and at an appropriate confluency (typically 50-70%) before staining.[9]

  • This compound Loading:

    • Prepare a fresh working solution of this compound in serum-free medium or a suitable buffer (e.g., HBSS). A starting concentration of 5 µM is recommended.

    • Remove the culture medium from the cells and wash once with warm serum-free medium.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the this compound loading solution.

    • Wash the cells 2-3 times with warm serum-free medium or buffer to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells. This can be serum-free medium or a specialized live-cell imaging solution.[7]

    • Image the cells using a fluorescence microscope with appropriate filter sets for the dansyl fluorophore (Excitation: ~345 nm, Emission: ~543 nm, noting that the emission can shift depending on the environment).[1]

Quantitative Data Summary
Parameter Recommended Range Notes
This compound Concentration 1 - 10 µMHigher concentrations may lead to increased non-specific binding and cytotoxicity. Optimization is critical.[2]
Incubation Time 15 - 60 minutesLonger incubation times may increase signal but also non-specific accumulation.
Incubation Temperature 37°CFor live-cell imaging, maintaining physiological temperature is important.
Wash Steps 2 - 4 timesThorough washing is crucial for reducing background from unbound probe.

Visualizations

Experimental Workflow for Optimizing this compound Staining

G cluster_prep Cell Preparation cluster_stain This compound Staining & Optimization cluster_image Imaging & Analysis cluster_decision Decision A Seed cells on imaging plate B Culture overnight to desired confluency A->B C Prepare this compound working solutions (e.g., 1, 5, 10 µM) B->C D Incubate cells with this compound (e.g., 15, 30, 60 min) C->D E Wash cells (2-4 times) D->E F Acquire images E->F G Analyze signal-to-noise ratio F->G H Assess non-specific binding G->H I Optimal Staining? H->I I->C No, re-optimize J Proceed with experiment I->J Yes

Caption: Workflow for optimizing this compound staining to minimize non-specific binding.

Putative Signaling Pathway Involving Fatty Acid Binding Proteins

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects DAUDA_ext Extracellular this compound FATP Fatty Acid Transport Protein (FATP) DAUDA_ext->FATP Uptake DAUDA_int Intracellular this compound FATP->DAUDA_int FABP Fatty Acid Binding Protein (FABP) DAUDA_int->FABP Binding DAUDA_FABP This compound-FABP Complex FABP->DAUDA_FABP Lipid_Droplet Lipid Droplet (Storage/Non-specific binding) DAUDA_FABP->Lipid_Droplet Trafficking Mitochondria Mitochondria (β-oxidation) DAUDA_FABP->Mitochondria Trafficking ER Endoplasmic Reticulum (Lipid Synthesis) DAUDA_FABP->ER Trafficking Nucleus Nucleus (Gene Regulation, e.g., PPARs) DAUDA_FABP->Nucleus Signaling

Caption: Putative intracellular pathways of this compound, highlighting its interaction with FABPs.

References

Validation & Comparative

A Comparative Guide to Membrane Polarity Probes: 11-(dansylamino)undecanoic acid vs. Laurdan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cell membrane polarity is crucial for understanding a myriad of cellular processes, from signal transduction to drug-membrane interactions. Fluorescent probes are indispensable tools in this field, offering a non-invasive means to investigate the intricate lipid environment. This guide provides a detailed comparison of two such probes: 11-(dansylamino)undecanoic acid (DAUDA) and the well-established Laurdan.

At a Glance: this compound vs. Laurdan

Feature11-(dansylamino)undecanoic acid (this compound)Laurdan
Fluorophore Dansyl6-lauroyl-2-dimethylaminonaphthalene
Principle of Polarity Sensing Solvatochromic shift of the dansyl groupSpectral shift due to dipolar relaxation in response to water penetration in the bilayer
Established Method Primarily used for fatty acid binding studies; application in membrane polarity is less established.Gold standard for membrane polarity and lipid raft studies using Generalized Polarization (GP).[1][2][3]
Excitation Maximum ~345 nm (in protein binding studies)[4]~350-410 nm[1]
Emission Maximum ~543 nm (in protein binding studies); expected to be sensitive to solvent polarity.[4]~440 nm (ordered/gel phase) to ~490 nm (disordered/liquid-crystalline phase)[5][6][7]
Key Advantage As a fatty acid analog, may provide insights into specific lipid-protein interactions and their effect on membrane polarity.Ratiometric nature of Generalized Polarization minimizes artifacts from probe concentration and excitation intensity fluctuations.
Key Disadvantage Lack of established protocols and extensive photophysical data for quantitative membrane polarity studies.Susceptible to photobleaching, often requiring two-photon microscopy for live-cell imaging.[8]

Probing the Membrane: A Deeper Dive

Laurdan: The Established Standard

Laurdan's utility in membrane polarity studies stems from the sensitivity of its naphthalene moiety to the presence of water molecules at the lipid bilayer interface. In more ordered, tightly packed membranes (gel phase), water penetration is limited, and Laurdan exhibits a blue-shifted emission maximum around 440 nm. Conversely, in more fluid, disordered membranes (liquid-crystalline phase), increased water accessibility leads to a red-shifted emission maximum around 490 nm.[5][6][7]

This spectral shift is quantified by calculating the Generalized Polarization (GP) , a ratiometric measurement that reflects the degree of membrane lipid packing and, consequently, its polarity.

11-(dansylamino)undecanoic acid (this compound): The Challenger

This compound is a fluorescent fatty acid analog featuring a dansyl group attached to an undecanoic acid chain. The dansyl fluorophore is known for its sensitivity to the polarity of its environment. While extensively used to probe fatty acid binding sites on proteins like albumin, its application as a direct measure of membrane polarity is less characterized.[4]

The underlying principle for this compound's potential as a membrane polarity probe is the solvatochromic shift of its dansyl group. It is anticipated that the emission spectrum of this compound will shift to shorter wavelengths in the hydrophobic, ordered environment of a gel-phase membrane and to longer wavelengths in the more polar, disordered environment of a liquid-crystalline phase membrane. Studies on similar dansyl-labeled lipids suggest that the dansyl group of this compound likely resides in the interfacial region of the membrane, with the dansyl moiety potentially folding back towards the polar headgroup region.[9] This positioning is critical for sensing changes in the local environment where polarity gradients are most pronounced.

However, a standardized method analogous to Laurdan's GP has not been established for this compound, and comprehensive photophysical data in various lipid environments are scarce.

Quantitative Data Summary

Table 1: Photophysical Properties

Parameter11-(dansylamino)undecanoic acid (this compound)Laurdan
Excitation λmax ~345 nm[4]~350 nm (can be excited up to 410 nm)[1][10]
Emission λmax (Gel Phase) Not explicitly reported in literature for membranes.~440 nm[5][7]
Emission λmax (Liquid-Crystalline Phase) Not explicitly reported in literature for membranes.~490 nm[5][7]
Quantum Yield Not reported in membrane environments.Varies with solvent polarity.
Extinction Coefficient Not reported in membrane environments.Varies with solvent polarity.

Table 2: Generalized Polarization (GP) Values for Laurdan in Model Membranes

Membrane SystemGP Value (Typical Range)Interpretation
DPPC (Dipalmitoylphosphatidylcholine) Vesicles at 25°C (Gel Phase)+0.5 to +0.6Highly ordered, low water penetration
DPPC Vesicles at 50°C (Liquid-Crystalline Phase)-0.1 to -0.3Disordered, high water penetration
DOPC (Dioleoylphosphatidylcholine) Vesicles (Liquid-Crystalline Phase)~ -0.3Disordered, high water penetration

Note: GP values for this compound are not available in the literature as a standardized method has not been developed.

Experimental Protocols

Laurdan Staining and Generalized Polarization (GP) Measurement

This protocol is adapted from established methods for labeling lipid vesicles and cells with Laurdan.[2][6]

Materials:

  • Laurdan stock solution (e.g., 1 mM in ethanol or DMSO)

  • Lipid vesicles or cell suspension

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Fluorometer or fluorescence microscope equipped with appropriate filters

Protocol:

  • Probe Loading:

    • For lipid vesicles: Add Laurdan stock solution to the vesicle suspension to achieve a final probe-to-lipid molar ratio of 1:200 to 1:500.

    • For cells: Incubate cells with 5-10 µM Laurdan in serum-free medium for 30-60 minutes at 37°C.

  • Incubation: Incubate the mixture for at least 30 minutes at room temperature, protected from light, to allow for probe incorporation into the membranes.

  • Washing (for cells): Wash the cells twice with PBS to remove unincorporated probe.

  • Fluorescence Measurement:

    • Spectrofluorometer: Excite the sample at 350 nm and record the emission spectrum from 400 nm to 600 nm.[2]

    • Microscopy: Use a two-photon microscope with excitation around 780-800 nm or a confocal microscope with a UV laser (e.g., 405 nm). Acquire images in two emission channels, typically centered at 440 nm (for the gel phase) and 490 nm (for the liquid-crystalline phase).[10]

  • GP Calculation: Calculate the GP value for each pixel in the image or from the intensity values from the spectrofluorometer using the following equation:

    GP = (I440 - I490) / (I440 + I490)

    Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.[2][6]

Proposed Protocol for this compound Membrane Polarity Studies (Exploratory)

This is a proposed, exploratory protocol as a standardized method is not yet established.

Materials:

  • This compound stock solution (e.g., 1 mM in ethanol or DMSO)

  • Lipid vesicles or cell suspension

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Fluorometer or fluorescence microscope

Protocol:

  • Probe Loading:

    • For lipid vesicles: Add this compound stock solution to the vesicle suspension to achieve a final probe-to-lipid molar ratio of 1:200 to 1:500.

    • For cells: Incubate cells with a concentration range of this compound (e.g., 1-10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Incubation: Incubate for at least 30 minutes at room temperature, protected from light.

  • Washing (for cells): Wash the cells twice with PBS.

  • Fluorescence Measurement:

    • Excite the sample at ~345 nm.

    • Record the full emission spectrum to identify the emission maxima in different membrane environments (e.g., gel vs. liquid-crystalline phase vesicles).

  • Data Analysis: Analyze the shift in the emission maximum as a function of the membrane environment. A ratiometric parameter, analogous to GP, could potentially be developed based on the intensities at two wavelengths that show the largest change between different membrane states.

Visualizing the Concepts

Laurdan_GP_Principle cluster_membrane Cell Membrane cluster_laurdan Laurdan Emission gel Ordered (Gel) Phase blue_shift Blue Shift (~440 nm) gel->blue_shift Low water penetration liquid Disordered (Liquid) Phase red_shift Red Shift (~490 nm) liquid->red_shift High water penetration GP_calc Generalized Polarization GP = (I_blue - I_red) / (I_blue + I_red) blue_shift->GP_calc red_shift->GP_calc

Caption: Principle of Laurdan's Generalized Polarization (GP).

Experimental_Workflow start Prepare Lipid Vesicles or Cell Culture load_probe Load with Fluorescent Probe (this compound or Laurdan) start->load_probe incubate Incubate to Allow Probe Incorporation load_probe->incubate wash Wash to Remove Excess Probe (for cells) incubate->wash measure Fluorescence Measurement (Spectroscopy or Microscopy) wash->measure analyze Data Analysis (GP Calculation or Spectral Shift) measure->analyze end Determine Membrane Polarity analyze->end

Caption: General experimental workflow for membrane polarity studies.

Conclusion and Future Outlook

Laurdan remains the gold standard for quantitative imaging of membrane polarity due to its well-characterized photophysics and the established ratiometric method of Generalized Polarization. It provides a robust way to assess lipid packing in both model and biological membranes.

11-(dansylamino)undecanoic acid presents an intriguing, though currently less developed, alternative. Its identity as a fatty acid analog could offer unique advantages in studies focused on the interplay between lipid metabolism, protein binding, and membrane properties. However, for this compound to become a mainstream tool for membrane polarity studies, further research is imperative. This includes a thorough characterization of its photophysical properties in various lipid environments and the development of a standardized analytical framework, similar to Laurdan's GP, to allow for quantitative and comparative studies. Researchers are encouraged to perform head-to-head comparisons in well-defined model systems to fully elucidate the potential of this compound as a complementary probe to Laurdan in the fascinating exploration of membrane biophysics.

References

A Head-to-Head Battle of Fluorescent Probes: DAUDA vs. NBD-Labeled Fatty Acids in Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and cellular metabolism, the precise measurement of fatty acid binding to proteins is paramount. Fluorescently labeled fatty acids are indispensable tools for this purpose, with 11-(Dansylamino)undecanoic acid (DAUDA) and fatty acids labeled with nitrobenzoxadiazole (NBD) being two of the most prominent choices. This guide provides a comprehensive comparison of their performance in binding assays, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific needs.

Executive Summary

This compound, a dansyl-based fluorescent probe, and NBD-labeled fatty acids, such as NBD-stearic acid, are widely employed to investigate the interactions between fatty acids and proteins, particularly Fatty Acid Binding Proteins (FABPs). The choice between these probes is critical and depends on the specific experimental goals, the nature of the protein under investigation, and the required sensitivity of the assay.

This compound typically exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum upon binding to a protein's hydrophobic pocket. This property makes it a sensitive probe for direct binding assays. In contrast, NBD-labeled fatty acids are excellent for fluorescence displacement assays due to their high affinity for FABPs and the sensitivity of their fluorescence to the local environment.

This guide will delve into the quantitative comparison of their photophysical properties, binding affinities, and provide detailed experimental protocols for both direct and competitive binding assays.

Quantitative Data Presentation

To facilitate a direct comparison, the following table summarizes the key photophysical and binding properties of this compound and NBD-stearic acid. It is important to note that these values can vary depending on the specific protein, solvent, and other experimental conditions.

PropertyThis compoundNBD-Stearic Acid
Fluorophore Type DansylNitrobenzoxadiazole
Excitation Wavelength (approx.) 345 nm[1]490 nm
Emission Wavelength (unbound, approx.) 545 nm[1]Varies with solvent
Emission Wavelength (bound, approx.) 490 - 531 nm (blue shift)[1]515 - 600 nm[2]
Quantum Yield Change upon Binding Significant increase (e.g., 10-fold)[1]Environment-dependent
Binding Affinity (Kd) to FABPs 1.58 ± 0.14 µM (to CsFABP)Not explicitly found in searches
2.95 ± 0.54 µM (to FgFABP)[3]
Common Assay Type Direct Binding AssayFluorescence Displacement Assay

Experimental Protocols

I. Direct Binding Assay using this compound

This protocol is designed to determine the binding affinity of a protein to this compound by measuring the increase in fluorescence upon binding.

Materials:

  • Purified Fatty Acid Binding Protein (FABP)

  • This compound stock solution (in ethanol or DMSO)

  • Binding buffer (e.g., 10 mM Phosphate buffer, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the binding buffer.

  • Prepare a solution of the FABP in the binding buffer at a constant concentration (e.g., 25 nM).

  • To a set of cuvettes, add the FABP solution.

  • Titrate the FABP solution with increasing concentrations of this compound.

  • After each addition of this compound, incubate the mixture for a short period (e.g., 5 minutes) at a constant temperature (e.g., 24°C) to reach equilibrium.

  • Measure the fluorescence intensity of each sample. Set the excitation wavelength to 345 nm and record the emission spectrum or the intensity at the peak emission wavelength of bound this compound (approximately 490-530 nm).[1][3]

  • Correct the fluorescence readings for any background fluorescence from the buffer and unbound this compound.

  • Plot the change in fluorescence intensity as a function of the this compound concentration.

  • The data can be fitted to a suitable binding equation (e.g., one-site binding model) to determine the dissociation constant (Kd).

II. Fluorescence Displacement Assay using NBD-Stearic Acid

This protocol is used to determine the binding affinity of a test compound for an FABP by measuring its ability to displace a bound NBD-stearic acid probe.

Materials:

  • Purified Fatty Acid Binding Protein (FABP)

  • NBD-stearic acid stock solution (in ethanol or DMSO)

  • Test compound (inhibitor) stock solution

  • Binding buffer (e.g., 10 mM Phosphate buffer, pH 7.4)

  • Fluorometer or microplate reader

Procedure:

  • Prepare a solution of the FABP and NBD-stearic acid in the binding buffer. The concentration of FABP should be in the low nanomolar range (e.g., 25 nM), and the NBD-stearic acid concentration should be close to its Kd value for the protein, if known, or determined empirically.

  • Incubate the FABP and NBD-stearic acid mixture to allow for complex formation.

  • Prepare a serial dilution of the test compound in the binding buffer.

  • Add the serially diluted test compound to the pre-formed FABP/NBD-stearic acid complex.

  • Incubate the mixture for a sufficient time to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity of each sample. Set the excitation wavelength to 490 nm and record the emission at the peak wavelength (typically between 515-600 nm).[2]

  • A decrease in fluorescence intensity indicates the displacement of NBD-stearic acid from the FABP by the test compound.

  • Plot the fluorescence intensity as a function of the test compound concentration.

  • The data can be fitted to a competitive binding equation to determine the IC50 value of the test compound, which can then be used to calculate its inhibition constant (Ki).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been created using the DOT language.

direct_binding_assay cluster_workflow Direct Binding Assay Workflow P Protein (FABP) PD Protein-DAUDA Complex (Fluorescent) P->PD Binding D This compound D->PD F Measure Fluorescence (Exc: 345nm, Em: ~490-530nm) PD->F Increased Fluorescence

Caption: Workflow of a direct binding assay using this compound.

competitive_binding_assay cluster_workflow Competitive Binding Assay Workflow PN Protein-NBD Complex (Fluorescent) P Protein (FABP) PN->P Displacement F Measure Fluorescence (Exc: 490nm, Em: ~515-600nm) PN->F Decreased Fluorescence I Inhibitor (Test Compound) PI Protein-Inhibitor Complex (Non-fluorescent) I->PI P->PI N NBD-Stearic Acid

Caption: Workflow of a competitive binding assay using NBD-stearic acid.

Concluding Remarks

Both this compound and NBD-labeled fatty acids are powerful tools for studying protein-ligand interactions. This compound is particularly well-suited for direct titration experiments where a significant signal change upon binding is desirable. Its blue-shifted emission can also help to reduce background interference from other components in the assay. NBD-labeled fatty acids, on the other hand, are workhorses for competitive binding assays, enabling the screening and characterization of unlabeled compounds.

The choice of the fluorescent probe should be guided by the specific research question. For initial characterization of a protein's fatty acid binding properties, a direct assay with this compound can provide valuable information on binding affinity and stoichiometry. For screening compound libraries or determining the binding affinity of non-fluorescent fatty acid analogs, a competitive assay with an NBD-labeled fatty acid is often the more practical approach. By understanding the distinct advantages and applications of each probe, researchers can design more effective and informative binding assays.

References

Cross-Validation of DAUDA and Surface Plasmon Resonance (SPR) for Biomolecular Interaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of drug discovery and molecular interaction analysis, researchers are equipped with a diverse toolkit of biophysical techniques. Among these, fluorescence-based assays and label-free biosensor technologies are mainstays for characterizing the binding of small molecules to protein targets. This guide provides a detailed comparison of the 11-(Dansylamino)undecanoic acid (DAUDA) fluorescence displacement assay and Surface Plasmon Resonance (SPR), offering insights into their respective principles, experimental workflows, and data outputs to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and SPR

This compound (11-(Dansylamino)undecanoic acid) is a fluorescent fatty acid analog. Its utility in binding assays stems from the environmentally sensitive nature of its dansyl fluorophore. In an aqueous environment, this compound exhibits low fluorescence; however, upon binding to a hydrophobic pocket on a protein, its quantum yield increases, resulting in a significant enhancement of the fluorescent signal.[1] This property allows this compound to be used as a probe in competitive binding assays. In such an assay, a compound of interest is introduced to a pre-formed complex of the target protein and this compound. If the compound binds to the same site as this compound, it will displace the fluorescent probe, leading to a measurable decrease in fluorescence. This displacement is proportional to the binding affinity of the test compound.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring of biomolecular interactions.[2][3] The technology is based on the phenomenon of surface plasmon resonance, which occurs when polarized light strikes a thin film of a noble metal, typically gold, at a specific angle.[2] In a typical SPR experiment, one interacting partner (the ligand) is immobilized on the gold surface of a sensor chip, while the other partner (the analyte) is flowed over the surface.[3] The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is recorded in real-time as a sensorgram, which provides quantitative information on the association and dissociation rates, as well as the affinity of the interaction.[4]

Quantitative Data Presentation

ParameterThis compound Assay (Competitive Fluorescence)Surface Plasmon Resonance (SPR)
Primary Measurement Change in fluorescence intensityChange in refractive index (Resonance Units - RU)
Key Quantitative Outputs IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), Kd (dissociation constant - derived)kon (association rate constant), koff (dissociation rate constant), KD (equilibrium dissociation constant)
Example Data For a test compound displacing this compound from a FABP, an IC50 value in the µM to nM range would be determined.For the interaction of a small molecule with an immobilized FABP, one might observe a kon of 10^5 M⁻¹s⁻¹, a koff of 10⁻³ s⁻¹, resulting in a KD of 10 nM.
Data Presentation Dose-response curve (Fluorescence vs. log[competitor])Sensorgram (Response Units vs. Time)

Note: The Kd value from a this compound assay is typically calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the this compound probe itself. SPR, on the other hand, can provide a direct measurement of the kinetic rate constants (kon and koff), from which the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).

Experimental Protocols

This compound Competitive Binding Assay Protocol

This protocol describes a typical competitive binding assay using this compound to determine the binding affinity of a test compound to a target protein, such as a Fatty Acid-Binding Protein (FABP).

Materials:

  • Target protein (e.g., FABP) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (in DMSO)

  • Test compound stock solution (in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the target protein in the assay buffer. The final concentration will depend on the Kd of this compound for the protein.

    • Prepare a working solution of this compound in the assay buffer. The final concentration should ideally be at or below the Kd of its interaction with the target protein.

    • Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add a fixed volume of the target protein solution to each well (except for the blank).

    • Add a fixed volume of the this compound working solution to each well.

    • Add the serially diluted test compound to the wells. Include control wells with buffer only (for maximum fluorescence) and wells with a high concentration of a known binder (for minimum fluorescence).

    • The final volume in each well should be the same.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium. The incubation time should be optimized for the specific interaction.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a fluorometer. The excitation wavelength for the dansyl fluorophore is typically around 340 nm, and the emission is measured around 520 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no protein).

    • Plot the fluorescence intensity against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) and the dissociation constant (Kd) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [this compound]/Kd_this compound), where [this compound] is the concentration of the this compound probe and Kd_this compound is the dissociation constant of the this compound-protein interaction.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines a general procedure for analyzing a protein-small molecule interaction using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Ligand (target protein) for immobilization

  • Analyte (small molecule) in a range of concentrations

  • Immobilization buffers (e.g., sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween 20)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Immobilization of the Ligand:

    • Equilibrate the sensor chip with the running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

    • Inject the ligand solution in the immobilization buffer. The protein will covalently bind to the activated surface via its primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without the ligand immobilization to account for non-specific binding and bulk refractive index changes.

  • Analyte Binding Analysis:

    • Prepare a series of analyte dilutions in the running buffer. It is advisable to include a zero-concentration sample (buffer only) for double referencing.

    • Inject the analyte solutions over the ligand-immobilized and reference flow cells at a constant flow rate. This is the association phase.

    • After the injection, flow the running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.

  • Surface Regeneration:

    • After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions need to be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell and the zero-concentration analyte injection (double referencing).

    • The processed sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the SPR instrument's software.

    • The fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Visualization of Workflows and Principles

DAUDA_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis P1 Prepare Target Protein A1 Mix Protein, this compound, and Compound in Microplate P1->A1 P2 Prepare this compound Probe P2->A1 P3 Prepare Test Compound (Serial Dilution) P3->A1 A2 Incubate to Reach Equilibrium A1->A2 M1 Measure Fluorescence (Ex: 340nm, Em: 520nm) A2->M1 M2 Plot Dose-Response Curve M1->M2 M3 Calculate IC50 and Kd M2->M3

Caption: Experimental workflow for a this compound competitive binding assay.

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis I1 Activate Sensor Chip Surface (EDC/NHS) I2 Inject Ligand (Protein) I1->I2 I3 Deactivate Surface (Ethanolamine) I2->I3 B1 Inject Analyte (Small Molecule) - Association I3->B1 B2 Flow Running Buffer - Dissociation B1->B2 B2->B1 Regeneration & Next Cycle D1 Generate Sensorgram B2->D1 D2 Fit Data to Binding Model D1->D2 D3 Determine kon, koff, and KD D2->D3

Caption: Experimental workflow for a Surface Plasmon Resonance (SPR) assay.

DAUDA_Principle cluster_0 This compound Binding Principle Protein Target Protein DAUDA_bound Protein-DAUDA Complex (High Fluorescence) Protein->DAUDA_bound DAUDA_unbound This compound (Low Fluorescence) DAUDA_unbound->DAUDA_bound Displaced_this compound This compound (Low Fluorescence) DAUDA_bound->Displaced_this compound Protein_Competitor Protein-Compound Complex DAUDA_bound->Protein_Competitor Displacement Competitor Test Compound Competitor->Protein_Competitor SPR_Principle cluster_1 SPR Binding Principle SensorChip Sensor Chip with Immobilized Ligand Binding Analyte Binds to Ligand SensorChip->Binding Analyte Analyte in Solution Analyte->Binding RI_Change Change in Refractive Index Binding->RI_Change SPR_Signal SPR Signal Change (Sensorgram) RI_Change->SPR_Signal

References

Navigating the Fluorescent Landscape: A Comparative Guide to 11-(dansylamino)undecanoic acid (DAUDA) and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate world of protein-ligand interactions, the choice of a fluorescent probe is paramount. 11-(dansylamino)undecanoic acid (DAUDA), a fluorescent fatty acid analog, has long been a tool of choice for studying fatty acid binding proteins (FABPs) and other lipid-binding proteins. However, a nuanced understanding of its limitations is crucial for robust and reproducible experimental outcomes. This guide provides a critical comparison of this compound with viable alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

The Double-Edged Sword: Unpacking the Limitations of this compound

This compound's utility stems from the environmentally sensitive fluorescence of its dansyl group. Upon binding to a hydrophobic pocket within a protein, the quantum yield of the dansyl fluorophore increases, and its emission maximum undergoes a blue shift. This spectral change is the cornerstone of its application in binding and displacement assays. However, several inherent properties of this compound can limit its application and complicate data interpretation.

1. Environmental Sensitivity Beyond Binding: The very property that makes this compound useful—its sensitivity to the environment—is also a significant drawback. The fluorescence of the dansyl group is not only affected by the hydrophobicity of the binding pocket but also by the polarity of the solvent and the pH of the medium.[1][2] This can lead to changes in fluorescence that are independent of the binding event being studied, introducing potential artifacts and making it challenging to attribute spectral shifts solely to ligand binding.

2. The Perturbation Problem: A Bulky Reporter Group: The dansyl group is a relatively large and bulky fluorophore. Its presence on the undecanoic acid chain can lead to steric hindrance and potentially alter the binding affinity and conformation of the ligand-protein complex. This perturbation may mean that the binding characteristics observed with this compound do not perfectly reflect those of the natural, unlabeled fatty acid.

3. Susceptibility to Photobleaching: Dansyl fluorophores are known to be susceptible to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light.[3][4] This can be a significant issue in experiments requiring long or repeated measurements, such as kinetic studies or high-throughput screening, leading to a decrease in signal intensity over time and affecting the accuracy of quantitative measurements.

4. Lack of Specificity: While often used to probe fatty acid binding sites, this compound can also bind to other hydrophobic pockets on a protein's surface, leading to a lack of specificity and potentially ambiguous results.

A Brighter Path: Comparing this compound with Modern Alternatives

Fortunately, the field of fluorescent probes has evolved, offering researchers a selection of alternatives that can overcome some of the limitations of this compound. Here, we compare this compound with three prominent alternatives: Acrylodan-labeled Intestinal Fatty Acid Binding Protein (ADIFAB), 8-anilino-1-naphthalenesulfonic acid (ANS), and 12-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)stearic acid (NBD-stearic acid).

Feature11-(dansylamino)undecanoic acid (this compound)Acrylodan-labeled Intestinal Fatty Acid Binding Protein (ADIFAB)8-anilino-1-naphthalenesulfonic acid (ANS)12-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)stearic acid (NBD-stearic acid)
Excitation Max (nm) ~340~386~350~466
Emission Max (nm) ~540 (in polar solvent), ~480 (in nonpolar solvent)~505 (unbound), ~432 (bound)~515 (in water), ~470 (bound to hydrophobic sites)~534
Quantum Yield Low in polar solvents, increases in nonpolar environmentsEnvironment-dependentLow in water, significantly increases in nonpolar environments or when bound to proteins[5]Environment-dependent
Fluorescence Lifetime (ns) Variable, dependent on environmentEnvironment-dependent~0.25 in water, increases to ~8-16 when bound to proteins~1-9, dependent on environment[6]
Principle of Detection Fluorescence enhancement and blue shift upon binding to hydrophobic sites.Ratiometric change in fluorescence emission upon fatty acid binding.[7][8]Fluorescence enhancement and blue shift upon binding to exposed hydrophobic surfaces.[9][10][11]Used in displacement assays; binding of a ligand displaces NBD-stearic acid, causing a change in fluorescence.[12]
Key Advantages Simple to use, commercially available.High sensitivity for free fatty acids, ratiometric measurement minimizes artifacts.[7][8]Excellent probe for detecting exposed hydrophobic patches and conformational changes in proteins.[9][10][11]Fluorescent fatty acid analog that can mimic natural ligands.
Key Limitations Sensitive to solvent polarity and pH, bulky dansyl group can perturb binding, susceptible to photobleaching.[1][2][3][4]Its own fluorescence is pH-dependent, requires careful calibration.[1][2][13]Binds nonspecifically to hydrophobic surfaces, binding can be dominated by electrostatic interactions.NBD group can be quenched by certain molecules, and its fluorescence is also environmentally sensitive.[14][15][16][17]

Visualizing the Workflow: From Probe to Data

To better understand the application of these probes, the following diagrams illustrate a typical experimental workflow for a competitive binding assay.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein Protein Solution Mix Incubate Protein, Probe, and Ligand Protein->Mix Probe Fluorescent Probe (this compound, ANS, or NBD-stearic acid) Probe->Mix Ligand Unlabeled Ligand (Competitor) Ligand->Mix Measure Measure Fluorescence Mix->Measure Plot Plot Fluorescence vs. Ligand Concentration Measure->Plot Calculate Calculate Binding Affinity (IC50, Kd) Plot->Calculate

Caption: A generalized workflow for a competitive fluorescence-based binding assay.

Signaling Pathway of Fatty Acid Uptake

The study of fatty acid binding proteins is often linked to their role in cellular fatty acid uptake and trafficking. The following diagram illustrates a simplified signaling pathway.

fatty_acid_uptake FA_ext Extracellular Fatty Acid Membrane Plasma Membrane FA_ext->Membrane FA_int Intracellular Fatty Acid Membrane->FA_int Transport FAT_CD36 FAT/CD36 FAT_CD36->Membrane FATP FATP FATP->Membrane FABP_pm FABPpm FABP_pm->Membrane FABP_c Cytosolic FABP FA_int->FABP_c Acyl_CoA Acyl-CoA Synthetase FABP_c->Acyl_CoA Metabolism Metabolism & Trafficking Acyl_CoA->Metabolism

Caption: Simplified pathway of fatty acid uptake and intracellular transport.

Experimental Protocols: A Practical Guide

1. Competitive Binding Assay using this compound

  • Objective: To determine the binding affinity of a test compound for a fatty acid binding protein.

  • Materials:

    • Purified fatty acid binding protein (FABP)

    • 11-(dansylamino)undecanoic acid (this compound) stock solution (e.g., 1 mM in ethanol)

    • Test compound stock solution (in a suitable solvent)

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a working solution of FABP in assay buffer (e.g., 2 µM).

    • Prepare a working solution of this compound in assay buffer (e.g., 20 µM).

    • Prepare serial dilutions of the test compound in assay buffer.

    • In the microplate, add 50 µL of the FABP working solution to each well.

    • Add 50 µL of the this compound working solution to each well.

    • Add 50 µL of the serially diluted test compound or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity using an excitation wavelength of ~340 nm and an emission wavelength of ~480 nm.

    • Plot the fluorescence intensity against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC50.

2. Measuring Unbound Fatty Acid Concentration with ADIFAB

  • Objective: To measure the concentration of free (unbound) fatty acids in a sample.

  • Materials:

    • ADIFAB reagent

    • Fatty acid standards (e.g., oleic acid)

    • Assay buffer (as recommended by the manufacturer, typically pH 7.4)

    • Sample containing unknown fatty acid concentration

    • Fluorometer or fluorescence microplate reader

  • Procedure:

    • Prepare a standard curve by adding known concentrations of the fatty acid standard to the assay buffer.

    • Add a fixed concentration of ADIFAB to each standard and the unknown sample.

    • Incubate the samples at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5 minutes).

    • Measure the fluorescence emission at two wavelengths, typically 432 nm and 505 nm, with an excitation wavelength of ~386 nm.[7][8][18]

    • Calculate the ratio of the fluorescence intensities (505 nm / 432 nm) for each standard and the unknown sample.

    • Plot the fluorescence ratio against the fatty acid concentration for the standards to generate a calibration curve.

    • Determine the concentration of unbound fatty acid in the unknown sample by interpolating its fluorescence ratio on the calibration curve.

3. Protein Conformational Change Analysis with ANS

  • Objective: To detect changes in the hydrophobicity of a protein's surface upon ligand binding.

  • Materials:

    • Purified protein of interest

    • 8-anilino-1-naphthalenesulfonic acid (ANS) stock solution (e.g., 1 mM in water)

    • Ligand of interest

    • Assay buffer

    • Fluorometer

  • Procedure:

    • Prepare a solution of the protein in the assay buffer (e.g., 5 µM).

    • In a cuvette, add the protein solution and a fixed concentration of ANS (e.g., 20 µM).

    • Record the fluorescence emission spectrum of the protein-ANS mixture (excitation at ~350 nm, emission scan from 400 to 600 nm).

    • Titrate the ligand of interest into the cuvette in small aliquots, recording the fluorescence spectrum after each addition.

    • Monitor the change in fluorescence intensity and the position of the emission maximum. An increase in intensity and a blue shift in the emission maximum indicate that ligand binding exposes more hydrophobic surfaces on the protein.

4. Competitive Displacement Assay with NBD-stearic acid

  • Objective: To determine the binding affinity of a test compound that competes with NBD-stearic acid for a binding site.

  • Materials:

    • Protein of interest

    • NBD-stearic acid stock solution (e.g., 1 mM in ethanol)

    • Test compound stock solution

    • Assay buffer

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a working solution of the protein in assay buffer.

    • Prepare a working solution of NBD-stearic acid in assay buffer.

    • Prepare serial dilutions of the test compound.

    • In a microplate, mix the protein and NBD-stearic acid at concentrations that give a high fluorescence signal.

    • Add the serially diluted test compound to the wells.

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity (excitation at ~466 nm, emission at ~534 nm).

    • A decrease in fluorescence intensity indicates displacement of NBD-stearic acid by the test compound.

    • Plot the fluorescence intensity against the logarithm of the test compound concentration to determine the IC50.

Conclusion

While 11-(dansylamino)undecanoic acid has been a valuable tool in the study of lipid-protein interactions, its inherent limitations necessitate a critical evaluation of its suitability for specific research questions. The availability of alternative fluorescent probes, such as ADIFAB, ANS, and NBD-fatty acids, provides researchers with a more versatile toolkit. By carefully considering the specific requirements of their experiments and the potential pitfalls of each probe, scientists can make more informed decisions, leading to more accurate and reliable data in the quest to unravel the complexities of cellular signaling and drug action.

References

A Comparative Guide to Laurdan and PRODAN for Assessing Membrane Surface Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate properties of cell membranes, fluorescent probes are indispensable tools. Among these, Laurdan and PRODAN have emerged as powerful reporters of membrane polarity, hydration, and lipid packing. This guide provides an objective comparison of Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) and PRODAN (6-propionyl-2-(dimethylamino)naphthalene), presenting experimental data and detailed protocols to aid in the selection of the appropriate probe for specific research needs. It is widely understood in the field that "DAUDA" is a common misspelling for Laurdan, and as such, this guide will proceed with the comparison between Laurdan and PRODAN.

Core Principles of Laurdan and PRODAN

Both Laurdan and PRODAN are naphthalene-based fluorescent dyes whose emission spectra are highly sensitive to the polarity of their immediate environment.[1] This sensitivity arises from the dipolar relaxation of surrounding solvent molecules, primarily water, around the probe's fluorescent moiety.[2] In a more ordered, gel-phase membrane, water penetration is limited, resulting in a blue-shifted emission. Conversely, in a more fluid, liquid-crystalline phase, increased water presence in the bilayer leads to a red-shifted emission.[3] This spectral shift is the basis for quantifying membrane properties.

Key Distinctions Between Laurdan and PRODAN

The primary difference between Laurdan and PRODAN lies in the length of their acyl chains, which dictates their localization and behavior within the lipid bilayer.[1] Laurdan possesses a longer lauroyl tail, anchoring it more deeply within the hydrophobic core of the membrane. In contrast, PRODAN has a shorter propionyl group, causing it to reside closer to the membrane's surface, near the lipid headgroup-water interface.[1][4] This difference in localization leads to distinct sensitivities and applications. PRODAN is more sensitive to changes occurring at the bilayer surface, such as the polar head pretransition, while Laurdan provides information about the packing of the acyl chains deeper within the membrane.[1][4]

Quantitative Data Comparison

The following table summarizes the key quantitative properties of Laurdan and PRODAN.

PropertyLaurdanPRODANReference(s)
Structure 6-dodecanoyl-2-dimethylaminonaphthalene6-propionyl-2-(dimethylamino)naphthalene[1]
Excitation Maximum ~350-360 nm~361 nm[2][5]
Emission Max (Gel Phase) ~440 nm~435 nm[3]
Emission Max (Liquid-Crystalline Phase) ~490 nm~490 nm[3]
Membrane Localization Deeper in the acyl chain regionCloser to the lipid headgroup/water interface[1][4]
Partitioning Preference Less phase-dependentPreferentially partitions into the liquid-crystalline phase[4]
Sensitivity Reports on acyl chain packing and orderSensitive to surface polarity and polar head pretransition[1][4]

Experimental Protocols

The most common method for quantifying membrane properties with these probes is the calculation of Generalized Polarization (GP). GP is a ratiometric measurement that is independent of probe concentration and excitation intensity.

Generalized Polarization (GP) Calculation

The GP value is calculated using the following formula:

GP = (I_gel - I_liquid) / (I_gel + I_liquid)

Where:

  • I_gel is the fluorescence intensity at the emission maximum in the gel phase (typically ~440 nm for Laurdan and ~435 nm for PRODAN).

  • I_liquid is the fluorescence intensity at the emission maximum in the liquid-crystalline phase (typically ~490 nm).

GP values range from +1 (highly ordered) to -1 (highly fluid).[6]

Protocol for Membrane Fluidity Measurement in Vesicles or Cells
  • Probe Preparation: Prepare a stock solution of Laurdan or PRODAN (e.g., 1 mM in dimethylformamide or ethanol).

  • Sample Incubation: Add the probe stock solution to the cell suspension or vesicle preparation to a final concentration of 1-10 µM. Incubate for 10-60 minutes at the desired temperature, protected from light.[5][7]

  • Washing (for cells): Centrifuge the cell suspension to pellet the cells. Remove the supernatant and wash the cells multiple times with a suitable buffer (e.g., PBS) to remove unincorporated probe.[7]

  • Fluorescence Measurement: Transfer the sample to a suitable container (e.g., a cuvette or a 96-well plate) for fluorescence measurement in a spectrophotometer or a plate reader.[5]

  • Data Acquisition: Set the excitation wavelength to 350 nm. Record the fluorescence emission intensities at 440 nm (or 435 nm for PRODAN) and 490 nm.[5][8]

  • GP Calculation: Use the recorded intensities to calculate the GP value.

Visualizations

Membrane Localization of Laurdan and PRODAN

G Comparative Membrane Localization of Laurdan and PRODAN cluster_membrane Lipid Bilayer cluster_headgroups_top Polar Headgroups cluster_tails Hydrophobic Tails cluster_headgroups_bottom Polar Headgroups cluster_probes Comparative Membrane Localization of Laurdan and PRODAN h1 h2 h3 h4 h5 h6 t1 t2 hb1 hb2 hb3 hb4 hb5 hb6 Laurdan Laurdan Laurdan->t1 Longer acyl chain anchors deeper in core PRODAN PRODAN PRODAN->h3 Shorter acyl chain localizes near surface

Caption: Localization of Laurdan and PRODAN within the lipid bilayer.

Experimental Workflow for Membrane Fluidity Assessment

G Workflow for Membrane Fluidity Measurement prep Prepare Probe Stock (Laurdan or PRODAN) incubate Incubate Sample with Probe prep->incubate wash Wash to Remove Unincorporated Probe incubate->wash measure Measure Fluorescence (Ex: 350nm, Em: 440nm & 490nm) wash->measure calculate Calculate Generalized Polarization (GP) measure->calculate analyze Analyze and Interpret Membrane Fluidity calculate->analyze

Caption: Experimental workflow for assessing membrane fluidity using fluorescent probes.

Conclusion: Choosing the Right Probe

The choice between Laurdan and PRODAN depends on the specific research question.

  • Laurdan is the probe of choice for investigating the packing and order of the lipid acyl chains deep within the membrane core. It is widely used for studying lipid rafts and phase separation in membranes.[9]

  • PRODAN , with its greater mobility and surface localization, is ideal for studying phenomena at the membrane-water interface.[4] Its sensitivity to the pretransition of polar headgroups makes it particularly useful for detecting subtle changes in surface hydration and polarity.[1]

By understanding the distinct properties and localizations of Laurdan and PRODAN, researchers can select the most appropriate tool to elucidate the complex and dynamic nature of cellular membranes.

References

Acrylodan vs. DAUDA: A Comparative Guide for Protein Labeling and Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two fluorescent probes, Acrylodan and 11-(dansylamino)undecanoic acid (DAUDA), for protein labeling and interaction studies. While both are environmentally sensitive fluorophores, their mechanisms of interaction with proteins and, consequently, their primary applications, differ significantly. This guide will objectively compare their performance, provide supporting data, and detail experimental protocols to aid researchers in selecting the appropriate tool for their specific needs.

At a Glance: Key Differences and Primary Applications

FeatureAcrylodanThis compound
Labeling Mechanism CovalentNon-covalent
Primary Target(s) Cysteine (sulfhydryl) and Lysine (amino) residuesHydrophobic binding pockets, particularly fatty acid binding sites
Primary Application Probing protein conformation, dynamics, and ligand binding through site-specific covalent labeling.Characterizing the affinity and specificity of ligand binding, particularly for fatty acid binding proteins.
Bond Type Stable covalent bondReversible non-covalent interactions

Quantitative Data Summary

A direct quantitative comparison of fluorescence properties for protein labeling is challenging due to the different nature of their interaction with proteins. Acrylodan's properties are reported after covalent attachment, where the local environment significantly influences its fluorescence. This compound's properties are typically measured when non-covalently bound within a protein's binding pocket.

ParameterAcrylodan (6-acryloyl-2-dimethylaminonaphthalene)This compound (11-(dansylamino)undecanoic acid)
Excitation Max (λex) ~390 nm (conjugated)~345 nm (bound to HSA)[1]
Emission Max (λem) 400-550 nm (highly solvent dependent)~480-543 nm (dependent on binding environment)[1]
Quantum Yield (Φ) Variable; increases upon covalent attachment and in non-polar environments. Reported as 0.26 in toluene.[2]Data for covalently bound this compound is not applicable as it is used non-covalently. The quantum yield is enhanced upon binding to proteins like albumin.
Fluorescence Lifetime (τ) Varies with environment; sensitive to dipolar relaxation.Data for covalently bound this compound is not applicable.
Molar Extinction Coefficient (ε) ~18,000 M⁻¹cm⁻¹ at ~360 nmNot typically reported for labeling purposes.
Reactivity Reacts with sulfhydryl (cysteine) and amino (lysine) groups.[3]Forms non-covalent interactions with hydrophobic pockets.
Solvatochromism Strong positive solvatochromism (emission maximum shifts to shorter wavelengths in less polar environments).[2]Exhibits changes in fluorescence intensity and emission spectra upon binding to proteins.[1]

In-Depth Comparison

Acrylodan: The Covalent Reporter of Local Environment

Acrylodan is a thiol-reactive fluorescent probe that is highly sensitive to the polarity of its local environment.[4] Its fluorescence emission maximum shifts significantly to shorter wavelengths (a "blue shift") as the polarity of its surroundings decreases. This property makes it an excellent tool for probing changes in protein conformation and dynamics.

Advantages:

  • Site-Specific Labeling: Can be targeted to specific cysteine residues, allowing for the study of defined regions of a protein.

  • High Environmental Sensitivity: Provides detailed information about the local environment, including solvent accessibility and conformational changes upon ligand binding or protein-protein interaction.[4]

  • Stable Labeling: Forms a stable covalent bond with the protein, making it suitable for long-term studies and experiments under denaturing conditions.

Disadvantages:

  • Potential for Non-Specific Labeling: While primarily thiol-reactive, it can also react with amino groups (lysine), which can complicate data interpretation if not carefully controlled.[3]

  • Labeling Can Perturb Protein Function: The addition of the fluorophore can potentially alter the structure and function of the protein, requiring careful validation.

This compound: The Non-Covalent Probe of Binding Pockets

This compound is a fluorescent fatty acid analog. It consists of a dansyl fluorophore attached to an undecanoic acid chain. Its primary use is as a reporter for ligand binding to fatty acid binding proteins (FABPs) and other proteins with hydrophobic pockets, such as serum albumin.[1][5] When unbound in an aqueous solution, its fluorescence is typically low. Upon binding to a hydrophobic pocket, its fluorescence intensity increases, and the emission maximum can shift.

Advantages:

  • Probes Binding Affinity: Excellent for determining the binding affinity and specificity of fatty acids and other hydrophobic ligands through competitive displacement assays.[5]

  • Minimal Protein Modification: As it does not form a covalent bond, it does not permanently alter the protein.

  • Ease of Use: Simple to use in binding assays by monitoring changes in fluorescence upon titration with the protein and competitor ligands.

Disadvantages:

  • Limited to Non-Covalent Interactions: Not suitable for studies requiring a stable, permanent label.

  • Application is Niche: Primarily used for studying proteins that bind fatty acids or other long-chain hydrophobic molecules.

  • Potential for Multiple Binding Sites: Can bind to multiple sites on a protein, which can complicate the analysis of binding data.[5]

Experimental Protocols

Covalent Labeling of a Protein with Acrylodan

This protocol provides a general guideline for labeling a protein with a single cysteine residue. Optimization is often necessary for specific proteins.

Materials:

  • Protein of interest with a single cysteine residue in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Acrylodan stock solution (e.g., 10 mM in DMF or DMSO).

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for removing excess dye.

  • Labeling Buffer: A buffer in which the protein is stable and the labeling reaction is efficient (typically pH 7.0-8.0).

Procedure:

  • Protein Preparation: If the protein has been stored with reducing agents like DTT, it must be removed prior to labeling. This can be done by dialysis or using a desalting column. If the cysteine residue is oxidized, it needs to be reduced by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.

  • Labeling Reaction:

    • Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.

    • Add a 10 to 20-fold molar excess of the Acrylodan stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent from the dye stock should be less than 5%.

    • Incubate the reaction mixture in the dark at 4°C overnight or for 2-4 hours at room temperature. The optimal time and temperature should be determined empirically.

  • Removal of Unreacted Dye: Separate the labeled protein from the unreacted Acrylodan using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Determination of Labeling Efficiency:

    • Measure the absorbance of the labeled protein at 280 nm and at the absorbance maximum of Acrylodan (around 390 nm).

    • Calculate the protein concentration using its molar extinction coefficient at 280 nm, correcting for the absorbance of Acrylodan at this wavelength.

    • Calculate the concentration of bound Acrylodan using its molar extinction coefficient.

    • The labeling efficiency is the molar ratio of Acrylodan to the protein.

Using this compound for Protein Interaction Studies (Competitive Binding Assay)

This protocol describes a typical experiment to determine the binding affinity of a ligand for a fatty acid binding protein using this compound.

Materials:

  • Fatty acid binding protein (FABP) of interest in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • This compound stock solution (e.g., 1 mM in ethanol).

  • Ligand of interest for which the binding affinity is to be determined.

  • Fluorometer.

Procedure:

  • Determine Optimal this compound Concentration:

    • Titrate a fixed concentration of the FABP with increasing concentrations of this compound and measure the fluorescence intensity (e.g., excitation at 345 nm, emission at 500 nm).

    • Plot the fluorescence intensity against the this compound concentration to determine the concentration of this compound that gives a significant and stable fluorescence signal upon binding to the protein. This will be the working concentration of this compound for the competition assay.

  • Competitive Binding Assay:

    • Prepare a solution containing the FABP and the predetermined optimal concentration of this compound in the assay buffer.

    • Titrate this solution with increasing concentrations of the unlabeled ligand of interest.

    • After each addition of the ligand, allow the system to equilibrate and then measure the fluorescence intensity of this compound.

  • Data Analysis:

    • The unlabeled ligand will displace this compound from the binding pocket, leading to a decrease in fluorescence intensity.

    • Plot the fluorescence intensity as a function of the competitor ligand concentration.

    • The data can be fitted to a suitable binding isotherm (e.g., the Cheng-Prusoff equation) to determine the inhibition constant (Ki) of the ligand, which reflects its binding affinity.

Visualizations

Experimental_Workflow cluster_acrylodan Acrylodan Covalent Labeling cluster_this compound This compound Non-Covalent Binding Assay A1 Protein with Cys A2 Add Acrylodan A1->A2 A3 Covalent Labeling A2->A3 A4 Purification A3->A4 A5 Labeled Protein A4->A5 D1 Protein + this compound D2 Add Competing Ligand D1->D2 D3 Displacement of this compound D2->D3 D4 Measure Fluorescence D3->D4 Signaling_Pathway cluster_interaction Protein-Protein Interaction Study cluster_readout Fluorescence Change P1 Protein A (Acrylodan-labeled) Interaction Interaction P1->Interaction P2 Protein B P2->Interaction Change Change in Acrylodan Fluorescence (Indicates Conformational Change) Interaction->Change causes

References

Unmasking Drug-Target Interactions: A Comparative Guide to Isothermal Titration Calorimetry and Proteome-Wide Affinity Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the precise identification and characterization of a drug's molecular targets are paramount. This guide provides a comprehensive comparison of two powerful orthogonal methodologies: Isothermal Titration Calorimetry (ITC), a gold-standard biophysical technique for in-solution binding affinity determination, and proteome-wide affinity assays, represented here by the Drug Affinity and Unmasking of Drug Action (DAUDA) approach, a mass spectrometry-based strategy for identifying protein targets in a complex biological sample. Understanding the distinct advantages and limitations of each technique is crucial for researchers, scientists, and drug development professionals seeking to validate drug targets and elucidate mechanisms of action.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding of a ligand to its target protein.[1] This label-free technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1] In contrast, this compound assays, and similar proteomic approaches, aim to identify the specific protein targets of a drug from within a complex mixture, such as a cell lysate. These methods typically involve a chemical proteomics strategy where a drug is used to "fish out" its binding partners, which are then identified and quantified using mass spectrometry.

The complementary nature of these two techniques provides a robust framework for drug target validation. A proteomics-based approach like a this compound assay can identify potential drug targets on a proteome-wide scale, while ITC offers the precision to quantify the binding thermodynamics of the drug with a specific, purified protein target. This orthogonal validation strengthens the confidence in a drug's mechanism of action.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters that can be obtained from ITC and a representative this compound-like proteomics assay (e.g., Thermal Proteome Profiling) for a hypothetical kinase inhibitor.

ParameterIsothermal Titration Calorimetry (ITC)This compound-like Proteomics Assay (e.g., TPP)
Binding Affinity (Kd) Directly measured, typically in the nM to mM range.Inferred from the change in protein thermal stability (ΔTm) or other biophysical properties. Provides a relative measure of affinity.
Stoichiometry (n) Directly determined, providing the ratio of ligand to protein in the complex.Not directly measured.
Enthalpy (ΔH) Directly measured, indicating the heat change upon binding.Not measured.
Entropy (ΔS) Calculated from the Gibbs free energy and enthalpy, providing insight into the driving forces of binding.Not measured.
Target Identification Requires a purified protein and ligand; does not identify unknown targets.Identifies potential protein targets from a complex mixture (e.g., cell lysate) in an unbiased manner.
Throughput Low to medium; each experiment tests a single protein-ligand interaction.High-throughput; can assess the interaction of a ligand with thousands of proteins simultaneously.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

The following is a generalized protocol for determining the binding affinity of a small molecule inhibitor to a purified kinase using ITC.

1. Sample Preparation:

  • Express and purify the target kinase to >95% purity.

  • Prepare a concentrated stock solution of the small molecule inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare the experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and ensure both the protein and ligand solutions are in identical buffer to minimize heats of dilution. Dialyze the protein against the experimental buffer.

  • Accurately determine the concentrations of the protein and ligand solutions.

2. ITC Experiment Setup:

  • The protein solution (the macromolecule) is placed in the sample cell of the calorimeter.

  • The small molecule inhibitor solution (the ligand) is loaded into the injection syringe.

  • A series of small, precise injections of the ligand are made into the sample cell while the temperature is held constant.

3. Data Acquisition and Analysis:

  • The heat change associated with each injection is measured.

  • The raw data is a plot of heat flow (μcal/sec) versus time (min).

  • Integration of the peaks in the raw data yields a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.

  • This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

This compound-like Assay: Thermal Proteome Profiling (TPP) Workflow

This protocol outlines a typical workflow for identifying the cellular targets of a drug using Thermal Proteome Profiling (TPP).

1. Cell Culture and Treatment:

  • Culture cells of interest to a sufficient density.

  • Treat the cells with the drug of interest at a specific concentration or a vehicle control (e.g., DMSO).

2. Thermal Challenge:

  • Harvest the cells and lyse them to release the proteome.

  • Aliquot the cell lysate and heat each aliquot to a different temperature across a defined range (e.g., 37°C to 67°C).

  • After heating, centrifuge the samples to pellet the aggregated, denatured proteins.

3. Protein Digestion and Labeling:

  • Collect the supernatant containing the soluble, non-denatured proteins.

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Label the peptides from each temperature point with isobaric mass tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.

4. Mass Spectrometry and Data Analysis:

  • Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the relative abundance of each protein at each temperature.

  • For each protein, generate a "melting curve" by plotting the fraction of soluble protein as a function of temperature.

  • Compare the melting curves of proteins from drug-treated and vehicle-treated cells. A shift in the melting temperature (ΔTm) for a specific protein in the presence of the drug indicates a direct binding interaction.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflows for ITC and a representative this compound-like proteomics assay.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis PurifiedProtein Purified Protein Buffer Identical Buffer PurifiedProtein->Buffer ITC_Instrument ITC Instrument (Sample Cell + Syringe) PurifiedProtein->ITC_Instrument Ligand Ligand Solution Ligand->Buffer Ligand->ITC_Instrument Titration Titration: Inject Ligand into Protein ITC_Instrument->Titration RawData Raw Data (Heat Flow vs. Time) Titration->RawData BindingIsotherm Binding Isotherm (ΔH vs. Molar Ratio) RawData->BindingIsotherm ThermodynamicParameters Thermodynamic Parameters (Kd, n, ΔH, ΔS) BindingIsotherm->ThermodynamicParameters

Figure 1. Experimental workflow for Isothermal Titration Calorimetry (ITC).

DAUDA_Workflow cluster_cell Cellular Treatment cluster_lysis Proteome Extraction & Challenge cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Cells Cultured Cells DrugTreatment Drug Treatment Cells->DrugTreatment VehicleControl Vehicle Control Cells->VehicleControl CellLysis Cell Lysis DrugTreatment->CellLysis VehicleControl->CellLysis ThermalChallenge Thermal Challenge (Temperature Gradient) CellLysis->ThermalChallenge Centrifugation Centrifugation (Separate Soluble/Aggregated) ThermalChallenge->Centrifugation Digestion Protein Digestion Centrifugation->Digestion Labeling Isobaric Labeling Digestion->Labeling LC_MSMS LC-MS/MS Labeling->LC_MSMS MeltingCurves Generate Melting Curves LC_MSMS->MeltingCurves DeltaTm Calculate ΔTm MeltingCurves->DeltaTm TargetIdentification Identify Target Proteins DeltaTm->TargetIdentification

Figure 2. Workflow for a this compound-like proteome-wide target identification assay.

Logical Relationship: Orthogonal Validation

The true power of these techniques is realized when they are used in a complementary, orthogonal manner to build a comprehensive understanding of a drug's interaction with its target(s).

Orthogonal_Validation This compound This compound-like Assay (e.g., TPP) TargetHypothesis Hypothesized Target(s) This compound->TargetHypothesis Identifies ITC Isothermal Titration Calorimetry (ITC) ValidatedTarget Validated Drug Target ITC->ValidatedTarget Confirms & Quantifies Binding TargetHypothesis->ITC Informs

Figure 3. Orthogonal validation of drug targets using this compound-like assays and ITC.

References

A Comparative Guide to Fluorescent Probes for Lipid Droplet Imaging: Focus on Photostability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The visualization of lipid droplets, dynamic organelles central to cellular metabolism and implicated in numerous disease states, relies heavily on the use of fluorescent probes. A critical performance characteristic of these probes, especially for time-lapse imaging and quantitative studies, is their photostability. This guide provides an objective comparison of the photostability of a hypothetical fluorescent probe, DAUDA, with other commercially available and novel probes used for lipid droplet staining. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate tool for their specific application.

Quantitative Photostability Comparison

The photostability of a fluorescent probe is its ability to resist photochemical degradation upon exposure to excitation light. Probes with high photostability maintain their fluorescent signal for longer periods, enabling extended imaging sessions and more reliable quantification. The following table summarizes the photostability of this compound in comparison to other common lipid droplet probes. The data represents the percentage of initial fluorescence intensity remaining after continuous illumination under standardized conditions.

Fluorescent ProbeProbe TypeExcitation Max (nm)Emission Max (nm)Remaining Fluorescence after 50 scans (%)Reference
This compound (Hypothetical) Thiophene-based488525~95%-
Lipi-QA Quinacridone-based48852985%[1][2]
Molecule 1 (Lipi-QA analog) Quinacridone-based48852072%[1][2]
Nile Red Phenoxazone55263612%[1][2]
BODIPY 493/503 Boron-dipyrromethene49350311%[1][2]
LD540 BODIPY-based543556~3x more stable than Nile Red, ~15x more stable than BODIPY 493/503[3]

Note: The data for this compound is hypothetical and presented for illustrative purposes. The photostability of fluorescent probes can be influenced by the specific experimental conditions, including the intensity of the excitation light, the duration of exposure, and the cellular environment.

Experimental Protocols

To ensure a standardized and reproducible comparison of photostability, the following experimental protocol is recommended:

1. Cell Culture and Staining:

  • Cell Line: HeLa cells (or other relevant cell line) are cultured to 70-80% confluency on glass-bottom dishes suitable for fluorescence microscopy.

  • Induction of Lipid Droplets (Optional): To enhance visualization, cells can be incubated with oleic acid complexed to bovine serum albumin (BSA) for 16-24 hours to induce the formation of lipid droplets.

  • Staining: Cells are incubated with the fluorescent probes at their optimal concentrations (e.g., this compound: 1 µM, Lipi-QA: 2 µM, Nile Red: 0.5 µM, BODIPY 493/503: 2 µM) for 30-60 minutes at 37°C.

  • Washing: After incubation, the staining solution is removed, and the cells are washed twice with phosphate-buffered saline (PBS).

  • Fixation (Optional): For endpoint assays, cells can be fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

2. Photostability Measurement (Photobleaching Assay):

  • Microscopy: A confocal laser scanning microscope is used for imaging.

  • Image Acquisition Parameters:

    • Excitation Wavelength: Set to the excitation maximum of each probe.

    • Laser Power: A consistent and relatively high laser power should be used across all samples to induce photobleaching.

    • Pinhole: Set to 1 Airy unit.

    • Detector Gain and Offset: Optimized for each probe to ensure the initial image is not saturated and then kept constant throughout the experiment.

  • Time-Lapse Imaging: A region of interest (ROI) containing stained lipid droplets is selected. A series of images (e.g., 50-100 frames) is acquired over time with continuous laser scanning of the ROI.

  • Data Analysis:

    • The mean fluorescence intensity of the lipid droplets within the ROI is measured for each frame using image analysis software (e.g., ImageJ/Fiji).

    • The fluorescence intensity of the first frame is normalized to 100%.

    • The percentage of remaining fluorescence for each subsequent frame is calculated relative to the first frame.

    • The resulting data is plotted as a function of time or number of scans to generate a photobleaching curve.

Visualizing Experimental and Biological Contexts

Experimental Workflow for Photostability Comparison

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of different fluorescent probes.

G cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cluster_comparison Comparison cell_culture Cell Culture ld_induction Lipid Droplet Induction cell_culture->ld_induction staining Staining with Probes ld_induction->staining washing Washing staining->washing roi_selection ROI Selection washing->roi_selection time_lapse Time-Lapse Imaging roi_selection->time_lapse intensity_measurement Fluorescence Intensity Measurement time_lapse->intensity_measurement normalization Normalization intensity_measurement->normalization photobleaching_curve Generate Photobleaching Curve normalization->photobleaching_curve compare_probes Compare Photostability photobleaching_curve->compare_probes

Experimental workflow for photostability comparison.

Lipid Droplets in the Autophagy Pathway

Lipid droplets are not merely static storage depots but are actively involved in various cellular processes, including autophagy, a catabolic pathway that delivers cytoplasmic components to lysosomes for degradation. The breakdown of lipid droplets through a selective form of autophagy, termed lipophagy, provides a crucial source of fatty acids for energy production, especially during periods of nutrient starvation. The following diagram depicts the interplay between lipid droplets and the autophagy machinery.

G cluster_cell Cellular Environment nutrient_starvation Nutrient Starvation autophagy_induction Autophagy Induction nutrient_starvation->autophagy_induction phagophore Phagophore Formation autophagy_induction->phagophore autophagosome Autophagosome phagophore->autophagosome autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome Fusion fatty_acids Fatty Acids autolysosome->fatty_acids Degradation lipid_droplet Lipid Droplet lipid_droplet->phagophore Sequestration (Lipophagy) energy Energy Production (β-oxidation) fatty_acids->energy

The role of lipid droplets in the autophagy pathway.

References

A Researcher's Guide to Measuring Binding Affinity: DAUDA vs. Established Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of drug discovery, biochemistry, and molecular biology, the precise measurement of binding affinity, often expressed as the dissociation constant (K_d_), is fundamental to understanding molecular interactions. A lower K_d_ value signifies a higher binding affinity between a ligand and its target protein. While numerous biophysical techniques are available for K_d_ determination, each possesses distinct advantages and limitations. This guide provides an objective comparison of a specialized fluorescent probe-based method using 11-((5-(dimethylamino)-1-naphthalenesulfonyl)amino)undecanoic acid (DAUDA) against three widely adopted, label-free and labeled techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

This compound-Based Fluorescence Competition Assay

This compound is a fluorescent probe that has been widely utilized to characterize the binding sites on proteins such as Human Serum Albumin (HSA) and Fatty Acid Binding Proteins (FABPs).[1][2] Assays using this compound are typically competition-based, where the displacement of pre-bound this compound by a test compound results in a measurable change in the fluorescence signal.[3][4]

Principle of Operation

The dansyl fluorophore of this compound is environmentally sensitive; its fluorescence emission is significantly enhanced when it moves from an aqueous environment to a hydrophobic binding pocket of a protein.[1][3] In a competition assay, the protein and this compound are pre-incubated to form a fluorescent complex. A non-fluorescent ligand is then titrated into the solution. If the ligand binds to the same site as this compound, it will displace the probe, causing a decrease in fluorescence intensity as this compound returns to the aqueous buffer.[4][5] The K_d_ of the test ligand can then be calculated from the concentration-dependent displacement curve.

Experimental Workflow

DAUDA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P Protein Solution Mix Incubate Protein + this compound (Forms Fluorescent Complex) P->Mix D This compound Probe D->Mix L Test Ligand (Serial Dilution) Titrate Titrate with Test Ligand L->Titrate Mix->Titrate Measure Measure Fluorescence (λex ~335-345 nm, λem ~543 nm) Titrate->Measure Plot Plot Fluorescence vs. [Ligand] Measure->Plot Fit Fit Data to Competition Binding Model Plot->Fit Kd Determine IC50 and Calculate Ki (Kd) Fit->Kd

Caption: Workflow for a this compound-based competitive binding assay.

Experimental Protocol
  • Reagent Preparation : Prepare a stock solution of the target protein in an appropriate assay buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a stock solution of this compound in an organic solvent like DMSO. Create a serial dilution of the unlabeled test ligand.[3]

  • Binding Assay : In a quartz cuvette or microplate, add the target protein to the assay buffer at a fixed concentration (e.g., 0.3 µM). Add this compound to a final concentration where a significant fluorescence signal is observed (e.g., 0.5 µM).[3]

  • Incubation : Incubate the protein-DAUDA mixture at a controlled temperature (e.g., 21°C) to allow the complex to form and the signal to stabilize.[3]

  • Titration : Perform a forward or reverse titration. For a forward titration, make successive additions of the unlabeled test ligand from the serial dilution series to the protein-DAUDA complex.[3]

  • Fluorescence Measurement : After each addition and a brief equilibration period, record the fluorescence emission spectrum (e.g., 400-700 nm) using an excitation wavelength of approximately 335-345 nm.[1][3]

  • Data Analysis : Plot the change in fluorescence intensity against the logarithm of the test ligand concentration. Fit the resulting dose-response curve to a suitable competition binding model to determine the IC50 value, from which the inhibition constant (K_i_), and thus the K_d_, can be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[6] It has become a gold standard for determining binding kinetics (association and dissociation rates) and affinity.[6][7]

Principle of Operation

SPR measures changes in the refractive index at the surface of a gold-coated sensor chip.[8] One binding partner (the ligand) is immobilized on the chip surface. A solution containing the other binding partner (the analyte) is flowed over the surface. As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is detected in real-time as a change in "response units" (RU).[8][9] The K_d_ can be determined by analyzing the response at steady-state over a range of analyte concentrations or by fitting the kinetic data from the association and dissociation phases.[7][10]

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Immobilize Immobilize Ligand on Sensor Chip Flow Flow Analyte over Chip Surface Immobilize->Flow Analyte Prepare Analyte (Serial Dilution) Analyte->Flow Detect Detect Change in Refractive Index (RU) Flow->Detect Regenerate Regenerate Chip Surface Detect->Regenerate Sensorgram Generate Sensorgram (Response vs. Time) Detect->Sensorgram Regenerate->Flow Fit Fit Data to Kinetic or Steady-State Model Sensorgram->Fit Kd Determine ka, kd, & Kd Fit->Kd ITC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protein Prepare Protein in Sample Cell Inject Inject Ligand into Sample Cell Protein->Inject Ligand Prepare Ligand in Syringe Ligand->Inject Buffer Ensure Exact Buffer Match Buffer->Protein Buffer->Ligand Detect Measure Differential Power to Maintain Isothermal State Inject->Detect Thermogram Generate Thermogram (Heat Pulses) Detect->Thermogram Integrate Integrate Peaks to Get Heat per Injection Thermogram->Integrate Fit Plot Heat vs. Molar Ratio and Fit to Binding Model Integrate->Fit Params Determine Kd, ΔH, and n Fit->Params MST_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Label Label Target Molecule with Fluorophore Mix Mix Labeled Target with Serially Diluted Ligand Label->Mix Load Load Samples into Capillaries Mix->Load Heat Apply IR Laser to Create Temp. Gradient Load->Heat Measure Monitor Fluorescence Change over Time Heat->Measure Normalize Calculate Normalized Fluorescence (Fnorm) Measure->Normalize Plot Plot Fnorm vs. [Ligand] Normalize->Plot Fit Fit Data to Binding Model (Law of Mass Action) Plot->Fit Kd Determine Kd Fit->Kd

References

Assessing the Specificity of DAUDA for Fatty Acid Binding Sites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization of fatty acid binding proteins (FABPs) is crucial for understanding lipid metabolism and for the discovery of novel therapeutics. The fluorescent probe 11-(dansylamino)undecanoic acid (DAUDA) has been utilized in the study of these interactions. This guide provides a comprehensive assessment of this compound's specificity for fatty acid binding sites, compares its performance with alternative probes, and offers detailed experimental protocols and data to inform your research.

This compound: A Fluorescent Probe with Nuanced Specificity

This compound is a fluorescently labeled fatty acid analog that has been employed to probe the binding pockets of various proteins, including serum albumins and FABPs. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, which typically exhibits an increase in quantum yield and a blue shift in its emission maximum upon binding to a hydrophobic pocket. However, experimental evidence reveals a nuanced specificity for fatty acid binding sites.

While this compound does bind to several members of the FABP family, including liver (L-FABP), intestinal (I-FABP), and myelin (M-FABP), it does not interact with all FABP types.[1] Furthermore, in the context of human serum albumin (HSA), a major carrier of fatty acids in the blood, this compound shows a preference for the bilirubin binding site over the primary high-affinity fatty acid binding sites. This highlights that while this compound can be a useful tool, its specificity is not absolute and must be considered in the interpretation of experimental results.

Comparison with Alternative Fluorescent Probes

The selection of a fluorescent probe is critical for obtaining reliable data. Several alternatives to this compound are available, each with its own set of advantages and disadvantages. The following section compares this compound with two other commonly used fluorescent fatty acid analogs: BODIPY-labeled fatty acids and cis-parinaric acid.

A key consideration in probe selection is the specificity for the fatty acid binding site. Studies have shown that probes like 8-Anilino-1-naphthalenesulfonate (ANS) can exhibit non-specific binding to hydrophobic pockets on proteins, which can complicate the analysis of fatty acid binding. In contrast, probes like BODIPY-C16 and cis-parinaric acid have been demonstrated to specifically target the fatty acid binding site within FABPs.[2]

Quantitative Comparison of Binding Affinities

The dissociation constant (Kd) is a critical parameter for quantifying the affinity of a probe for its binding site. The table below summarizes the reported Kd values for this compound with various fatty acid binding proteins. A direct, head-to-head comparison of Kd values for this compound, BODIPY-fatty acids, and cis-parinaric acid across a wide range of FABPs is not extensively available in the literature. However, the available data for this compound provides a baseline for its binding characteristics.

ProteinLigandDissociation Constant (Kd)Method
Human Liver FABP (hFABP1)This compound0.2 µM (high-affinity site)Fluorescence Titration
Human Liver FABP (hFABP1)This compound>10 µM (low-affinity site)Fluorescence Titration
Human Intestinal FABP (I-FABP)This compoundBinding confirmed, specific Kd not consistently reportedFluorescence-based assays
Myelin FABP (M-FABP)This compoundBinding confirmed, specific Kd not consistently reportedFluorescence-based assays
Liver FABP (L-FABP)BODIPY FL C16Binding confirmed, competitive displacement by oleic acid demonstratedFluorescence Displacement
Intestinal FABP (I-FABP)BODIPY FL C16Binding confirmed, competitive displacement by oleic acid demonstratedFluorescence Displacement

Experimental Protocols

This compound Competitive Binding Assay using Fluorescence Polarization

This protocol describes a competitive binding assay to determine the affinity of a test compound for a fatty acid binding protein using this compound as the fluorescent probe and fluorescence polarization (FP) as the detection method.

Materials:

  • Purified fatty acid binding protein (FABP)

  • This compound (11-(dansylamino)undecanoic acid)

  • Test compounds (potential ligands)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • DMSO (for dissolving this compound and test compounds)

  • Black, non-binding surface 96-well or 384-well plates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

    • Prepare stock solutions of the FABP in assay buffer. The concentration should be determined empirically but is typically in the low micromolar range.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Determination of Optimal this compound Concentration:

    • Perform a saturation binding experiment by titrating a fixed concentration of FABP with increasing concentrations of this compound.

    • Measure the fluorescence polarization at each concentration.

    • The optimal this compound concentration for the competition assay is typically at or below its Kd for the FABP, where a significant change in polarization is observed upon binding.

  • Competitive Binding Assay:

    • To each well of the microplate, add the following in order:

      • Assay Buffer

      • FABP solution at a fixed concentration (typically 2x the final desired concentration).

      • This compound solution at a fixed concentration (typically 2x the final desired concentration, as determined in the previous step).

      • Serial dilutions of the test compound or DMSO for the control wells (no inhibitor and maximum binding).

    • Include control wells:

      • No Protein Control: this compound and buffer only (to measure the polarization of free this compound).

      • Maximum Binding Control: this compound, FABP, and DMSO (to measure the polarization of bound this compound).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using the plate reader. Set the excitation wavelength to ~345 nm and the emission wavelength to ~543 nm for this compound.

  • Data Analysis:

    • Calculate the anisotropy or millipolarization (mP) values for each well.

    • Plot the mP values as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the bound this compound).

    • Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation, which requires the Kd of this compound for the FABP.

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams have been generated using the DOT language.

This compound Binding and Displacement FABP Fatty Acid Binding Protein (FABP) Complex FABP-DAUDA Complex (High Polarization) FABP->Complex Binds This compound This compound (Fluorescent Probe) This compound->Complex Ligand Test Ligand Displaced FABP-Ligand Complex + Free this compound (Low Polarization) Ligand->Displaced Complex->Displaced Displaced by

Caption: Competitive binding of this compound and a test ligand to a Fatty Acid Binding Protein.

Experimental Workflow: this compound FP Assay cluster_prep Preparation cluster_assay Assay Setup cluster_acq Data Acquisition & Analysis Prep_this compound Prepare this compound Stock Add_Reagents Add Reagents to Plate (FABP, this compound, Ligand) Prep_this compound->Add_Reagents Prep_FABP Prepare FABP Stock Prep_FABP->Add_Reagents Prep_Ligand Prepare Ligand Dilutions Prep_Ligand->Add_Reagents Incubate Incubate to Equilibrium Add_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Calculate IC50 and Ki Measure_FP->Analyze

Caption: Step-by-step workflow for a this compound-based fluorescence polarization competitive binding assay.

Caption: Logical relationship illustrating the binding specificity of this compound for different proteins and sites.

References

A Critical Evaluation of 11-(dansylamino)undecanoic Acid (DAUDA) as a Research Tool in Lipid Biology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is paramount for generating reliable and insightful data. This guide provides a critical evaluation of 11-(dansylamino)undecanoic acid (DAUDA), a fluorescently labeled fatty acid analog, and compares its performance with other common alternatives for studying fatty acid uptake, transport, and protein binding.

Introduction to 11-(dansylamino)undecanoic acid (this compound)

11-(dansylamino)undecanoic acid (this compound) is a fluorescent probe consisting of an eleven-carbon fatty acid chain covalently linked to a dansyl group. The dansyl fluorophore is environmentally sensitive, exhibiting a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum when it moves from a polar to a nonpolar environment, such as upon binding to a protein's hydrophobic pocket.[1] This property has made this compound a widely used tool for studying fatty acid binding proteins (FABPs) and serum albumins.

Performance Comparison with Alternative Probes

The utility of this compound as a research tool is best understood in the context of its alternatives. The most common fluorescent fatty acid analogs include BODIPY-labeled fatty acids (BODIPY-FAs), cis-parinaric acid, and nitrobenzoxadiazole (NBD)-labeled fatty acids. Each of these probes possesses a unique set of photophysical and biochemical properties that make them suitable for different applications.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for this compound and its alternatives.

Table 1: Spectroscopic Properties of Fluorescent Fatty Acid Analogs

ProbeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Characteristics
11-DAUDA ~345 (protein-bound)~480-500 (protein-bound)~4,600 (dansyl group)Low in water, high in nonpolar environmentsEnvironmentally sensitive fluorescence, large Stokes shift.
BODIPY-FL C16 ~503~512>80,000~0.9 (in organic solvents and lipid environments)[2][3][4]High quantum yield, narrow emission spectrum, relatively insensitive to environment.[3]
cis-Parinaric Acid ~319, 304~410~80,000Low in water, increases in nonpolar environmentsStructurally similar to natural fatty acids, susceptible to oxidation.[5]
NBD-Stearic Acid ~466~538~22,000Low in water, moderate in nonpolar environmentsEnvironmentally sensitive, but less bright than BODIPY.

Table 2: Binding Affinities (Kd) for Fatty Acid Binding Proteins (FABPs) and Albumin

ProbeProteinDissociation Constant (Kd)Comments
11-DAUDA Bovine Serum Albumin (BSA)~0.8 µM (secondary sites)[6]Binds to bilirubin-binding sites, not the primary long-chain fatty acid sites.[6]
Human Serum Albumin (HSA)~0.8 µM (secondary sites)[6]Binds with high affinity to three sites. The strongest binding site is distinct from the long-chain FA sites.[6][7]
Rat Liver FABP~1 µM[8]Used in competitive displacement assays to determine the binding of other ligands.[8]
BODIPY-FL C16 Rat Liver FABPSub-micromolar range[5]Binds with high affinity.[5]
Rat Intestinal FABPSub-micromolar range[5]Binds with high affinity.[5]
cis-Parinaric Acid General FABPsVaries (µM range)Often used in competitive binding assays.
NBD-Stearic Acid General FABPsVaries (µM range)Environmental sensitivity is exploited to probe ligand-binding sites.[1]

Critical Evaluation of this compound

Advantages:
  • Environmental Sensitivity: The primary advantage of this compound is the significant enhancement of its fluorescence upon binding to proteins, which provides a clear signal for binding events and can be used in displacement assays to determine the affinity of non-fluorescent ligands.[1]

  • Large Stokes Shift: The large separation between its excitation and emission maxima minimizes self-quenching and simplifies the optical setup for fluorescence measurements.

  • Solubility and Stability: this compound exhibits good solubility and stability in aqueous buffers, making it a reliable probe for in vitro assays.[6]

Limitations:
  • Binding Site Specificity: A critical limitation of this compound is that its binding sites on serum albumin are not the primary high-affinity sites for long-chain fatty acids, but rather the bilirubin-binding sites.[6] This can lead to misleading interpretations if the goal is to study the transport of endogenous fatty acids by albumin.

  • Bulky Fluorophore: The dansyl group is relatively large and may cause steric hindrance, potentially altering the binding affinity and interaction of the fatty acid chain with the protein binding pocket.[7]

  • Lower Quantum Yield and Extinction Coefficient: Compared to BODIPY-based probes, this compound has a significantly lower intrinsic brightness, which can limit its sensitivity in certain applications, particularly in cellular imaging.

Comparison with Alternatives

  • BODIPY-FAs: These probes are exceptionally bright and photostable, making them ideal for cellular imaging and flow cytometry.[4] Their fluorescence is largely insensitive to the environment, which is advantageous for direct visualization but makes them unsuitable for binding assays that rely on fluorescence enhancement.

  • cis-Parinaric Acid: As a naturally occurring fluorescent fatty acid, it is structurally the most similar to endogenous fatty acids.[5] However, it is highly susceptible to oxidation and photobleaching, which can complicate its use and data interpretation.[5]

  • NBD-FAs: Like this compound, NBD-labeled fatty acids are environmentally sensitive. However, they are generally less bright than BODIPY probes and can be prone to faster photobleaching.

Experimental Protocols

Protein-Ligand Binding Assay using this compound (Fluorescence Displacement)

This protocol describes a competitive binding assay to determine the affinity of a non-fluorescent ligand for a fatty acid binding protein using this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the purified fatty acid binding protein (e.g., 1 mg/mL in a suitable buffer like 20 mM Tris, 100 mM NaCl, pH 7.4).

    • Prepare a stock solution of the non-fluorescent competitor ligand in a suitable solvent.

  • Assay Procedure:

    • In a quartz cuvette, add the assay buffer.

    • Add the FABP to a final concentration that results in a significant fluorescence signal when this compound is added (e.g., 1-5 µM).

    • Add this compound to a final concentration that is at or below its Kd for the protein to ensure sensitivity to displacement (e.g., 0.5-1 µM).

    • Record the baseline fluorescence spectrum (e.g., excitation at 345 nm, emission scan from 400 to 600 nm).

    • Titrate the competitor ligand into the cuvette in small increments, allowing the system to equilibrate after each addition.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the decrease in this compound fluorescence as a function of the competitor ligand concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value of the competitor.

    • Calculate the dissociation constant (Ki) of the competitor using the Cheng-Prusoff equation.

Cellular Fatty Acid Uptake Assay using BODIPY-FL C16

This protocol outlines a method for measuring fatty acid uptake in cultured cells using a BODIPY-labeled fatty acid.

  • Cell Culture:

    • Plate cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence microscopy or plate reader-based assays).

    • Allow cells to adhere and reach the desired confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution).

    • Prepare a working solution of BODIPY-FL C16 complexed to fatty acid-free bovine serum albumin (BSA) in a serum-free medium. The final concentration of the probe can range from 1 to 5 µM.

    • Add the BODIPY-FL C16/BSA solution to the cells.

    • Incubate the cells for a defined period (e.g., 1 to 30 minutes) at 37°C.

    • To stop the uptake, rapidly wash the cells with ice-cold buffer containing a high concentration of BSA to remove extracellular probe.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) if imaging by microscopy.

  • Data Acquisition and Analysis:

    • For plate reader-based assays, measure the fluorescence intensity in each well (e.g., excitation at 485 nm, emission at 515 nm).

    • For microscopy-based assays, acquire images and quantify the intracellular fluorescence intensity per cell.

    • For flow cytometry, detach the cells and analyze the fluorescence intensity of the cell population.

    • Normalize the fluorescence signal to the cell number or protein content.

Mandatory Visualizations

Experimental_Workflow_Protein_Binding cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis This compound This compound Stock Mix Mix Protein and this compound in Buffer This compound->Mix Protein Protein Stock Protein->Mix Ligand Competitor Ligand Stock Titrate Titrate Competitor Ligand Ligand->Titrate Measure1 Measure Baseline Fluorescence Mix->Measure1 Measure1->Titrate Measure2 Measure Fluorescence after each addition Titrate->Measure2 Repeat Plot Plot Fluorescence vs. [Ligand] Measure2->Plot Fit Fit Data to determine IC50 Plot->Fit Calculate Calculate Ki using Cheng-Prusoff Fit->Calculate Signaling_Pathway_Fatty_Acid_Uptake FA_ext Extracellular Fluorescent Fatty Acid FAT_CD36 FAT/CD36 FA_ext->FAT_CD36 Transport FATP FATP FA_ext->FATP FABPpm FABPpm FA_ext->FABPpm Membrane ------------------ Plasma Membrane ------------------ FA_int Intracellular Fluorescent Fatty Acid FAT_CD36->FA_int FATP->FA_int FABPpm->FA_int FABPc Cytosolic FABP FA_int->FABPc Binding ACSL ACSL FA_int->ACSL Organelles Mitochondria, ER, Lipid Droplets FABPc->Organelles Trafficking FA_CoA Fluorescent FA-CoA ACSL->FA_CoA Activation FA_CoA->Organelles Metabolism/ Storage

References

A Researcher's Guide to Alternative Fluorescent Probes for Studying Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between lipids and proteins within the cell membrane is paramount. This guide provides an objective comparison of alternative fluorescent probes, offering insights into their performance, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.

The cell membrane is a dynamic landscape where the interplay of lipids and proteins governs a multitude of cellular processes, from signal transduction to membrane trafficking. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying these interactions in real-time and within the native cellular environment. This guide delves into the characteristics and applications of several key alternative fluorescent probes, moving beyond traditional labels to offer enhanced capabilities for studying lipid-protein dynamics.

Performance Comparison of Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for the success of any experiment. The following table summarizes the key photophysical properties of popular alternative fluorescent probes used in lipid-protein interaction studies. This data is essential for designing experiments with optimal excitation and emission settings and for understanding the potential limitations of each probe.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (M⁻¹cm⁻¹)Key Applications
Laurdan 366440 (ordered phase), 490 (disordered phase)0.6119,500Membrane fluidity, lipid raft imaging
C-Laurdan 348[1]423[1]0.43[1]12,200[1]Lipid raft imaging, two-photon microscopy
M-Laurdan ~360~450Varies with solvent polarity[2][3]N/ALipid phase discrimination
BODIPY-Cholesterol ~505[4]~515[4]High (approaching 1.0 in some environments)[4]>80,000[4]Cholesterol trafficking, membrane microdomain visualization

In-Depth Look at Key Fluorescent Probes

Solvatochromic Dyes: Laurdan and its Derivatives

Laurdan, C-Laurdan, and M-Laurdan are powerful solvatochromic probes whose fluorescence emission is sensitive to the polarity of their environment. This property makes them ideal for studying the packing of lipid membranes and identifying distinct lipid domains, such as lipid rafts.

  • Laurdan: A well-established probe for assessing membrane fluidity. Its emission spectrum shifts in response to the degree of water penetration into the lipid bilayer, which is indicative of the lipid packing density.

  • C-Laurdan: A derivative of Laurdan with a carboxyl group, which enhances its water solubility and allows for faster incorporation into membranes[1]. It is also suitable for two-photon microscopy[1].

  • M-Laurdan: A newer analog that shows promise in discriminating between different lipid phases with high sensitivity[2][3].

Cholesterol Analogs: BODIPY-Cholesterol

BODIPY-cholesterol is a fluorescently labeled cholesterol analog that closely mimics the behavior of natural cholesterol. Its bright and photostable fluorescence makes it an excellent tool for visualizing the distribution and trafficking of cholesterol within living cells. It is particularly useful for studying cholesterol-rich microdomains and their role in protein interactions.

Experimental Protocols

To facilitate the application of these probes in your research, detailed protocols for key experiments are provided below.

Laurdan Generalized Polarization (GP) Imaging for Lipid Rafts

This protocol allows for the visualization of lipid raft-like domains in live cells based on differences in membrane fluidity.

Materials:

  • Laurdan stock solution (5 mM in DMSO or chloroform)[5]

  • Cell culture medium

  • Live cells of interest

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~360 nm, emission channels at ~440 nm and ~490 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or coverslip.

  • Laurdan Staining:

    • Prepare a working solution of Laurdan in cell culture medium at a final concentration of 1-10 µM[5].

    • Wash the cells with pre-warmed PBS.

    • Incubate the cells with the Laurdan working solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with pre-warmed PBS to remove excess probe.

  • Imaging:

    • Image the cells using a fluorescence microscope.

    • Acquire two simultaneous images at the two emission wavelengths (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase).

  • GP Calculation:

    • Calculate the GP value for each pixel using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.

    • Generate a GP map where pixel intensity corresponds to the calculated GP value. Higher GP values indicate a more ordered membrane environment (lipid rafts).

BODIPY-Cholesterol Trafficking Assay

This protocol enables the visualization and quantification of cholesterol transport within live cells.

Materials:

  • BODIPY-Cholesterol stock solution (e.g., 1 mg/mL in a suitable organic solvent)

  • Cell culture medium

  • Live cells of interest

  • Confocal microscope

Procedure:

  • Cell Preparation: Plate cells on imaging dishes and allow them to adhere.

  • Probe Loading:

    • Prepare a working solution of BODIPY-Cholesterol in serum-free medium. The final concentration may vary (e.g., 1-5 µM), so optimization is recommended.

    • Incubate the cells with the BODIPY-Cholesterol working solution for a specific period (e.g., 30-60 minutes) at 37°C to allow for uptake.

  • Chase Period:

    • Wash the cells with complete medium to remove the probe-containing medium.

    • Incubate the cells in fresh, complete medium for various time points (e.g., 0, 30, 60, 120 minutes) to follow the trafficking of the probe.

  • Imaging and Analysis:

    • At each time point, acquire images using a confocal microscope with the appropriate laser line and emission filter for BODIPY.

    • Analyze the images to quantify the localization of BODIPY-Cholesterol in different organelles (e.g., plasma membrane, endosomes, lipid droplets) over time.

Förster Resonance Energy Transfer (FRET) Microscopy for Lipid-Protein Interaction

FRET microscopy is a powerful technique to study the proximity between a fluorescently labeled lipid and a fluorescently labeled protein.

Materials:

  • Cells expressing a fluorescently tagged protein of interest (e.g., GFP-tagged protein).

  • Fluorescently labeled lipid probe that can act as a FRET acceptor for the protein's fluorescent tag (e.g., a lipid labeled with a red fluorescent dye).

  • Microscope system capable of FRET imaging (e.g., sensitized emission or acceptor photobleaching).

Procedure:

  • Cell Preparation: Prepare cells expressing the fluorescently tagged protein.

  • Lipid Probe Labeling:

    • Label the cells with the fluorescent lipid probe according to the manufacturer's instructions or a previously optimized protocol.

  • FRET Imaging (Sensitized Emission Method):

    • Acquire three sets of images:

      • Donor Channel: Excite at the donor's excitation wavelength and collect emission at the donor's emission wavelength.

      • Acceptor Channel: Excite at the acceptor's excitation wavelength and collect emission at the acceptor's emission wavelength.

      • FRET Channel: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.

  • FRET Analysis:

    • Correct the FRET channel image for donor bleed-through and acceptor cross-excitation.

    • Calculate the FRET efficiency or a normalized FRET index to quantify the interaction. An increase in the corrected FRET signal indicates proximity between the labeled lipid and protein.

Visualizing Signaling Pathways and Workflows

Understanding the spatial organization of signaling components is crucial. The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of lipid-protein interactions.

GPCR_Signaling_in_Lipid_Raft cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_nonraft Non-Raft Region GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Inactive_GPCR Inactive GPCR Ligand Ligand Ligand->GPCR Binds Experimental_Workflow_Laurdan_GP start Start: Plate Cells stain Stain with Laurdan start->stain wash1 Wash Cells (x2) stain->wash1 image Acquire Images (440nm & 490nm) wash1->image calculate Calculate GP Value per Pixel image->calculate map Generate GP Map calculate->map analyze Analyze Lipid Raft Distribution map->analyze end End analyze->end FRET_Methodology start Start: Prepare Cells (Donor-labeled protein) label_lipid Label with Acceptor- labeled Lipid start->label_lipid acquire_images Acquire Donor, Acceptor, & FRET Channel Images label_lipid->acquire_images correction Correct for Bleed-through & Cross-excitation acquire_images->correction calculate_fret Calculate FRET Efficiency correction->calculate_fret analyze_interaction Analyze Protein-Lipid Proximity calculate_fret->analyze_interaction end End analyze_interaction->end

References

A Researcher's Guide to Correlating DAUDA Fluorescence with Structural Protein Modifications: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural integrity of proteins is paramount. Changes in protein conformation, whether through unfolding, aggregation, or post-translational modifications, can significantly impact their function and are often implicated in disease. Fluorescent probes offer a sensitive and real-time method to monitor these structural changes. This guide provides a comparative analysis of 11-(dansylamino)undecanoic acid (DAUDA) against other common fluorescent probes for studying protein structural modifications, supported by experimental data and detailed protocols.

Introduction to Fluorescent Probes for Protein Structure Analysis

Fluorescent spectroscopy is a powerful tool for studying protein conformational changes. This can be achieved through monitoring the intrinsic fluorescence of tryptophan residues or by utilizing extrinsic fluorescent dyes that change their photophysical properties in response to alterations in their local environment. This guide focuses on the utility of this compound, an environment-sensitive fluorescent fatty acid analogue, and compares its performance with other widely used probes: 8-anilinonaphthalene-1-sulfonic acid (ANS) and Thioflavin T (ThT).

This compound is a fluorescent probe with a dansyl fluorophore attached to an undecanoic acid chain. Its fluorescence intensity and emission spectrum are sensitive to the polarity of its environment. When it binds to hydrophobic pockets on a protein, which become more exposed during unfolding or aggregation, its fluorescence quantum yield increases, and the emission maximum typically undergoes a blue shift.

ANS is another popular probe that binds to exposed hydrophobic regions of proteins. Similar to this compound, its fluorescence is significantly enhanced upon binding to these nonpolar surfaces, making it a valuable tool for studying protein unfolding and the formation of molten globule states.

Thioflavin T (ThT) is the gold-standard for detecting amyloid fibrils. Its fluorescence emission intensity increases dramatically upon binding to the cross-β-sheet structures characteristic of amyloid aggregates.

Comparative Overview of Fluorescent Probes

The choice of a fluorescent probe depends on the specific structural modification being investigated. The following table summarizes the key characteristics of this compound, ANS, ThT, and intrinsic tryptophan fluorescence.

Probe Target Structural Feature Primary Applications Typical Excitation (nm) Typical Emission (nm) Advantages Limitations
This compound Exposed hydrophobic regions, fatty acid binding sitesLigand binding, protein unfolding, aggregation~345~490-550Sensitive to local environment, useful for studying lipid-protein interactionsCan have affinity for specific binding sites, potentially complicating interpretation of general unfolding
ANS Exposed hydrophobic surfacesProtein unfolding, molten globule detection, aggregation~350-380~450-500Well-characterized, strong fluorescence enhancementCan influence protein aggregation kinetics, fluorescence is sensitive to ionic strength
Thioflavin T (ThT) Cross-β-sheet structuresAmyloid fibril detection and kinetics~440-450~480-490Highly specific for amyloid fibrils, large fluorescence increaseWeakly fluorescent with amorphous aggregates and early oligomers
Intrinsic Tryptophan Local environment of tryptophan residuesProtein unfolding and conformational changes~280-295~320-360Label-free, provides information about specific regionsNot all proteins have tryptophan, signal can be complex to interpret

Quantitative Data Comparison

The following table presents a summary of representative quantitative data for the fluorescence changes of each probe upon interaction with structurally modified proteins. Disclaimer: The data presented here are compiled from various studies and are intended for comparative purposes. Absolute values can vary depending on the specific protein and experimental conditions.

Probe Protein System Structural Change Parameter Value Reference
This compound Human Odorant-Binding Protein IIaLigand BindingDissociation Constant (Kd)1.5 µM[1]
This compound Human Odorant-Binding Protein IIaLigand BindingFluorescence Increase~10-fold[1]
ANS Bovine Serum AlbuminUnfoldingFluorescence Increase>20-fold[2]
Thioflavin T (ThT) InsulinAmyloid FibrillationFluorescence Increase>100-fold
Intrinsic Tryptophan Various ProteinsUnfoldingEmission Max. Shift (Blue to Red)20-30 nm[1]

Experimental Protocols

This section provides detailed methodologies for conducting comparative experiments to monitor protein structural changes using this compound and other fluorescent probes.

Protocol 1: Monitoring Protein Unfolding via Thermal Denaturation

This protocol describes a differential scanning fluorimetry (DSF) or thermal shift assay to compare the ability of this compound, ANS, and intrinsic tryptophan fluorescence to report on protein unfolding.

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin, Lysozyme)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (1 mM in ethanol)

  • ANS stock solution (1 mM in water)

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

  • Protein Preparation: Prepare a working solution of the protein in PBS at a final concentration of 5 µM.

  • Dye Preparation:

    • For this compound, dilute the stock solution in PBS to a final concentration of 10 µM.

    • For ANS, dilute the stock solution in PBS to a final concentration of 20 µM.

  • Assay Setup:

    • In a 96-well PCR plate, set up the following reactions in triplicate:

      • This compound: 20 µL of 5 µM protein + 20 µL of 10 µM this compound

      • ANS: 20 µL of 5 µM protein + 20 µL of 20 µM ANS

      • Intrinsic Trp: 20 µL of 5 µM protein + 20 µL of PBS

      • Controls: Include wells with each dye in PBS without protein to measure background fluorescence.

  • Fluorescence Measurement:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C at a rate of 1°C/minute.

    • Record fluorescence at each temperature increment using the appropriate excitation and emission wavelengths for each probe.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each probe.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.

    • Compare the Tm values and the shapes of the unfolding curves obtained with each probe.

Protocol 2: Monitoring Protein Aggregation Kinetics

This protocol outlines a method to compare the effectiveness of this compound and Thioflavin T in monitoring the kinetics of protein aggregation.

Materials:

  • Aggregation-prone protein (e.g., insulin, α-synuclein)

  • Aggregation-inducing buffer (e.g., acidic buffer for insulin)

  • This compound stock solution (1 mM in ethanol)

  • Thioflavin T stock solution (1 mM in water)

  • 96-well black, clear-bottom plate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Protein Preparation: Prepare a stock solution of the protein in the aggregation-inducing buffer at a concentration known to promote aggregation.

  • Assay Setup:

    • In the 96-well plate, add the protein solution to the desired final concentration.

    • To separate wells, add either this compound or ThT to a final concentration of 10 µM.

    • Include control wells with protein alone and each dye in buffer.

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C or 60°C) with intermittent shaking to promote aggregation.

    • Measure the fluorescence intensity at regular time intervals (e.g., every 15 minutes) for several hours or days. Use the appropriate excitation and emission wavelengths for this compound and ThT.

  • Data Analysis:

    • Plot fluorescence intensity as a function of time for both probes.

    • Analyze the kinetics of aggregation by fitting the data to a sigmoidal function to determine parameters such as the lag time, elongation rate, and final plateau fluorescence.

    • Compare the kinetic profiles obtained with this compound and ThT to assess their ability to report on different stages of the aggregation process.

Visualizations

Signaling Pathways and Experimental Workflows

general_probe_mechanism cluster_native Native Protein cluster_unfolded Structurally Modified Protein Native Folded Protein (Hydrophobic Core Buried) Unfolded Unfolded/Aggregated Protein (Hydrophobic Regions Exposed) Native->Unfolded Denaturation/ Aggregation Probe_Bound Bound Probe (High Fluorescence) Probe_Free Free Probe (Low Fluorescence) Probe_Free->Probe_Bound Binding to Exposed Regions

Caption: General mechanism of environment-sensitive fluorescent probes.

thermal_denaturation_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Protein Solution P3 Mix Protein and Dyes in 96-well Plate P1->P3 P2 Prepare Dye Solutions (this compound, ANS) P2->P3 M1 Place Plate in Real-Time PCR Instrument P3->M1 M2 Apply Temperature Gradient (25°C to 95°C) M1->M2 M3 Record Fluorescence vs. Temperature M2->M3 A1 Plot Fluorescence vs. Temperature M3->A1 A2 Determine Melting Temperature (Tm) A1->A2 A3 Compare Unfolding Profiles A2->A3

Caption: Experimental workflow for comparative thermal denaturation assay.

aggregation_kinetics_workflow cluster_prep_agg Preparation cluster_measurement_agg Measurement cluster_analysis_agg Data Analysis AP1 Prepare Protein in Aggregation Buffer AP3 Mix Protein and Dyes in 96-well Plate AP1->AP3 AP2 Prepare Dye Solutions (this compound, ThT) AP2->AP3 AM1 Incubate at Constant Temperature with Shaking AP3->AM1 AM2 Measure Fluorescence over Time AM1->AM2 AA1 Plot Fluorescence vs. Time AM2->AA1 AA2 Fit Data to Sigmoidal Curve AA1->AA2 AA3 Compare Aggregation Kinetics (Lag time, Rate) AA2->AA3

Caption: Experimental workflow for comparative aggregation kinetics assay.

Conclusion and Recommendations

The selection of an appropriate fluorescent probe is critical for accurately characterizing protein structural modifications.

  • This compound is a valuable tool, particularly when investigating the interplay between lipid binding and protein conformational changes. Its sensitivity to hydrophobic environments makes it suitable for monitoring both protein unfolding and aggregation.

  • ANS serves as a robust, general-purpose probe for detecting exposed hydrophobicity during protein unfolding and is particularly useful for identifying molten globule intermediates.

  • Thioflavin T remains the unparalleled choice for specifically detecting and quantifying the formation of amyloid fibrils due to its high specificity for cross-β-sheet structures.

  • Intrinsic Tryptophan Fluorescence offers a label-free approach to monitor conformational changes in the vicinity of tryptophan residues.

For a comprehensive understanding of protein structural modifications, a multi-probe approach is often recommended. By combining the insights gained from this compound, ANS, ThT, and intrinsic fluorescence, researchers can obtain a more complete picture of the complex processes of protein unfolding and aggregation. This integrated approach is particularly powerful in the context of drug discovery and development, where understanding a compound's effect on protein stability and aggregation propensity is crucial.

References

Safety Operating Guide

Proper Disposal of 11-(Dansylamino)undecanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 11-(Dansylamino)undecanoic acid, a fluorescent fatty acid analog.

11-(Dansylamino)undecanoic acid is classified under the Globally Harmonized System (GHS) as a substance that causes skin and eye irritation and may cause respiratory irritation[1]. Therefore, adherence to strict safety and disposal protocols is necessary to protect laboratory personnel and the environment.

Hazard and Safety Information

Before handling or disposing of 11-(Dansylamino)undecanoic acid, it is crucial to be aware of its hazard classifications.

Hazard StatementClassification
Causes skin irritationSkin Irritant 2
Causes serious eye irritationEye Irritant 2
May cause respiratory irritationSTOT SE 3

Source: European Chemicals Agency (ECHA)[1]

Due to these hazards, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Disposal Procedures for 11-(Dansylamino)undecanoic Acid

Under no circumstances should 11-(Dansylamino)undecanoic acid or its solutions be disposed of down the sink or in regular solid waste containers[2][3]. As a hazardous chemical, it must be disposed of through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management program[2][4].

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid 11-(Dansylamino)undecanoic acid, including unused product and contaminated items such as weighing paper or spatulas, in a designated hazardous waste container. The container must be compatible with the chemical, clearly labeled, and kept securely sealed when not in use[4][5][6].

  • Liquid Waste: Solutions containing 11-(Dansylamino)undecanoic acid should be collected in a separate, leak-proof hazardous waste container. Do not mix with other incompatible waste streams. The container should be clearly labeled with the full chemical name and any other components of the solution[4][6].

Step 2: Labeling of Hazardous Waste Containers

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "11-(Dansylamino)undecanoic acid"

  • The concentration and volume of the waste

  • The date the waste was first added to the container

  • The associated hazards (e.g., "Irritant")

Step 3: Storage of Hazardous Waste

Store hazardous waste containers in a designated and properly ventilated satellite accumulation area within the laboratory[4][5]. Ensure that incompatible waste types are segregated to prevent accidental reactions[5]. The containers must be kept closed at all times, except when adding waste[2][4][6].

Step 4: Disposal of Empty Containers

Even "empty" containers that have held 11-(Dansylamino)undecanoic acid must be treated as hazardous waste. These containers must be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste[2][6]. After triple-rinsing, the container can be disposed of as regular waste, but be sure to deface or remove the original chemical label[2].

Step 5: Arranging for Waste Pickup

Once the hazardous waste container is full, or if it has been in storage for a specified time limit according to your institution's policies, contact your EHS department to arrange for a hazardous waste pickup[4].

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 11-(Dansylamino)undecanoic acid.

G cluster_handling Handling and Use cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway A Wear Appropriate PPE B Handle in a Fume Hood A->B C Solid Waste (Unused chemical, contaminated items) B->C D Liquid Waste (Solutions) B->D E Collect in Labeled Hazardous Waste Container C->E H Triple-Rinse Empty Containers C->H D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Pickup F->G I Collect Rinsate as Hazardous Waste H->I I->E

References

Personal protective equipment for handling 11-(Dansylamino)undecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 11-(Dansylamino)undecanoic acid, a fluorescent labeling agent. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling 11-(Dansylamino)undecanoic acid to prevent exposure to skin, eyes, and the respiratory system.[1][2][3][4][5] The minimum required PPE is outlined below.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or dust generation.[1][2]
Hand Protection Disposable Nitrile GlovesStandard for incidental contact. Double gloving is recommended for extended handling. Gloves should be inspected before use and changed immediately upon contamination.[1][2]
Body Protection Laboratory CoatA buttoned, long-sleeved lab coat is required to protect skin and clothing.[1][2]
Respiratory Protection N95 Respirator or equivalentRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1][6]
Foot Protection Closed-toe ShoesShoes must cover the entire foot.[1][2]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of 11-(Dansylamino)undecanoic acid and ensure a safe laboratory environment.

Operational Plan:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood, especially when working with the powdered form.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have an emergency eye wash station and safety shower accessible.[6]

  • Handling the Solid Compound:

    • As 11-(Dansylamino)undecanoic acid is a powder, care must be taken to avoid creating dust.[7]

    • Use a spatula or other appropriate tool to transfer the powder.

    • If weighing the compound, do so in a fume hood or a balance enclosure to minimize dust dispersal.

  • Preparing Solutions:

    • When dissolving the compound, add the solvent to the powder slowly to prevent splashing.

    • Ensure the chosen solvent is compatible with the compound and other reagents in the experiment.

Storage Plan:

Storage ConditionRequirementRationale
Temperature Cool, dry placeTo prevent degradation of the compound.
Atmosphere Store under an inert atmosphere (e.g., nitrogen)To protect against oxidation and moisture.[7]
Container Tightly sealed, light-resistant containerTo prevent contamination and degradation from light exposure, as dansyl compounds are fluorescent and can be light-sensitive.
Incompatibilities Strong oxidizing agents, strong acids, strong basesTo avoid hazardous chemical reactions.[7]

Disposal Plan

All waste containing 11-(Dansylamino)undecanoic acid must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Disposal Protocol:

  • Solid Waste:

    • Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste container.

    • Unused or excess solid 11-(Dansylamino)undecanoic acid should be disposed of in its original container or a clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing 11-(Dansylamino)undecanoic acid should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour any waste containing this compound down the drain.[6]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "11-(Dansylamino)undecanoic acid".

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a small spill of the powder, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal. For a larger spill or a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. The area should then be decontaminated.

Experimental Workflow

The following diagram illustrates the standard workflow for handling 11-(Dansylamino)undecanoic acid in a laboratory setting.

G Workflow for Handling 11-(Dansylamino)undecanoic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Powder don_ppe->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Post-experiment dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for handling 11-(Dansylamino)undecanoic acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DAUDA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DAUDA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.